molecular formula C16H24N2O2 B185172 tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate CAS No. 199105-03-8

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Cat. No.: B185172
CAS No.: 199105-03-8
M. Wt: 276.37 g/mol
InChI Key: BSLRAYZVIBFRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a key synthetic intermediate in advanced pharmaceutical research, valued for its role in constructing central nervous system (CNS) active compounds . The molecule features both a piperidine ring and an aniline moiety, a versatile structure that allows researchers to design and synthesize novel bioactive molecules . This compound is particularly significant in medicinal chemistry for the development of potential analgesics and neuromodulators, as its structure supports targeting of key receptors such as opioid and serotonin receptors . Piperidine derivatives are fundamental building blocks in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals, underscoring the importance of this chemical scaffold in modern drug discovery . This product is intended for research and further manufacturing applications only and is strictly not intended for direct human use.

Properties

IUPAC Name

tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLRAYZVIBFRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624072
Record name tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199105-03-8
Record name tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, a key intermediate in contemporary drug discovery and development. The document is structured to provide researchers, chemists, and process scientists with a detailed understanding of the prevalent synthetic routes, focusing on the reduction of the corresponding nitro-aromatic precursor and palladium-catalyzed cross-coupling reactions. Each method is discussed with an emphasis on the underlying chemical principles, experimental considerations, and comparative analysis of their advantages and limitations. Detailed, step-by-step protocols and visual representations of reaction workflows are included to facilitate practical application in a laboratory setting.

Introduction: The Significance of a Versatile Scaffold

Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry. Its structure incorporates a protected piperidine ring, a common motif in many biologically active compounds, and a reactive aniline moiety. This unique combination allows for diverse chemical modifications, making it a crucial intermediate in the synthesis of a wide range of pharmaceutical agents, including enzyme inhibitors, receptor modulators, and other complex molecular architectures. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen provides stability during various synthetic transformations and can be readily removed under acidic conditions, enabling further functionalization. The strategic placement of the amino group on the phenyl ring ortho to the piperidine substituent offers a handle for constructing intricate heterocyclic systems. Given its importance, the development of efficient and scalable synthetic routes to this intermediate is of paramount interest to the pharmaceutical industry.

Prevailing Synthetic Strategies

The synthesis of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate predominantly follows two well-established pathways:

  • Reduction of a Nitro-Aromatic Precursor: This is arguably the most common and direct approach, involving the synthesis of tert-butyl 4-(2-nitrophenyl)piperidine-1-carboxylate followed by the reduction of the nitro group to the desired amine.

  • Palladium-Catalyzed Cross-Coupling Reactions: Methods such as the Buchwald-Hartwig amination offer an alternative route, forming the crucial carbon-nitrogen bond between the piperidine and phenyl rings.

This guide will delve into the technical details of each of these strategies, providing insights into the reaction mechanisms and practical considerations for their successful implementation.

Synthesis via Reduction of a Nitro-Aromatic Intermediate

This widely employed two-step approach first involves the synthesis of the nitro-substituted precursor, tert-butyl 4-(2-nitrophenyl)piperidine-1-carboxylate, followed by its reduction.

2.1.1. Step 1: Synthesis of tert-Butyl 4-(2-nitrophenyl)piperidine-1-carboxylate

The synthesis of this key intermediate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between a suitable piperidine derivative and an activated nitro-aromatic compound.

Reaction Workflow: SNAr for Nitro-Precursor Synthesis

SNAr_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Piperidine tert-Butyl 4-oxopiperidine-1-carboxylate SNAr Nucleophilic Aromatic Substitution (SNAr) Piperidine->SNAr NitroAromatic 1-Fluoro-2-nitrobenzene NitroAromatic->SNAr Product tert-Butyl 4-(2-nitrophenyl)piperidine-1-carboxylate SNAr->Product

Caption: Workflow for the synthesis of the nitro-precursor via SNAr.

While various methods exist, a common approach involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with an organometallic reagent derived from 1-bromo-2-nitrobenzene, followed by dehydration. However, for the purpose of this guide, we will focus on the more direct reduction step.

2.1.2. Step 2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis.[1] Several methods are available for this reduction, with catalytic hydrogenation being one of the most efficient and clean.[2][3]

Causality Behind Experimental Choices:

  • Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[2] It offers excellent activity and selectivity. Raney nickel is another option, particularly if dehalogenation of other parts of the molecule is a concern.[2]

  • Hydrogen Source: Hydrogen gas (H₂) is the most common reagent for this transformation, providing a clean reduction with water as the only byproduct. Transfer hydrogenation using sources like ammonium formate can also be employed.

  • Solvent: Protic solvents like ethanol or methanol are typically used as they can solvate the substrate and the catalyst effectively.

  • Pressure and Temperature: The reaction is often carried out at elevated pressures of hydrogen to increase the reaction rate. Mild temperatures are usually sufficient.

Detailed Experimental Protocol: Catalytic Hydrogenation

  • Reactor Setup: To a high-pressure hydrogenation vessel, add tert-butyl 4-(2-nitrophenyl)piperidine-1-carboxylate and a suitable solvent (e.g., ethanol or methanol).

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution. The catalyst should be handled with care as it can be pyrophoric.

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization if necessary.

Alternative Reduction Methods:

While catalytic hydrogenation is highly effective, other reagents can also be used for the reduction of the nitro group.[1][4] These can be particularly useful if a high-pressure hydrogenation setup is not available or if other functional groups in the molecule are sensitive to hydrogenation.

Reducing AgentConditionsAdvantagesDisadvantages
Iron (Fe) in Acetic Acid Fe powder, acetic acid, heatInexpensive, mildRequires acidic conditions, work-up can be tedious
Zinc (Zn) in Acetic Acid Zn dust, acetic acidMild conditionsCan sometimes lead to over-reduction
Tin(II) Chloride (SnCl₂) in Ethanol SnCl₂·2H₂O, ethanol, refluxGood for selective reductions[4]Stoichiometric amounts of tin salts are produced as waste
Synthesis via Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This method can be employed to directly couple a piperidine derivative with an appropriately substituted aniline.

Reaction Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_reaction Reaction cluster_product Product Piperidine tert-Butyl 4-aminopiperidine-1-carboxylate Coupling Buchwald-Hartwig Amination Piperidine->Coupling ArylHalide 1-Bromo-2-aminobenzene ArylHalide->Coupling Palladium Pd Catalyst (e.g., Pd₂(dba)₃) Palladium->Coupling Ligand Phosphine Ligand (e.g., XPhos) Ligand->Coupling Base Base (e.g., NaOtBu) Base->Coupling Product tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate Coupling->Product

Caption: Workflow for the synthesis via Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Palladium Source: Palladium(0) complexes such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂) are commonly used as catalyst precursors.[7]

  • Ligand: The choice of phosphine ligand is critical for the success of the reaction.[7] Sterically hindered and electron-rich ligands, such as XPhos or SPhos, are often employed to facilitate the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[7] Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (e.g., 1-bromo-2-aminobenzene), tert-butyl 4-aminopiperidine-1-carboxylate, the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Comparative Analysis of Synthesis Methods

FeatureReduction of Nitro-PrecursorBuchwald-Hartwig Amination
Number of Steps Typically two stepsCan be a single step from commercially available materials
Starting Materials Requires synthesis of the nitro-precursorUtilizes commercially available piperidines and aryl halides
Reagent Cost Generally lower-cost reagents (e.g., H₂, Pd/C, Fe)Palladium catalysts and specialized phosphine ligands can be expensive
Scalability Catalytic hydrogenation is highly scalableCan be scalable, but catalyst cost may be a factor
Functional Group Tolerance Catalytic hydrogenation can reduce other functional groups[4]Generally good functional group tolerance
Reaction Conditions High pressure for hydrogenation; acidic or reflux for othersAnhydrous and inert conditions required
Waste Products Minimal for hydrogenation; metal salts for other methodsStoichiometric amounts of base and salts

Conclusion

The synthesis of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate can be effectively achieved through two primary strategies: the reduction of a nitro-aromatic precursor and palladium-catalyzed cross-coupling. The choice of method will depend on several factors, including the availability of starting materials, the scale of the synthesis, cost considerations, and the presence of other functional groups in the molecule.

The reduction of tert-butyl 4-(2-nitrophenyl)piperidine-1-carboxylate via catalytic hydrogenation is a robust and highly efficient method, particularly for large-scale production. For laboratory-scale synthesis and for molecules with sensitive functional groups, the Buchwald-Hartwig amination offers a versatile and powerful alternative. A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers to select and implement the most appropriate synthetic route for their specific needs.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • Benaglia, M., et al. (2010). Process for the reduction of nitro derivatives to amines. Google Patents. US20150232412A1.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate. As a crucial building block in medicinal chemistry and drug discovery, a thorough understanding of its characteristics is paramount for its effective application in the synthesis of novel therapeutic agents. This document moves beyond a simple recitation of data points, offering insights into the experimental rationale and methodologies that underpin these characterizations.

Chemical Identity and Structural Elucidation

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, identified by the CAS number 199105-03-8, is a bifunctional molecule featuring a Boc-protected piperidine ring attached to an aniline moiety. This unique structural arrangement imparts specific chemical reactivity and physical properties that are critical for its use as a synthetic intermediate.

Molecular Structure:

Caption: 2D structure of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate.

Core Physicochemical Properties

The utility of a chemical intermediate is largely dictated by its physical properties. These parameters influence reaction conditions, purification strategies, and formulation development. The following table summarizes the key physicochemical properties of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate. It is important to note that while some data is derived from experimental observations on related compounds, other values are predicted based on computational models due to the limited availability of published experimental data for this specific isomer.

PropertyValueSource/Method
Molecular Formula C₁₆H₂₄N₂O₂-
Molecular Weight 276.37 g/mol -
CAS Number 199105-03-8-
Appearance White to off-white solid (Expected)General observation for similar compounds
Melting Point Not availableExperimental determination required
Boiling Point 391.4 ± 42.0 °C at 760 mmHgPredicted[1][2]
Density 1.1 ± 0.1 g/cm³Predicted[1][2]
Flash Point 190.5 ± 27.9 °CPredicted[2]
LogP (Octanol-Water Partition Coefficient) 2.32Predicted[2]
pKa Not availableExperimental determination required

Solubility Profile

The solubility of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a critical parameter for its handling, reaction setup, and purification. As a molecule with both polar (amine, carbamate) and non-polar (tert-butyl, phenyl, piperidine ring) functionalities, its solubility is expected to vary across different solvents.

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The Boc-protecting group and the hydrocarbon backbone contribute to solubility in non-polar organic solvents, while the aniline moiety can participate in hydrogen bonding, allowing for some solubility in polar solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to Insoluble in water; Soluble in alcohols.The large non-polar surface area limits aqueous solubility. Hydrogen bonding with alcohols enhances solubility.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN)SolubleGood balance of polarity to solvate the entire molecule.[3]
Non-Polar Toluene, HexanesSoluble in Toluene; Sparingly soluble in Hexanes.The aromatic ring interacts well with toluene. The overall polarity may be too high for good solubility in very non-polar alkanes.
Aqueous Acid Dilute HCl, Dilute H₂SO₄SolubleThe basic aniline nitrogen will be protonated to form a more soluble ammonium salt.
Aqueous Base Dilute NaOH, Dilute K₂CO₃InsolubleThe molecule lacks an acidic proton that can be removed by a common base to form a more soluble salt.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectral Features (in CDCl₃, 400 MHz):

  • Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, exhibiting coupling patterns characteristic of an ortho-substituted benzene ring.

  • Piperidine Protons: A complex series of multiplets between δ 1.5-4.0 ppm. The protons on carbons adjacent to the nitrogen of the Boc group will be deshielded and appear further downfield.

  • Aniline N-H Protons: A broad singlet, typically around δ 3.5-4.5 ppm, which is exchangeable with D₂O.

  • tert-Butyl Protons: A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9 hydrogens.

Expected ¹³C NMR Spectral Features (in CDCl₃, 100 MHz):

  • Carbonyl Carbon (Boc): A signal around δ 155 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 115-150 ppm).

  • tert-Butyl Quaternary Carbon: A signal around δ 80 ppm.

  • Piperidine Carbons: Signals in the aliphatic region (δ 25-55 ppm).

  • tert-Butyl Methyl Carbons: A signal around δ 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands (cm⁻¹):

  • N-H Stretch (Aniline): Two distinct sharp bands in the region of 3350-3450 cm⁻¹.

  • C=O Stretch (Carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ region.

  • C-H Stretch (Aliphatic and Aromatic): Bands in the 2850-3100 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electrospray Ionization - ESI+):

  • Molecular Ion Peak [M+H]⁺: Expected at m/z 277.19, corresponding to the protonated molecule.

  • Key Fragmentation: Loss of the tert-butyl group (-57) or the entire Boc group (-101) are common fragmentation pathways for Boc-protected amines.

Experimental Protocols for Physicochemical Characterization

The following section details the step-by-step methodologies for determining the key physicochemical properties of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate. These protocols are designed to ensure data integrity and reproducibility.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

  • Capillary tubes (sealed at one end)

Procedure:

  • Ensure the melting point apparatus is calibrated using certified standards.

  • Finely powder a small sample of the compound.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the apparatus.

  • Set a heating ramp rate of 1-2 °C per minute for a precise measurement.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). This range is the melting point.

Workflow for Melting Point Determination

melting_point cluster_prep Sample Preparation cluster_measurement Measurement prep1 Finely powder sample prep2 Pack into capillary tube (2-3 mm) prep1->prep2 meas1 Place in calibrated apparatus prep2->meas1 Insert sample meas2 Set ramp rate (1-2 °C/min) meas1->meas2 meas3 Observe and record onset temperature meas2->meas3 meas4 Observe and record clear point temperature meas3->meas4 result Melting Point Range meas4->result Report range

Caption: Workflow for determining the melting point of a solid sample.

Solubility Assessment

Rationale: Understanding the solubility is crucial for selecting appropriate solvents for synthesis, purification (e.g., recrystallization, chromatography), and analysis.

Apparatus:

  • Small test tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Add approximately 10 mg of the compound to a series of vials.

  • To each vial, add 1 mL of a different solvent from the list in Section 3.

  • Vortex each vial for 30 seconds.

  • Visually inspect for dissolution. If dissolved, the compound is classified as "soluble."

  • If not fully dissolved, gently heat the vial (if the solvent is non-volatile and the compound is stable) and observe any changes.

  • Record the observations for each solvent at room temperature and with gentle heating.

pKa Determination by Spectrophotometry

Rationale: The pKa value quantifies the basicity of the aniline nitrogen. This is critical for predicting its reactivity in acid-base reactions and its ionization state at a given pH, which influences properties like solubility and biological activity. Spectrophotometry is a suitable method for compounds with a chromophore, such as the aminophenyl group.[4]

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Series of buffer solutions with known pH values

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 50% ethanol-water).

  • Prepare a series of solutions by diluting the stock solution in buffers of varying pH, ensuring the final concentration is the same in each.

  • Measure the UV absorbance spectrum for each solution across a relevant wavelength range to identify the λmax where the absorbance changes significantly with pH.

  • Measure the absorbance at this λmax for each buffered solution.

  • The pKa can be determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation, or by finding the pH at which the absorbance is halfway between the minimum and maximum values.

Workflow for pKa Determination via UV-Vis Spectrophotometry

pka_determination start Prepare Stock Solution create_samples Dilute Stock into Each Buffer start->create_samples prep_buffers Prepare Series of Buffers of Known pH prep_buffers->create_samples scan_spectra Scan UV-Vis Spectra to Find λmax create_samples->scan_spectra measure_abs Measure Absorbance at λmax for Each Sample scan_spectra->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data calculate_pka Calculate pKa from Plot plot_data->calculate_pka

Caption: Workflow for determining the pKa of an aromatic amine.

Stability, Handling, and Storage

Stability:

  • tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is expected to be stable under standard laboratory conditions.

  • The Boc-protecting group is labile to strong acids.

  • The aniline moiety is susceptible to oxidation, which may lead to discoloration over time, especially when exposed to air and light.

Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Protect from light and air to minimize degradation of the aniline group.

  • For long-term storage, refrigeration and an inert atmosphere (e.g., argon or nitrogen) are recommended.

Conclusion

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a valuable synthetic intermediate with a distinct set of physicochemical properties. This guide has provided a detailed overview of these characteristics, emphasizing the experimental rationale and methodologies for their determination. While a lack of published experimental data for this specific isomer necessitates the use of predicted values for some properties, the provided protocols offer a robust framework for in-house characterization. A thorough understanding and application of this knowledge will empower researchers to effectively utilize this compound in the development of next-generation pharmaceuticals.

References

  • ChemSrc. tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate. [Link]

  • DTIC. Spectrophotometric Determination of the pKa's of Some Aromatic Amines. [Link]

  • ChemSrc. tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate Chemical & Physical Properties. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

Sources

A Comprehensive Technical Guide to tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. We will explore its chemical identity, synthesis, spectroscopic characteristics, and its significant role in the development of novel therapeutics.

Core Chemical Identity

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a bifunctional molecule featuring a Boc-protected piperidine ring attached to an aniline moiety at the ortho position. This specific substitution pattern makes it a valuable scaffold for creating complex molecular architectures with diverse pharmacological applications.

IdentifierValueSource
CAS Number 199105-03-8CymitQuimica[1]
Molecular Formula C₁₆H₂₄N₂O₂Chemsrc[2]
Molecular Weight 276.37 g/mol PubChem[3]
IUPAC Name tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate
InChI Key BSLRAYZVIBFRQQ-UHFFFAOYSA-NCymitQuimica[1]

Strategic Synthesis of the ortho-Isomer

The synthesis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate requires careful strategic planning to ensure the correct isomer is obtained. Two primary retrosynthetic pathways are commonly considered for this type of compound:

  • Reduction of a Nitro Precursor: This is a reliable and often high-yielding method. It involves the synthesis of the corresponding nitro-aromatic compound, followed by a reduction step.

  • Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination offers a direct approach to forming the C-N bond between the piperidine and aniline rings.

Experimental Protocol: Synthesis via Nitro Reduction

This two-step process is often preferred for its scalability and the commercial availability of starting materials.

Step 1: Synthesis of tert-Butyl 4-(2-nitrophenyl)piperidine-1-carboxylate

This initial step can be achieved through a nucleophilic aromatic substitution (SNAAr) reaction, where a piperidine derivative reacts with a suitably activated nitro-aromatic compound.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is then reduced to the primary amine.

Detailed Protocol:

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • 1-fluoro-2-nitrobenzene

  • Strong base (e.g., Sodium Hydride)

  • Aprotic solvent (e.g., THF, DMF)

  • Reducing agent (e.g., Palladium on carbon with hydrogen gas, or Tin(II) chloride)

  • Acid (for Tin reduction, e.g., HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of the Nitro Intermediate:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-Butyl 4-oxopiperidine-1-carboxylate in anhydrous THF.

    • Cool the solution to 0°C and add sodium hydride portion-wise.

    • Stir the mixture for 30 minutes at 0°C.

    • Slowly add a solution of 1-fluoro-2-nitrobenzene in THF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Reduction to the Amine:

    • Dissolve the purified tert-Butyl 4-(2-nitrophenyl)piperidine-1-carboxylate in ethanol.

    • Add Palladium on carbon (10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite and concentrate the filtrate to yield the desired product.

Conceptual Workflow: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful alternative for the direct formation of the C-N bond.[4] This palladium-catalyzed cross-coupling reaction involves an aryl halide and an amine.[4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions A tert-Butyl piperidin-4-one-1-carboxylate G tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate A->G Buchwald-Hartwig Amination B o-Bromoaniline or o-Chloroaniline B->G Buchwald-Hartwig Amination C Palladium Catalyst (e.g., Pd2(dba)3) C->G Buchwald-Hartwig Amination D Phosphine Ligand (e.g., XPhos, SPhos) D->G Buchwald-Hartwig Amination E Base (e.g., NaOtBu, Cs2CO3) E->G Buchwald-Hartwig Amination F Solvent (e.g., Toluene, Dioxane) F->G Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig Amination Workflow.

Spectroscopic and Physical Properties

Due to the scarcity of publicly available spectroscopic data for the ortho-isomer, the following information is a predictive guide based on the analysis of its structural features and data from closely related isomers.

PropertyPredicted Value / Characteristic
Appearance Off-white to light yellow solid
¹H NMR Aromatic protons in the 6.5-7.5 ppm region. Piperidine and Boc protons in the 1.4-4.0 ppm range.
¹³C NMR Aromatic carbons between 115-150 ppm. Carbonyl of Boc group around 155 ppm. Piperidine carbons in the 25-50 ppm range.
Mass Spec (ESI-MS) Predicted m/z for [M+H]⁺: 277.1916
Infrared (IR) N-H stretching of the primary amine around 3300-3500 cm⁻¹. C=O stretching of the carbamate around 1680-1700 cm⁻¹.
Boiling Point 391.4 ± 42.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³

Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[5][6] The ortho-phenylenediamine moiety is a key precursor for various biologically active heterocyclic compounds, such as benzodiazepines.[7]

The unique arrangement of the Boc-protected piperidine and the ortho-amino group in tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate makes it a highly versatile intermediate for the synthesis of:

  • Novel Kinase Inhibitors: The primary amino group can be a key interaction point within the hinge region of kinase active sites.

  • GPCR Ligands: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors.

  • CNS-Active Agents: The lipophilic nature of the Boc group and the piperidine core can facilitate blood-brain barrier penetration.

G A tert-Butyl 4-(2-aminophenyl) piperidine-1-carboxylate B Deprotection (TFA or HCl) A->B Removal of Boc group E Cyclization Reactions A->E Involving the aniline moiety C Amide Coupling B->C D Reductive Amination B->D F Novel Drug Candidates C->F D->F E->F

Caption: Synthetic utility in drug discovery.

Safety and Handling

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][8]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/protective clothing/eye protection/face protection (P280).[8][9]

    • Response: IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

    • Storage: Store in a well-ventilated place. Keep container tightly closed.[3]

    • Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation is experienced.

Conclusion

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a strategically important building block for the synthesis of complex molecules in drug discovery. Its unique combination of a Boc-protected piperidine and an ortho-substituted aniline provides a versatile platform for generating diverse chemical libraries. While specific experimental data for this isomer is limited in public literature, its synthesis can be reliably achieved through established methods like nitro-group reduction or palladium-catalyzed cross-coupling. As with all laboratory chemicals, appropriate safety precautions should be taken during handling and use.

References

  • Chemsrc. tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubChem. tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. [Link]

  • PubChemLite. Tert-butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate. [Link]

  • PMC - NIH. Privileged Scaffolds for Library Design and Drug Discovery. [Link]

  • University of Arizona. Piperidine-based drug discovery. [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • RSC Publishing. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. [Link]

Sources

Mechanism of Action of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate Derivatives as Histone Deacetylase (HDAC) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the mechanism of action of derivatives based on the tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate scaffold, with a primary focus on their well-documented role as inhibitors of histone deacetylases (HDACs). These enzymes are critical regulators of gene expression, and their dysregulation is implicated in a variety of diseases, most notably cancer. This guide will dissect the molecular interactions underpinning the inhibitory activity of this chemical class, present relevant structure-activity relationship (SAR) data from closely related analogues, and provide detailed experimental protocols for their synthesis and biological evaluation. The insights contained herein are intended to empower researchers in the design and development of novel therapeutics targeting HDACs.

Introduction to the tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate Scaffold

The tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate core is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry. Its structure combines a piperidine ring, which offers a flexible yet constrained three-dimensional geometry, with an ortho-aminophenyl group, a key pharmacophoric element for interaction with specific biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a convenient handle for synthetic modification, allowing for the facile generation of diverse chemical libraries. While derivatives of this scaffold have been explored for various therapeutic applications, their most prominent and well-characterized mechanism of action is the inhibition of histone deacetylases.

Primary Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The Role of HDACs in Cellular Function and Disease

Histone deacetylases are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins. This post-translational modification is a key component of the epigenetic regulation of gene expression. Deacetylation of histones leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.

There are 18 known human HDACs, which are categorized into four classes based on their homology to yeast HDACs. Classes I, II, and IV are zinc-dependent enzymes, while class III HDACs, also known as sirtuins, are NAD+-dependent. The dysregulation of HDAC activity is a hallmark of many cancers, where the aberrant silencing of tumor suppressor genes contributes to uncontrolled cell proliferation and survival. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.

The Pharmacophore Model of HDAC Inhibitors

The majority of zinc-dependent HDAC inhibitors share a common pharmacophore model consisting of three key components:

  • Zinc-Binding Group (ZBG): This functional group chelates the zinc ion in the catalytic pocket of the HDAC enzyme, which is essential for its enzymatic activity.

  • Linker: This region connects the ZBG to the cap group and occupies the hydrophobic tunnel of the active site. Its length and rigidity are crucial for isoform selectivity.

  • Cap Group: This is typically a larger, often aromatic, moiety that interacts with the surface of the enzyme, providing additional binding affinity and influencing selectivity.

The tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate scaffold is an excellent platform for designing HDAC inhibitors that fit this model. The ortho-amino group of the aminophenyl moiety serves as an effective ZBG, while the piperidine ring and its substituents can be tailored to function as the linker and cap group.

HDAC_Pharmacophore cluster_HDAC HDAC Active Site ZBG Zinc-Binding Group (e.g., ortho-aminoanilide) Linker Linker (e.g., piperidine ring) ZBG->Linker covalent bond Zinc Zn2+ ZBG->Zinc chelation Cap Cap Group (surface recognition) Linker->Cap covalent bond Tunnel Hydrophobic Tunnel Linker->Tunnel hydrophobic interactions Surface Enzyme Surface Cap->Surface surface interactions

General Pharmacophore Model for HDAC Inhibitors
Molecular Interactions with the HDAC Active Site

The inhibitory activity of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate derivatives stems from the ability of the ortho-amino anilide moiety to effectively chelate the catalytic zinc ion at the bottom of the HDAC active site. This interaction mimics the transition state of the natural substrate, thereby blocking the deacetylase activity of the enzyme.

The piperidine ring and the substituents at its 1- and 4-positions play a crucial role in determining the potency and isoform selectivity of these inhibitors. The piperidine ring itself can serve as a rigid linker that orients the other functional groups for optimal binding. Modifications to the Boc group or its replacement with other substituents can significantly impact interactions with the surface of the enzyme, thereby influencing both affinity and selectivity.

Structure-activity relationship (SAR) studies of related N-(2-aminophenyl)-benzamides have shown that substitutions on the aminophenyl ring and the benzamide portion can fine-tune the inhibitory profile. For instance, the introduction of specific functional groups can lead to selective inhibition of class I HDACs (HDAC1, 2, and 3) over other isoforms.[1][2]

HDAC_Binding cluster_HDAC_pocket HDAC Active Site Pocket cluster_inhibitor Inhibitor Molecule Zinc Zn2+ His1 Histidine Zinc->His1 His2 Histidine Zinc->His2 Asp1 Aspartate Zinc->Asp1 Tyr Tyrosine Pocket Hydrophobic Pocket Rim Active Site Rim Amine NH2 Amine->Zinc chelation Carbonyl C=O Carbonyl->Zinc chelation Aromatic_ring Phenyl Ring Aromatic_ring->Tyr π-stacking Piperidine Piperidine Linker Piperidine->Pocket hydrophobic interaction Cap_group Cap Group Cap_group->Rim surface interaction

Binding of an ortho-aminoanilide inhibitor in the HDAC active site

Quantitative Analysis of HDAC Inhibition

While specific data for a comprehensive library of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate derivatives is not extensively published in a single source, the inhibitory activities of closely related N-(2-aminophenyl)-benzamides provide valuable insights into the potential of this class of compounds.

In Vitro Efficacy and Selectivity

The following table summarizes the IC50 values of representative N-(2-aminophenyl)-benzamide derivatives against various HDAC isoforms. These compounds share the key ortho-amino anilide zinc-binding motif with the topic scaffold.

Compound IDModificationHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC8 IC50 (nM)Reference
NA Nitrogen mustard cap95.2260.7255.7>5000[3]
15k Chiral oxazoline cap80110625000[1][4]
GK444 Benzamide derivative100-361 (range)100-361 (range)100-361 (range)-[2]
GK718 Benzamide derivative139-259 (range)139-259 (range)139-259 (range)-[2]

These data highlight that derivatives of the ortho-amino anilide scaffold typically exhibit selectivity for class I HDACs (HDAC1, 2, and 3) over other isoforms.[3][4] The specific substitutions on the "cap" portion of the molecule can significantly influence the potency and selectivity profile. For instance, compound 15k demonstrates potent and selective inhibition of HDAC3.[1][4]

Cellular Activity

The enzymatic inhibition of HDACs by these compounds translates to cellular effects, such as the induction of cell cycle arrest and apoptosis in cancer cell lines.

Compound IDCell LineAntiproliferative Activity (IC50/GI50)Reference
NA A2780 (ovarian)2.66 µM[3]
NA HepG2 (liver)1.73 µM[3]
Piperidine-hydroxamate MCF7 (breast)0.869 µM[5]
Piperidine-hydroxamate HCT116 (colon)0.535 µM[5]

The cellular potency of these compounds is generally in the micromolar to sub-micromolar range, demonstrating their ability to engage their target in a cellular context and elicit a biological response.

Synthesis and Experimental Protocols

General Synthesis Scheme

A general synthetic route to tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate derivatives involves the coupling of a suitable carboxylic acid with the free amine of the piperidine scaffold, which can be synthesized from commercially available starting materials.

Synthesis start Commercially available 4-piperidone derivative step1 Reductive amination with 2-nitroaniline start->step1 intermediate1 tert-Butyl 4-(2-nitrophenylamino) piperidine-1-carboxylate step1->intermediate1 step2 Reduction of the nitro group (e.g., H2, Pd/C) intermediate1->step2 core_scaffold tert-Butyl 4-(2-aminophenyl) piperidine-1-carboxylate step2->core_scaffold step3 Amide coupling with a substituted benzoic acid core_scaffold->step3 final_product Final Derivative step3->final_product

General Synthetic Workflow
Protocol for In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against HDAC enzymes using a commercially available fluorometric assay kit.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Trichostatin A or SAHA)

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.

  • In the wells of the microplate, add the assay buffer, the diluted HDAC enzyme, and the test compound or control.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the enzymatic reaction by adding the developer solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • The use of a fluorogenic substrate provides a sensitive and high-throughput method for measuring enzyme activity.

  • The inclusion of a positive control ensures that the assay is performing correctly.

  • The developer solution is necessary to generate a fluorescent signal from the deacetylated, non-fluorescent substrate.

Protocol for Cellular Histone Acetylation Assay (Western Blot)

This protocol assesses the ability of a test compound to inhibit HDAC activity within cells by measuring the level of acetylated histones.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

  • Quantify the band intensities to determine the relative increase in histone acetylation.

Causality Behind Experimental Choices:

  • Western blotting is a standard technique for detecting specific proteins and their post-translational modifications.

  • Using an antibody specific for acetylated histones allows for the direct measurement of the downstream effect of HDAC inhibition.

  • A total histone antibody is used as a loading control to ensure that equal amounts of protein were loaded in each lane.

In Vivo Efficacy and Preclinical Development

While specific in vivo data for derivatives of the tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate scaffold are limited in the public domain, studies on structurally related ortho-amino anilide and piperidine-based HDAC inhibitors have demonstrated anti-tumor efficacy in various animal models.[6]

Common Animal Models:

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). The effect of the test compound on tumor growth is then monitored over time.

  • Transgenic Mouse Models: Mice that are genetically engineered to develop specific types of cancer are used to evaluate the therapeutic efficacy of the test compound in a more physiologically relevant setting.[6]

Pharmacokinetic Considerations: For a compound to be effective in vivo, it must possess favorable pharmacokinetic properties, including oral bioavailability, metabolic stability, and appropriate tissue distribution. The piperidine scaffold can be modified to optimize these properties. PET imaging studies with radiolabeled HDAC inhibitors have been used to assess brain penetrance and target engagement in living animals.[7][8]

Conclusion and Future Directions

Derivatives of the tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate scaffold represent a promising class of histone deacetylase inhibitors. Their mechanism of action is well-grounded in the established pharmacophore model for HDAC inhibition, with the ortho-amino anilide moiety serving as an effective zinc-binding group. The versatility of the piperidine ring allows for extensive chemical modification to optimize potency, isoform selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • The synthesis and systematic evaluation of a focused library of derivatives to establish a clear structure-activity relationship for this specific scaffold.

  • The determination of the isoform selectivity profile of lead compounds against a full panel of HDACs.

  • The evaluation of the in vivo efficacy of promising candidates in relevant animal models of cancer and other diseases where HDACs are implicated.

By leveraging the insights and methodologies outlined in this guide, researchers can advance the development of novel and effective therapeutics based on the tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate scaffold.

References

  • Marson, C. M., Matthews, C. J., Atkinson, S. J., Lamadema, N., & Thomas, N. S. B. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry, 58(17), 6803–6818. [Link]

  • Wang, X., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Molecules, 24(17), 3139. [Link]

  • Marson, C. M., Matthews, C. J., Atkinson, S. J., Lamadema, N., & Thomas, N. S. B. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. PubMed, 26287310. [Link]

  • Kouznetsov, V. V., & Vargas-Méndez, L. Y. (2021). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. ResearchGate. [Link]

  • Trivedi, P., Adhikari, N., Amin, S. A., & Ghosh, B. (2019). Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. ResearchGate. [Link]

  • Jia, H., & Chen, J. (2016). The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington's Disease Mice. PLOS ONE, 11(8), e0161438. [Link]

  • Wey, H.-Y., Wang, C., & Schroeder, F. A. (2014). PET Imaging Demonstrates Histone Deacetylase Target Engagement and Clarifies Brain Penetrance of Known and Novel Small Molecule Inhibitors in Rat. ACS Chemical Neuroscience, 5(9), 819–827. [Link]

  • Wang, C., & Wey, H.-Y. (2019). Evaluation of Class IIa Histone Deacetylases Expression and In Vivo Epigenetic Imaging in a Transgenic Mouse Model of Alzheimer's Disease. National Institutes of Health. [Link]

Sources

A Spectroscopic and Analytical Guide to tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic signature of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, a key building block in contemporary drug discovery. While direct, comprehensive experimental data for this specific molecule is not widely published, this document synthesizes information from structurally analogous compounds and foundational spectroscopic principles to offer a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of complex organic molecules.

Introduction and Molecular Structure

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate belongs to a class of compounds known as N-Boc protected piperidines, which are pivotal intermediates in medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances solubility in organic solvents and allows for selective reactions at other sites of the molecule. The 2-aminophenyl substituent introduces a nucleophilic aromatic amine, making this compound a valuable synthon for the construction of more complex heterocyclic systems.

The structural features of this molecule, including the aliphatic piperidine ring, the aromatic phenyl group, the primary amine, and the carbamate protecting group, each give rise to distinct signals in various spectroscopic analyses. Understanding these signals is crucial for reaction monitoring, quality control, and structural confirmation.

Caption: Molecular Structure of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound, based on analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic (C₆H₄)6.6 - 7.2Multiplet4HThe ortho-position of the amino group will induce a complex splitting pattern and upfield shifts compared to the para-analogue.
NH₂3.5 - 4.5Broad Singlet2HChemical shift can be variable and concentration-dependent.
Piperidine CH (axial & equatorial)4.0 - 4.3Broad Multiplet2HProtons adjacent to the nitrogen of the Boc group, deshielded.
Piperidine CH (methine)2.9 - 3.2Multiplet1HThe proton at the junction of the piperidine and phenyl rings.
Piperidine CH₂ (axial & equatorial)2.6 - 2.9Multiplet2H
Piperidine CH₂ (axial & equatorial)1.6 - 1.9Multiplet2H
Piperidine CH₂ (axial & equatorial)1.4 - 1.6Multiplet2H
Boc (-C(CH₃)₃)~1.45Singlet9HA characteristic strong singlet for the nine equivalent protons of the tert-butyl group.

Rationale for Predictions: The chemical shifts for the piperidine protons are predicted based on data for N-Boc-piperidine derivatives.[1] The aromatic region is predicted to be more complex than in the 4-aminophenyl analogue due to the asymmetry introduced by the 2-amino substitution. The amino protons are expected to be a broad signal, typical for exchangeable protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carbonyl (C=O)~155The carbamate carbonyl is a characteristic downfield signal.
Aromatic C-NH₂140 - 145The carbon directly attached to the amino group.
Aromatic C-H115 - 130A complex set of signals for the aromatic carbons.
Aromatic C-piperidine125 - 130The quaternary carbon of the phenyl ring attached to the piperidine.
Boc (C(CH₃)₃)~80The quaternary carbon of the tert-butyl group.
Piperidine CH₂ (adjacent to N)~45
Piperidine CH~40The methine carbon.
Piperidine CH₂~30
Boc (-C(CH₃)₃)~28The three equivalent methyl carbons of the tert-butyl group.

Rationale for Predictions: The predicted chemical shifts are based on known values for N-Boc protected piperidines and substituted anilines. The specific shifts for the aromatic carbons will be influenced by the electronic effects of both the amino and piperidyl substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Experimental Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.[2]

Expected Data:

Ion Predicted m/z Notes
[M+H]⁺277.19The protonated molecular ion is expected to be the base peak.
[M-Boc+H]⁺177.14Fragmentation involving the loss of the Boc group is common.
[M-C₄H₉]⁺220.13Loss of the tert-butyl group is another characteristic fragmentation pathway.

Rationale for Predictions: The molecular weight of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate is 276.38 g/mol .[3] The predicted m/z values are based on this molecular weight and common fragmentation patterns of N-Boc protected compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Analysis:

  • Sample Preparation: A small amount of the neat compound can be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[4]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[2]

Expected Data:

Wavenumber (cm⁻¹) Functional Group Vibration
3300 - 3500N-HStretch (primary amine)
2850 - 3000C-HStretch (aliphatic and aromatic)
~1680C=OStretch (carbamate)
1500 - 1600C=CStretch (aromatic)
1160 - 1250C-NStretch (amine and carbamate)
~750C-HBend (ortho-disubstituted aromatic)

Rationale for Predictions: The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in the molecule. The N-H stretching of the primary amine will likely appear as a doublet. The strong C=O stretch of the carbamate is a key diagnostic peak.

Conclusion

The spectroscopic data presented in this guide, while predictive, provides a solid foundation for the identification and characterization of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate. The combination of NMR, MS, and IR spectroscopy offers a comprehensive picture of the molecule's structure. Researchers working with this compound can use this guide to interpret their experimental data, confirm the identity and purity of their samples, and gain a deeper understanding of its chemical properties.

References

  • PubChem. (n.d.). tert-Butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate.
  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link][4]

  • BenchChem. (2025). An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine. Retrieved from a relevant BenchChem technical guide.[2]

  • CymitQuimica. (n.d.). tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate. Retrieved from a relevant CymitQuimica product page.[3]

  • BenchChem. (2025). A Spectroscopic Showdown: Unmasking the Structural Nuances of 1-N-Boc-3,4-dihydro-2H-pyridine and 1-N-Boc-piperidine. Retrieved from a relevant BenchChem technical guide.[1]

Sources

An In-depth Technical Guide on the Solubility and Stability of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a piperidine scaffold, a primary aromatic amine, and a tert-butoxycarbonyl (Boc) protected secondary amine, presents a unique combination of physicochemical properties that are critical to understand for successful drug development. This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound, offering a framework for its systematic evaluation. A thorough understanding of these parameters is paramount for formulation development, analytical method development, and ensuring the therapeutic efficacy and safety of any resulting active pharmaceutical ingredient (API).

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility and stability.

PropertyValueSource
Molecular Formula C₁₆H₂₄N₂O₂[2]
Molecular Weight 276.38 g/mol [1]
CAS Number 199105-03-8[1]
Appearance Typically a solid[3]
Predicted pKa The primary aromatic amine is weakly basic, while the piperidine nitrogen is rendered non-basic due to the electron-withdrawing Boc group. The conjugate acid of the aminophenyl group is expected to have a pKa in the low single digits.N/A
Predicted LogP The molecule possesses both hydrophobic (tert-butyl, phenyl ring) and hydrophilic (amino group) features, suggesting moderate lipophilicity.N/A

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an API is a crucial factor influencing its absorption and bioavailability. For tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, solubility is expected to be highly dependent on the pH of the medium due to the presence of the basic aminophenyl group.

Anticipated Solubility Behavior
  • Aqueous Solubility: The molecule is expected to exhibit low intrinsic solubility in neutral aqueous media due to its moderate lipophilicity.

  • pH-Dependent Solubility: In acidic conditions (pH < pKa of the aminophenyl group), the primary amine will be protonated, forming a more soluble salt. Therefore, solubility is predicted to increase significantly at lower pH values.

  • Organic Solubility: Based on the solubility of similar piperidine derivatives, it is anticipated to have good solubility in a range of organic solvents, particularly polar aprotic solvents like DMSO and DMF, as well as alcohols like methanol and ethanol.[4]

Experimental Determination of Solubility

To quantitatively assess the solubility, two standard methodologies are recommended: kinetic solubility and equilibrium solubility.

1. Kinetic Solubility (High-Throughput Screening)

This method provides a rapid assessment of solubility, often used in early-stage discovery to flag potential issues. It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Allow the plate to incubate at room temperature with gentle shaking for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which the first signs of precipitation are observed is the kinetic solubility.[5]

2. Equilibrium Solubility (Shake-Flask Method)

This method determines the true thermodynamic equilibrium solubility and is considered the gold standard for accurate solubility measurement.[5]

Experimental Protocol:

  • Suspension Preparation: Add an excess amount of the solid compound to vials containing various aqueous buffers (e.g., 0.1 N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4) and selected organic solvents.[5]

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4]

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and immediately filter it through a 0.22 or 0.45 µm syringe filter to remove any undissolved solid.[6]

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[4]

Illustrative Data (Hypothetical):

Solvent SystempHApproximate Equilibrium Solubility (mg/mL)
Deionized Water~7.0< 0.01
0.1 N HCl1.0> 10
Phosphate Buffer4.51 - 5
Phosphate Buffer6.8< 0.1
Phosphate-Buffered Saline (PBS)7.4< 0.01
MethanolN/A> 50
DMSON/A> 100
Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solid to vials prep2 Add various solvents/buffers prep1->prep2 equil1 Seal and shake at constant temperature prep2->equil1 equil2 (24-48 hours) equil1->equil2 sample1 Filter aliquot (0.22 µm) equil2->sample1 sample2 Dilute filtrate sample1->sample2 sample3 Quantify by HPLC-UV sample2->sample3

Caption: Workflow for Determining Equilibrium Solubility.[4]

Stability Profile: Ensuring Chemical Integrity

Assessing the chemical stability of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is crucial to identify potential degradation pathways and to establish appropriate storage and handling conditions. The primary areas of concern for this molecule are its susceptibility to acidic conditions (due to the Boc group) and potential oxidation of the aminophenyl group.

Forced Degradation Studies

Forced degradation, or stress testing, is employed to intentionally degrade the compound under more aggressive conditions than those it would typically encounter. This helps to rapidly identify likely degradation products and establish a stability-indicating analytical method.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the compound in various stress conditions:

    • Acidic: 0.1 N HCl at 60°C

    • Basic: 0.1 N NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: Solid compound stored at 80°C

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) at room temperature

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method, which is capable of separating the intact parent compound from all potential degradation products.[5] A photodiode array (PDA) detector is highly recommended to assess peak purity.[5]

Anticipated Degradation Pathways
  • Acid Hydrolysis: The most probable degradation pathway is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group.[7][8] This reaction proceeds via the formation of a stable tert-butyl cation, releasing CO₂ and the deprotected piperidine.[8] The Boc group is generally stable to basic and nucleophilic conditions.[7]

  • Oxidation: The 2-aminophenyl moiety may be susceptible to oxidation, potentially leading to the formation of colored impurities (e.g., nitroso or nitro compounds, or polymeric materials). This can be exacerbated by light and the presence of trace metals.

Potential Degradation Pathway: Acid Hydrolysis

G Parent tert-Butyl 4-(2-aminophenyl) piperidine-1-carboxylate Product 4-(2-aminophenyl)piperidine Parent->Product Boc Deprotection Acid H+ (e.g., TFA, HCl) Acid->Parent Byproducts CO2 + Isobutylene Product->Byproducts

Caption: Primary acid-catalyzed degradation pathway.

Long-Term Stability Studies

Following forced degradation, long-term stability studies under ICH (International Council for Harmonisation) recommended conditions are necessary to determine the shelf-life of the compound.

Experimental Protocol:

  • Storage: Store accurately weighed samples of the solid compound in controlled environmental chambers at various conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Testing: At specified time intervals (e.g., 0, 3, 6, 9, 12, 24 months), analyze the samples for appearance, purity (by HPLC), and the presence of any degradation products.

Conclusion

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate. The experimental protocols outlined herein are based on industry-standard practices and provide a robust approach to characterizing this important synthetic intermediate. The anticipated pH-dependent solubility and the acid-lability of the Boc group are key characteristics that must be considered during its use in research and development. A comprehensive understanding of these properties is a critical prerequisite for its successful application in the synthesis of novel therapeutics.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
  • BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • PubChem. (n.d.). tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide on the Basic Properties of Tert-butyl 4-(methylamino)piperidine-1-carboxylate.
  • ResearchGate. (2014). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

  • Chemsrc. (n.d.). tert-Butyl4-(2-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5575-5585. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • ResearchGate. (2016). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Chongqing Chemdad Co., Ltd. (n.d.). (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

Tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutic agents. Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, a molecule featuring a strategically positioned aminophenyl group on a piperidine core, represents such a scaffold. While direct biological activity data for this specific compound is sparse, its structural motifs are present in a variety of biologically active agents. This technical guide provides an in-depth analysis of its potential biological activities by examining its chemical properties, the established pharmacological importance of its core components, and the activities of its close structural analogs. We will explore its potential as a precursor for kinase inhibitors, antifungal agents, and other therapeutic classes, providing detailed experimental workflows for researchers and drug development professionals to unlock its full potential.

Introduction and Physicochemical Profile

Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate (CAS No. 199105-03-8) is a heterocyclic compound featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and substituted with a 2-aminophenyl moiety.[1] The Boc-protecting group provides stability and improves solubility in organic solvents, making it an ideal intermediate for synthetic chemistry. The primary amine on the phenyl ring and the secondary amine of the piperidine (after deprotection) offer two distinct points for chemical modification, allowing for the systematic construction of diverse chemical libraries.

PropertyValueSource
CAS Number 199105-03-8Fluorochem[1]
Molecular Formula C₁₆H₂₄N₂O₂PubChem[2]
Molecular Weight 276.38 g/mol CymitQuimica[1]
Chemical Class Primary Amine, Tertiary Amine, 6-membered HeterocycleCymitQuimica[1]

graph "chemical_structure" {
layout=neato;
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [color="#5F6368"];

mol [label="tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate\n\nKey Features:\n- Boc-Protected Piperidine Core\n- Ortho-Substituted Aminophenyl Group\n- Two Reactive Sites for Derivatization"]; }

Caption: Core structure and key features of the title compound.

The Aminophenyl-Piperidine Scaffold: A Privileged Motif in Pharmacology

The aminophenyl-piperidine framework is a cornerstone in drug design. The piperidine ring is a common motif in pharmaceuticals due to its favorable pharmacokinetic properties and its ability to act as a rigid scaffold to orient functional groups in three-dimensional space. When combined with an aminophenyl group, it provides a versatile entry point for creating ligands that can interact with a wide range of biological targets.

While our title compound is the ortho (2-amino) isomer, the immense therapeutic success of its structural relatives underscores the potential of this scaffold. For instance:

  • PARP Inhibition: The para-amino, 3-substituted isomer, (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate, is a pivotal intermediate in the synthesis of Niraparib , a poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology.[3][4][5]

  • Kinase Inhibition: The para (4-amino) isomer is a synthetic intermediate for FMS kinase inhibitors, which have potential applications in treating rheumatoid arthritis and other chronic inflammatory diseases.[6]

  • Opioid Receptor Modulation: The related compound 1-Boc-4-AP, which lacks the amino group on the phenyl ring, is a well-known precursor in the synthesis of fentanyl and its analogs, highlighting the scaffold's role in targeting central nervous system receptors.[7]

This established history demonstrates that subtle changes in substitution patterns on the aminophenyl-piperidine core can lead to vastly different biological activities, making our target ortho-isomer a compelling starting point for novel drug discovery campaigns.

Caption: Relationship of the core scaffold to major drug classes via its analogs.

Potential Therapeutic Applications & Experimental Validation

Based on the activities of its structural analogs, we can postulate several high-potential therapeutic avenues for derivatives of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate.

Antifungal Activity

Hypothesis: The 4-aminopiperidine core is a known chemotype for antifungal agents that target the ergosterol biosynthesis pathway, a critical process in fungal cell membrane integrity.[8] Derivatives of the title compound could exhibit potent antifungal activity.

Experimental Workflow: A library of derivatives can be synthesized by modifying the ortho-amino group via acylation or reductive amination. These new chemical entities (NCEs) can then be screened for antifungal efficacy.

Protocol: Antifungal Susceptibility Testing via Microbroth Dilution

  • Preparation: Prepare a stock solution of each test compound in DMSO.

  • Inoculum: Culture a panel of clinically relevant fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) and adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Assay Plate: In a 96-well plate, perform a serial two-fold dilution of the test compounds. Add 100 µL of the fungal inoculum to each well.

  • Controls: Include a positive control (e.g., Amorolfine), a negative control (inoculum only), and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Reading: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes complete inhibition of visible growth.

  • Data Analysis: Compare the MIC values of the NCEs to the positive control to identify promising candidates.[8]

Anticancer Activity

Hypothesis: A structural analog, tert-butyl 4-(2-amino-4-methoxyphenyl-amino)piperidine-1-carboxylate, has demonstrated a significant reduction in the viability of breast cancer cell lines.[9] The ortho-aminophenyl moiety of our target compound can serve as an anchor for building molecules with potential cytotoxic or cytostatic effects.

Experimental Workflow: Following library synthesis, the NCEs should be screened against a panel of cancer cell lines to assess their effect on cell viability.

Caption: General experimental workflow from scaffold to hit identification.

Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Future Directions and Conclusion

The true value of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate lies in its potential as a versatile chemical building block.[10] The strategic placement of the ortho-amino group offers different steric and electronic properties compared to its more studied para-isomers, potentially leading to novel structure-activity relationships and intellectual property.

Future research should focus on:

  • Combinatorial Chemistry: Synthesizing a broad and diverse library of derivatives to comprehensively probe the available chemical space.

  • Target-Based Screening: Testing derivatives against specific enzyme families, such as kinases or proteases, where the aminophenyl-piperidine motif is known to be effective.

  • Computational Modeling: Using the core structure as a basis for in silico screening and rational drug design to predict potential biological targets.

References

  • Vertex AI Search. (n.d.). Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.
  • Benchchem. (n.d.). Tert-butyl 4-(2-amino-4-methoxyphenyl-amino)piperidine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate.
  • Wikipedia. (n.d.). 1-Boc-4-AP.
  • CymitQuimica. (n.d.). tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate.
  • PubChemLite. (n.d.). Tert-butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
  • Pure Synth. (n.d.). Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC).
  • MDPI. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate.
  • ChemicalBook. (n.d.). (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate.

Sources

The Strategic Intermediate: A Technical Guide to tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is relentless. Within this pursuit, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, favorable pharmacokinetic properties, and synthetic accessibility. The 4-arylpiperidine motif is one such scaffold, forming the core of numerous approved drugs. tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (CAS No. 179944-75-1) has solidified its position as a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique arrangement of a Boc-protected piperidine ring linked to an aniline at the ortho position provides a versatile platform for constructing intricate molecular architectures. The Boc (tert-butyloxycarbonyl) group offers robust protection of the piperidine nitrogen under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for sequential and controlled synthetic transformations. The primary aromatic amine serves as a key functional handle for a wide range of C-N bond-forming reactions, making this intermediate particularly valuable in medicinal chemistry. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this important chemical building block.

Synthesis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate: A Comparative Analysis of Key Methodologies

The efficient construction of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is paramount for its utility in multi-step syntheses. Two predominant strategies have emerged, each with distinct advantages and considerations: C-C bond formation followed by functional group manipulation, and direct C-N bond formation.

Strategy 1: C-C Bond Formation via Suzuki Coupling and Subsequent Reduction

This widely employed route builds the core 4-arylpiperidine skeleton first, followed by the installation of the critical amine functionality. The causality behind this multi-step approach lies in the reliability and high functional group tolerance of palladium-catalyzed cross-coupling reactions.

Workflow Overview:

cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reduction of Alkene cluster_2 Step 3: Reduction of Nitro Group A 1-Boc-4-piperidone C tert-Butyl 4-(2-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate A->C Pd Catalyst, Base B 2-Nitrophenylboronic acid B->C D tert-Butyl 4-(2-nitrophenyl)piperidine-1-carboxylate C->D H₂, Pd/C E tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (Target) D->E Fe/NH₄Cl or H₂, Pd/C

Caption: C-C bond formation strategy for the target intermediate.

Detailed Experimental Protocol:

  • Step 1: Synthesis of tert-Butyl 4-(2-nitrophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

    • To a solution of 1-Boc-4-piperidone and 2-nitrophenylboronic acid in a suitable solvent system such as 1,4-dioxane and water, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Step 2: Synthesis of tert-Butyl 4-(2-nitrophenyl)piperidine-1-carboxylate

    • Dissolve the product from Step 1 in a solvent such as ethanol or methanol.

    • Add a palladium on carbon catalyst (Pd/C, typically 5-10 wt. %).

    • Subject the mixture to hydrogenation in a Parr shaker or a similar hydrogenation apparatus under a hydrogen atmosphere (typically 3-4 bar) at room temperature until the reaction is complete.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the product.

  • Step 3: Synthesis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

    • The nitro group of tert-butyl 4-(2-nitrophenyl)piperidine-1-carboxylate can be reduced under various conditions. A common and effective method involves using iron powder in the presence of an electrolyte like ammonium chloride in a solvent mixture of ethanol and water.

    • Heat the mixture at reflux for several hours. The progress of the reduction can be monitored by the disappearance of the starting material on TLC.

    • After completion, cool the mixture and filter through Celite to remove the iron salts.

    • Concentrate the filtrate and perform an aqueous workup, typically extracting with ethyl acetate. The organic layer is then dried and concentrated to yield the final product.

Rationale for Experimental Choices:

  • Boc Protecting Group: The tert-butyloxycarbonyl group is chosen for its stability under the conditions of the Suzuki coupling and the subsequent reduction of the double bond. It prevents unwanted side reactions at the piperidine nitrogen.

  • Palladium Catalyst: Palladium catalysts are highly efficient for C-C bond formation. The choice of ligands on the palladium can be tuned to optimize the reaction yield and rate.

  • Reduction Methods: Catalytic hydrogenation is a clean and efficient method for reducing the tetrahydropyridine double bond. For the nitro group reduction, while catalytic hydrogenation can also be used, the iron/ammonium chloride system is often preferred on a large scale due to its cost-effectiveness and safety profile compared to handling large quantities of hydrogen gas.

Strategy 2: C-N Bond Formation via Buchwald-Hartwig Amination

This approach offers a more direct route to the 4-arylpiperidine core by forming the C-N bond between an aryl halide and a piperidine derivative. The Buchwald-Hartwig amination is a powerful tool for this transformation, known for its broad substrate scope and functional group tolerance.[1][2][3]

Workflow Overview:

cluster_0 Buchwald-Hartwig Amination A tert-Butyl piperidine-1-carboxylate C tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (Target) A->C Pd Catalyst, Ligand, Base B 2-Bromoaniline or 2-Iodoaniline B->C

Caption: Direct C-N bond formation via Buchwald-Hartwig amination.

Detailed Experimental Protocol:

  • To a reaction vessel, add the aryl halide (e.g., 2-bromoaniline), the Boc-protected piperidine, a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu or Cs₂CO₃).

  • Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and perform a standard aqueous workup.

  • The product is typically purified by column chromatography.

Rationale for Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (Buchwald ligands) are essential for promoting the catalytic cycle, specifically the reductive elimination step that forms the C-N bond.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a common choice.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, the reaction must be carried out under an inert atmosphere to prevent catalyst degradation.

Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 179944-75-1
Molecular Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.38 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 7.05-7.15 (m, 2H), 6.70-6.80 (m, 2H), 4.20 (br s, 2H), 3.70 (s, 2H, NH₂), 2.80 (t, 2H), 2.70-2.85 (m, 1H), 1.70-1.85 (m, 2H), 1.55-1.70 (m, 2H), 1.48 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ 154.9, 144.1, 130.3, 127.9, 124.5, 118.6, 115.8, 79.5, 44.2, 42.1, 33.5

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.

Reactivity and Application in Pharmaceutical Synthesis: The Case of Cariprazine

The synthetic utility of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate is prominently demonstrated in its role as a key intermediate in the synthesis of Cariprazine, a dopamine D₃/D₂ receptor partial agonist used for the treatment of schizophrenia and bipolar disorder.[5][6] The ortho-disposed aniline and piperidine moieties are crucial for the construction of the final drug molecule.

Key Transformation: Urea Formation

The primary aromatic amine of the intermediate is a nucleophile that readily reacts with electrophilic reagents. In the synthesis of Cariprazine, it undergoes a crucial reaction with an N,N-dimethylcarbamoylating agent to form a urea linkage.[7]

Reaction Scheme:

A tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate C tert-Butyl 4-(2-(3,3-dimethylureido)phenyl)piperidine-1-carboxylate A->C Base (e.g., TEA, DIPEA) B N,N-Dimethylcarbamoyl chloride B->C

Caption: Urea formation, a key step in the synthesis of Cariprazine.

Detailed Experimental Protocol:

  • Dissolve tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add N,N-dimethylcarbamoyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Perform an aqueous workup to remove the hydrochloride salt of the base and any unreacted starting materials.

  • The crude product can be purified by crystallization or column chromatography.

Self-Validating System: The success of this protocol can be validated by monitoring the disappearance of the starting aniline via TLC (staining with ninhydrin can be useful) and the appearance of the less polar urea product. The identity and purity of the product should be confirmed by NMR and MS analysis.

This urea-containing intermediate is then deprotected (removal of the Boc group) and coupled with another fragment to complete the synthesis of Cariprazine.[7]

Conclusion

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a testament to the power of strategic intermediate design in modern pharmaceutical synthesis. Its robust and versatile nature, underpinned by the orthogonal reactivity of the Boc-protected piperidine and the aromatic amine, allows for efficient and controlled construction of complex drug molecules like Cariprazine. The synthetic routes to this intermediate, whether through C-C or C-N bond-forming strategies, are well-established and offer flexibility based on available starting materials and scalability requirements. As the demand for novel therapeutics continues to grow, the importance of well-designed, synthetically accessible intermediates like tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate will undoubtedly increase, solidifying its role as a cornerstone in the medicinal chemist's toolbox.

References

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • WO2019106490A1 - A process for the preparation of cariprazine hydrochloride.
  • WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • The Chemistry Blog. (2023). Chemicals Used In Pharmaceuticals. [Link]

  • Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic... [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • New Drug Approvals. CARIPRAZINE. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • WO2018007986A1 - Industrial process for the preparation of cariprazine.
  • PMC - NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ResearchGate. (n.d.). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]

  • Atlantis Press. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Justia Patents. (2021). synthesis method for cariprazine. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic... [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

Sources

The Strategic Synthesis and Application of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient construction of complex molecular architectures. Among these, the piperidine moiety holds a privileged position, celebrated for its conformational rigidity and its prevalence in a multitude of bioactive natural products and synthetic pharmaceuticals.[1] This guide provides an in-depth technical analysis of a particularly valuable, yet nuanced, building block: tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (CAS Number: 199105-03-8).[2][3] We will explore its historical context through the lens of synthetic evolution, detail robust methodologies for its preparation, and elucidate its strategic importance in the synthesis of targeted therapeutics.

I. Emergence in Medicinal Chemistry: A Retrosynthetic Perspective

While a singular, seminal publication detailing the initial "discovery" of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is not readily apparent in the literature, its emergence can be understood as a logical consequence of the growing demand for novel chemical matter in drug development. The true history of this compound is written in the patents and medicinal chemistry papers where it serves as a critical, non-commercial intermediate for complex target molecules.

The core value of this scaffold lies in the strategic placement of its functional groups. The Boc-protected piperidine nitrogen allows for controlled manipulation and subsequent functionalization, while the ortho-disposed aniline provides a key vector for the introduction of diverse substituents, making it an ideal precursor for various heterocyclic ring systems and kinase inhibitors.[4] Its utility is underscored by the parallel development of related isomers, such as the 3- and 4-aminophenyl analogues, which have been pivotal in the synthesis of groundbreaking therapeutics like the PARP inhibitor Niraparib.[5] The development of this particular ortho isomer was likely driven by the need to access unique chemical space and to fine-tune the steric and electronic properties of drug candidates.

II. Physicochemical and Structural Data

A comprehensive understanding of a building block's physical and chemical properties is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 199105-03-8[2][3]
Molecular Formula C₁₆H₂₄N₂O₂[2]
Molecular Weight 276.37 g/mol [2]
Boiling Point 391.4 ± 42.0 °C at 760 mmHg[6]
Density 1.1 ± 0.1 g/cm³[6]
Purity (Typical) >95%[3][7]

III. Strategic Synthesis: Methodologies and Mechanistic Insights

The synthesis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate can be approached through several reliable and scalable methods. The choice of a specific route is often dictated by the availability of starting materials, cost considerations, and the desired scale of production. Below, we detail the two most logical and industrially relevant synthetic strategies.

A. Strategy 1: Reduction of a Nitroaromatic Precursor

This is arguably the most common and cost-effective approach, leveraging the well-established chemistry of nitro group reduction. The synthesis proceeds in two key stages: the coupling of a nitro-aryl component to the piperidine core, followed by reduction to the desired aniline.

Workflow Diagram: Nitro-Precursor Reduction Strategy

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Catalytic Hydrogenation start1 1-Boc-4-hydroxypiperidine intermediate1 tert-Butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate start1->intermediate1 1. Deprotonation reagent1 NaH or other base reagent1->start1 nitroaryl 1-fluoro-2-nitrobenzene nitroaryl->intermediate1 2. SNAr Reaction final_product tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate intermediate1->final_product Reduction reagent2 H₂, Pd/C or PtO₂ reagent2->intermediate1 G cluster_0 Buchwald-Hartwig Cross-Coupling start_amine tert-Butyl 4-aminopiperidine-1-carboxylate final_product tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate start_amine->final_product aryl_halide 1-bromo-2-aminobenzene or protected analogue aryl_halide->final_product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->final_product ligand Phosphine Ligand (e.g., XPhos) ligand->final_product base Base (e.g., NaOtBu) base->final_product G start tert-Butyl 4-(2-aminophenyl) piperidine-1-carboxylate step1 Cyclization/ Condensation start->step1 intermediate Fused Heterocyclic Core (e.g., quinoline, benzimidazole) step1->intermediate step2 Further Functionalization/ Deprotection intermediate->step2 final Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) step2->final

Sources

A Comprehensive Technical Guide to the Safe Handling of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of the safety protocols, handling procedures, and material safety data for tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere compliance, focusing on the chemical rationale behind safety measures to foster a proactive culture of laboratory safety.

Section 1: Compound Identification and Physicochemical Properties

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a bifunctional organic building block, incorporating a Boc-protected piperidine ring and an aminophenyl moiety. This structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. Understanding its fundamental properties is the first step toward safe handling.

PropertyValueSource
Molecular Formula C₁₆H₂₄N₂O₂[1][2]
Molecular Weight 276.38 g/mol [1][2]
Density 1.1 ± 0.1 g/cm³[3]
Boiling Point 391.4 ± 42.0 °C at 760 mmHg[3]
Synonyms 1-Boc-4-(2-aminophenyl)piperidine[2]

Section 2: Hazard Assessment and GHS Classification

While a specific, comprehensive GHS classification for the ortho-isomer (2-aminophenyl) is not universally published, data from the closely related para-isomer, tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate, provides an authoritative basis for hazard assessment. Due to the shared functional groups (Boc-protected piperidine, primary aromatic amine), the hazards are expected to be nearly identical. Researchers must, therefore, handle this compound with the assumption that it presents, at a minimum, the following risks.

GHS ClassificationHazard StatementPrecautionary Codes (Examples)
Skin Corrosion/Irritation, Category 2 H315: Causes skin irritationP264, P280, P302+P352, P332+P317
Serious Eye Damage/Eye Irritation, Category 2A H319: Causes serious eye irritationP280, P305+P351+P338, P337+P317
Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory Tract Irritation) H335: May cause respiratory irritationP261, P271, P304+P340, P403+P233

Pictograms:



Causality of Hazards:

  • Irritation: The amine functionalities present in the molecule can act as irritants upon contact with skin, eyes, and mucous membranes. Fine powders of organic compounds can also cause mechanical irritation to the respiratory system[1][4].

  • Boc-Group Instability: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions[5][6]. This chemical property dictates the incompatibility with strong acids and informs storage requirements.

Section 3: Core Principles of Exposure Control

A multi-layered approach to safety, prioritizing engineering controls over personal reliance, is crucial for minimizing exposure.

Engineering Controls: The Primary Barrier

The first and most effective line of defense is to handle the compound within a controlled environment.

  • Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, adding to reactions) and its solutions must be performed inside a properly functioning chemical fume hood. This prevents the inhalation of airborne particulates and vapors[7][8].

  • Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted, maintaining a safe ambient environment[9].

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is not a substitute for engineering controls but is critical for protecting against direct contact.

  • Eye and Face Protection: Wear chemical safety goggles or safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166[8][9]. A face shield may be required for larger-scale operations.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Employ proper glove removal technique to avoid contaminating the skin[9].

    • Lab Coat: A full-sleeved laboratory coat is mandatory to protect skin and clothing from splashes and spills[7].

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in situations where a fume hood is unavailable or during a large spill cleanup, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., Type ABEK-P2) should be used[9].

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for ensuring safety and reproducibility.

Laboratory Handling and Weighing Workflow

The following workflow illustrates the critical steps for safely handling the solid reagent.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep1 Review SDS and Risk Assessment prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Place Reagent Bottle, Spatula, and Weigh Vessel in Fume Hood prep2->handle1 handle2 Carefully Open Reagent Bottle handle1->handle2 handle3 Transfer Solid Compound to Weigh Vessel handle2->handle3 handle4 Securely Close Reagent Bottle handle3->handle4 clean1 Decontaminate Spatula and Work Surface handle4->clean1 clean2 Properly Store Reagent Bottle clean1->clean2 clean3 Dispose of Contaminated Weigh Paper/Gloves clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for weighing and handling the solid compound.

Storage and Incompatibility
  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place[8]. The storage area should be designated for chemical reagents and be away from heat sources.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids[8]. The amine group can react exothermically with acids, and the Boc-group will be cleaved. Aromatic amines can be sensitive to strong oxidizers.

Waste Disposal Protocol
  • Segregation: Do not mix waste containing this compound with other waste streams unless compatibility is confirmed[7].

  • Containerization: Collect all waste (solid and solutions) in a clearly labeled, sealable, and chemically compatible hazardous waste container[7].

  • Disposal: Arrange for collection by a licensed professional waste disposal service. The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[9]. Dispose of contaminated packaging as unused product[9]. All disposal activities must comply with local, state, and federal regulations[10].

Section 5: Emergency Response

Preparedness is paramount. Ensure eyewash stations and safety showers are unobstructed and close to the workstation[8].

First Aid Measures
  • After Inhalation: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[9].

  • After Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, consult a physician[9].

  • After Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids apart. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[9][11].

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately[12].

Spill Management Decision Tree

The appropriate response to a spill depends on its size and location.

start Spill Occurs loc_check Is the spill contained within a fume hood? start->loc_check size_check_in Is the spill minor (<5g, manageable)? loc_check->size_check_in Yes size_check_out Is the spill minor (<5g, manageable)? loc_check->size_check_out No action_in_small 1. Wear appropriate PPE. 2. Gently sweep up solid into a labeled waste container. 3. Decontaminate the area. size_check_in->action_in_small Yes action_in_large 1. Alert others and evacuate the area. 2. Close fume hood sash. 3. Contact EHS/Emergency Response. size_check_in->action_in_large No action_out_small 1. Alert others in the immediate area. 2. Wear appropriate PPE (incl. respirator). 3. Cover spill with absorbent material. 4. Gently sweep up and place in a labeled waste container. size_check_out->action_out_small Yes action_out_large 1. Alert others and evacuate the lab. 2. Restrict access to the area. 3. Contact EHS/Emergency Response IMMEDIATELY. size_check_out->action_out_large No

Sources

Methodological & Application

use of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthetic Utility of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

A Versatile Building Block for Heterocyclic Chemistry and Drug Discovery

For inquiries and technical support, please contact our specialists.

Abstract

This document provides a detailed technical guide on the applications of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate in modern organic synthesis. This versatile building block serves as a crucial intermediate in the construction of complex heterocyclic scaffolds, most notably in the synthesis of pharmaceutical agents. This note will elucidate its role in key synthetic transformations, including intramolecular cyclizations for the formation of fused tricyclic systems, and as a substrate for further functionalization after deprotection. Detailed, field-tested protocols are provided, along with mechanistic insights to guide researchers, scientists, and drug development professionals in leveraging the full potential of this valuable synthetic intermediate.

Introduction: The Strategic Advantage of the 1-Boc-4-(2-aminophenyl)piperidine Scaffold

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. The strategic incorporation of an ortho-amino phenyl group at the 4-position, as seen in tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, creates a bifunctional molecule with significant synthetic potential. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen to a wide range of reaction conditions, while its facile removal under acidic conditions allows for late-stage functionalization.[1] The presence of the aniline functionality provides a nucleophilic center and a handle for various synthetic transformations, including cyclizations and cross-coupling reactions. This unique combination of features makes it an ideal starting material for the synthesis of complex polycyclic molecules with potential biological activity.

Key Synthetic Applications & Protocols

Cornerstone in the Synthesis of Cariprazine

A prominent application of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate is its use as a key precursor in the synthesis of Cariprazine, a potent antipsychotic agent.[2] The synthesis of the core tricyclic structure of Cariprazine often involves an intramolecular cyclization reaction starting from this building block. This transformation highlights the utility of the ortho-disposed amino and piperidine functionalities in constructing complex molecular architectures.

Experimental Protocol: Synthesis of a Tricyclic Cariprazine Precursor

This protocol outlines a general procedure for the synthesis of a key intermediate in the Cariprazine synthesis, involving the reaction of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate with a suitable electrophile.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equivalents), to the solution.

  • Electrophile Addition: To the stirred solution, add the electrophile, for example, 1-(2,3-dichlorophenyl)-2-(methylsulfonyl)ethanol (1.1 equivalents), either neat or as a solution in the reaction solvent.

  • Reaction Progression: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the progress by a suitable chromatographic technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, filter off any solids. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired tricyclic product.

Diagram: Synthetic Approach to Cariprazine Core

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A tert-Butyl 4-(2-aminophenyl) piperidine-1-carboxylate P A->P B Electrophile (e.g., Dichlorophenyl derivative) B->P C Base (e.g., DIPEA) Solvent (e.g., ACN) Heat C->P D Tricyclic Cariprazine Intermediate P->D Intramolecular Cyclization caption Formation of the tricyclic core of Cariprazine.

Caption: Formation of the tricyclic core of Cariprazine.

Boc-Deprotection for Further Functionalization

The Boc protecting group on the piperidine nitrogen can be efficiently removed under acidic conditions, unmasking the secondary amine for subsequent reactions.[1] This deprotection step is critical for introducing further diversity into the molecular scaffold.

Experimental Protocol: N-Boc Deprotection

  • Reaction Setup: Dissolve the N-Boc protected piperidine derivative (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM) or dioxane, in a round-bottom flask.[1]

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 equivalents) or a 4M solution of hydrogen chloride (HCl) in dioxane.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.[1] Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting salt of the deprotected amine is often of sufficient purity for use in the next step. Alternatively, the free amine can be obtained by neutralizing the salt with an aqueous base (e.g., saturated sodium bicarbonate solution) and extracting with an organic solvent.[1]

Table: Common N-Boc Deprotection Conditions

ReagentSolventTemperatureTypical Reaction TimeTypical YieldNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1-4 hours>95%A very common and effective method. The resulting trifluoroacetate salt may sometimes be difficult to handle.[1]
Hydrochloric Acid (HCl)Dioxane or MethanolRoom Temperature1-3 hoursQuantitativeThe hydrochloride salt of the deprotected piperidine often precipitates, simplifying isolation.[1]

Diagram: Boc-Deprotection Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product A N-Boc Protected Piperidine Derivative P A->P B Strong Acid (TFA or HCl) B->P C Solvent (DCM or Dioxane) C->P D Deprotected Piperidine (Amine Salt) P->D Acidolysis caption General workflow for N-Boc deprotection.

Caption: General workflow for N-Boc deprotection.

Conclusion

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a highly valuable and versatile building block in organic synthesis. Its utility is well-established, particularly in the synthesis of complex heterocyclic structures relevant to the pharmaceutical industry. The protocols and insights provided in this application note are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their synthetic campaigns. The strategic combination of a protected piperidine and a reactive aniline moiety within the same molecule ensures its continued importance in the discovery and development of new chemical entities.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas.
  • PubChem. (n.d.). tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate.
  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • ResearchGate. (n.d.). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug.
  • Wikipedia. (n.d.). 1-Boc-4-AP.
  • Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Google Patents. (n.d.). US11274087B2 - Industrial process for the preparation of cariprazine.
  • PubChemLite. (n.d.). Tert-butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate.

Sources

Application Notes and Protocols: Navigating the Synthetic Utility of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a versatile bifunctional molecule that has garnered significant attention as a key building block in modern medicinal chemistry. Its structure, featuring a Boc-protected piperidine ring appended to an aniline moiety, offers two distinct points for chemical modification: the nucleophilic aromatic amine and the piperidine nitrogen, which can be deprotected under acidic conditions. This unique arrangement allows for the sequential and regioselective introduction of diverse functionalities, making it an invaluable intermediate in the synthesis of complex heterocyclic scaffolds and pharmacologically active agents.

The strategic importance of this compound lies in its ability to serve as a linchpin in the construction of molecules targeting a range of biological pathways. The aniline portion provides a handle for a variety of classical aromatic amine transformations, including amide bond formation, sulfonylation, and carbon-nitrogen cross-coupling reactions. Concurrently, the piperidine ring, a privileged scaffold in drug discovery, can be further functionalized following the removal of the tert-butoxycarbonyl (Boc) protecting group. These application notes provide a detailed exploration of key experimental protocols involving tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, offering insights into the rationale behind procedural choices and robust methodologies for its effective utilization.

Core Reactions and Mechanistic Considerations

The reactivity of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate is dominated by the chemistry of its aniline nitrogen. The electron-donating nature of the amino group activates the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitution, though the primary focus of this guide is on reactions at the nitrogen atom itself.

Acylation of the Aromatic Amine

The formation of an amide bond via acylation of the 2-amino group is a fundamental transformation, often employed to introduce side chains or to link the piperidine scaffold to other molecular fragments. This reaction is typically straightforward, proceeding via nucleophilic attack of the amine on an activated carboxylic acid derivative.

Protocol 1: General Procedure for Acylation with an Acid Chloride

This protocol describes the reaction of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate with a generic acid chloride in the presence of a non-nucleophilic base.

Experimental Workflow

A Dissolve tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate and base (e.g., triethylamine) in an aprotic solvent (e.g., DCM) under an inert atmosphere (N2). B Cool the reaction mixture to 0 °C in an ice bath. A->B C Add the acid chloride (R-COCl) dropwise to the stirred solution. B->C D Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC/LC-MS). C->D E Quench the reaction with water or saturated aqueous NaHCO3. D->E F Perform an aqueous work-up: Separate the organic layer, wash with brine, dry over Na2SO4, and filter. E->F G Concentrate the organic phase in vacuo. F->G H Purify the crude product by column chromatography (e.g., silica gel, EtOAc/hexanes gradient). G->H

Caption: Workflow for the acylation of the aromatic amine.

Materials:

ReagentMolar EquivalentsPurpose
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate1.0Starting material
Acid Chloride (R-COCl)1.0 - 1.2Acylating agent
Triethylamine (TEA) or DIPEA1.5 - 2.0Base to neutralize the HCl byproduct
Dichloromethane (DCM) or THF-Anhydrous aprotic solvent

Step-by-Step Procedure:

  • To a solution of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M) under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acid chloride (1.1 eq) dropwise to the stirred solution. The addition should be slow to control any exotherm.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale and Insights:

  • Choice of Base: A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is crucial. It efficiently scavenges the hydrochloric acid generated during the reaction without competing with the aniline as a nucleophile. Pyridine can also be used and may serve as a nucleophilic catalyst.

  • Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent hydrolysis of the acid chloride.

  • Temperature Control: The initial cooling to 0 °C is a precautionary measure to manage the potentially exothermic reaction between the amine and the acid chloride, minimizing the formation of side products.

Sulfonylation of the Aromatic Amine

Similar to acylation, sulfonylation introduces a sulfonyl group to the aniline nitrogen, a common moiety in many pharmaceutical compounds. The reaction with a sulfonyl chloride proceeds under similar conditions.

Protocol 2: General Procedure for Sulfonylation with a Sulfonyl Chloride

Experimental Workflow

A Dissolve tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate in pyridine or DCM with a base (e.g., TEA). B Cool the solution to 0 °C. A->B C Add the sulfonyl chloride (R-SO2Cl) portionwise. B->C D Stir at room temperature for 4-24 hours, monitoring by TLC/LC-MS. C->D E Quench with water and perform an aqueous work-up. D->E F Purify the crude product by column chromatography or recrystallization. E->F

Caption: Workflow for the sulfonylation of the aromatic amine.

Materials:

ReagentMolar EquivalentsPurpose
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate1.0Starting material
Sulfonyl Chloride (R-SO₂Cl)1.0 - 1.2Sulfonylating agent
Pyridine or TEA/DCM- / 1.5 - 2.0Solvent and base, or base and solvent combination

Step-by-Step Procedure:

  • Dissolve tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate (1.0 eq) in pyridine (which acts as both solvent and base) or in DCM containing triethylamine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portionwise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for 4-24 hours. Monitor for completion by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • If a precipitate forms, it can be collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.

  • The organic extracts are then washed with dilute HCl (to remove pyridine), water, and brine, dried over Na₂SO₄, and concentrated.

  • Purification is typically achieved by recrystallization or column chromatography.

Rationale and Insights:

  • Pyridine as Solvent/Base: Pyridine is a common choice for sulfonylation reactions. It is a moderately effective base and a good solvent for the starting materials. Its role can also be catalytic.

  • Work-up: The acidic wash in the work-up is essential when pyridine is used to remove any remaining traces from the organic layer.

Reductive Amination

While the primary amino group is a potent nucleophile on its own, it can also participate in reductive amination with aldehydes or ketones to form secondary or tertiary amines. This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced in situ.

Protocol 3: General Procedure for Reductive Amination

Experimental Workflow

A Combine tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, aldehyde/ketone, and a mild acid catalyst (e.g., AcOH) in a suitable solvent (e.g., DCE, MeOH). B Stir at room temperature for 1-2 hours to allow for imine formation. A->B C Add a reducing agent (e.g., NaBH(OAc)3, NaBH4) portionwise. B->C D Stir for an additional 2-24 hours at room temperature, monitoring by TLC/LC-MS. C->D E Quench the reaction with saturated aqueous NaHCO3. D->E F Perform an aqueous work-up and purify the product by column chromatography. E->F

Caption: Workflow for the reductive amination of the aromatic amine.

Materials:

ReagentMolar EquivalentsPurpose
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate1.0Starting material
Aldehyde or Ketone1.0 - 1.5Carbonyl compound for alkylation
Sodium triacetoxyborohydride (NaBH(OAc)₃)1.2 - 2.0Mild reducing agent, selective for imines
Dichloroethane (DCE) or Methanol (MeOH)-Solvent
Acetic Acid (AcOH)catalyticCatalyst for imine formation

Step-by-Step Procedure:

  • To a solution of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in dichloroethane (DCE), add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portionwise. The addition may cause some effervescence.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Rationale and Insights:

  • Reducing Agent: Sodium triacetoxyborohydride is a particularly mild and effective reducing agent for reductive aminations. It is less basic and more selective for imines over carbonyls compared to other hydrides like sodium borohydride (NaBH₄), reducing the likelihood of side reactions.

  • Acid Catalyst: The acid catalyst accelerates the dehydration step in imine formation, which is often the rate-limiting step.

Boc Deprotection of the Piperidine Nitrogen

To functionalize the piperidine ring, the Boc protecting group must be removed. This is readily achieved under acidic conditions.

Protocol 4: General Procedure for Boc Deprotection

Experimental Workflow

A Dissolve the Boc-protected compound in a suitable solvent (e.g., DCM, dioxane). B Add a strong acid (e.g., TFA, HCl in dioxane) at 0 °C to room temperature. A->B C Stir for 1-4 hours, monitoring by TLC/LC-MS. B->C D Concentrate the reaction mixture in vacuo. C->D E Neutralize with a base (e.g., NaHCO3) and extract the free amine, or triturate to isolate the salt. D->E

Caption: Workflow for the Boc deprotection of the piperidine nitrogen.

Materials:

ReagentMolar EquivalentsPurpose
Boc-protected starting material1.0Substrate
Trifluoroacetic Acid (TFA) or HCl (4M in dioxane)ExcessStrong acid for deprotection
Dichloromethane (DCM) or Dioxane-Solvent

Step-by-Step Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM (or dioxane).

  • Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M, 5-10 eq).

  • Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting product is the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

  • To obtain the free amine, the residue can be dissolved in water, basified with a base such as NaOH or NaHCO₃, and then extracted with an organic solvent.

Rationale and Insights:

  • Choice of Acid: TFA is effective and easily removed in vacuo. HCl in an organic solvent like dioxane is also widely used and can provide the product as a more crystalline hydrochloride salt, which can be easier to handle and purify.

  • Byproducts: The deprotection reaction generates tert-butanol and isobutylene. These are volatile and are typically removed during the work-up.

Analytical Characterization

The identity and purity of the products derived from tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound. Key diagnostic signals include the appearance of new peaks corresponding to the added functionality (e.g., amide NH, alkyl groups) and shifts in the aromatic and piperidine protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acid chlorides and sulfonyl chlorides are corrosive and moisture-sensitive; handle with care.

  • Strong acids like TFA are highly corrosive.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a powerful and adaptable building block for the synthesis of a wide array of complex molecules. A thorough understanding of its reactivity and the careful application of the protocols outlined in these notes will enable researchers to efficiently and reliably incorporate this valuable scaffold into their synthetic strategies. The key to its successful use lies in the strategic manipulation of its two reactive sites, allowing for a modular and convergent approach to the design of novel chemical entities.

References

  • PubChem Compound Summary for CID 11653303, tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis of Cariprazine. Org. Process Res. Dev. 2016, 20, 9, 1573–1585. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem. 1996, 61, 11, 3849–3862. [Link]

The Strategic Utility of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Complex Scaffolds

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate stands out as a uniquely versatile scaffold, possessing a confluence of desirable features for the medicinal chemist. The piperidine core is a well-established motif in numerous approved drugs, conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of a Boc-protected secondary amine on the piperidine ring and a primary aromatic amine at the ortho position of the phenyl ring provides two orthogonal points for chemical elaboration. This dual functionality opens avenues for the synthesis of a diverse array of complex molecules, particularly those containing fused heterocyclic systems. This guide provides an in-depth exploration of the applications of this building block, with a focus on the synthesis of spirocyclic quinazolines, a class of compounds with significant therapeutic potential.

Key Molecular Features and Synthetic Potential

The unique arrangement of functional groups in tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate dictates its reactivity and utility as a building block.

  • The Piperidine Moiety : A saturated heterocycle that can improve the physicochemical properties of a drug candidate, including its pKa, lipophilicity, and metabolic stability. The Boc-protecting group allows for the selective functionalization of the aromatic amine before any modification of the piperidine nitrogen.

  • The ortho-Anilino Group : The primary aromatic amine ortho to the piperidine substituent is a key reactive handle. Its nucleophilicity allows for a variety of transformations, including acylation, alkylation, and arylation. Crucially, its proximity to the piperidine ring enables intramolecular cyclization reactions to form novel polycyclic scaffolds.

The strategic placement of the amino group in the ortho position is particularly significant as it facilitates intramolecular reactions that are not possible with its meta and para isomers. This unique reactivity is central to its application in generating complex, three-dimensional structures that are highly sought after in drug discovery.

Application in the Synthesis of Spiro[piperidine-4,2'-quinazoline] Derivatives

A prime application of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate is in the synthesis of spiro[piperidine-4,2'-quinazoline] derivatives. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds, including ligands for the nociceptin opioid peptide (NOP) receptor, which are being investigated for the treatment of pain, anxiety, and depression.[1][2] The synthesis of these spirocyclic systems leverages the inherent reactivity of the ortho-diamino functionality.

Synthetic Strategy: A Two-Step Protocol

The synthesis of the spiro[piperidine-4,2'-quinazoline] core can be efficiently achieved in a two-step sequence involving an initial acylation of the primary aromatic amine followed by an intramolecular cyclization.

Synthetic_Strategy Start tert-Butyl 4-(2-aminophenyl) piperidine-1-carboxylate Intermediate Acylated Intermediate Start->Intermediate Acylation Product Spiro[piperidine-4,2'-quinazoline] Derivative Intermediate->Product Intramolecular Cyclization

Caption: Synthetic workflow for spiro[piperidine-4,2'-quinazoline] derivatives.

Protocol 1: Synthesis of tert-Butyl 4-(2-acetamidophenyl)piperidine-1-carboxylate

This protocol details the acylation of the primary aromatic amine of the starting material.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate139359-57-6290.4010.01.0
Acetic Anhydride108-24-7102.0912.01.2
Triethylamine121-44-8101.1915.01.5
Dichloromethane (DCM), anhydrous75-09-284.93--

Procedure:

  • To a stirred solution of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, add triethylamine (15.0 mmol, 1.5 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (12.0 mmol, 1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexane) to afford the desired product.

Expected Outcome:

A white to off-white solid. The expected yield is typically in the range of 85-95%.

Protocol 2: Intramolecular Cyclization to form the Spiro[piperidine-4,2'-quinazoline] Core

This protocol describes the acid-catalyzed intramolecular cyclization to form the final spirocyclic product.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
tert-Butyl 4-(2-acetamidophenyl)piperidine-1-carboxylate-332.445.01.0
Trifluoroacetic Acid (TFA)76-05-1114.02--
Dichloromethane (DCM), anhydrous75-09-284.93--

Procedure:

  • Dissolve tert-butyl 4-(2-acetamidophenyl)piperidine-1-carboxylate (5.0 mmol, 1.0 eq) in anhydrous dichloromethane (25 mL).

  • Add trifluoroacetic acid (5 mL) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction for the deprotection of the Boc group and subsequent cyclization by LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield the pure spiro[piperidine-4,2'-quinazoline] derivative.

Reaction Mechanism:

Reaction_Mechanism cluster_0 Boc Deprotection cluster_1 Intramolecular Cyclization cluster_2 Final Product Formation Boc_Protected Boc-Protected Intermediate Deprotected Deprotected Intermediate Boc_Protected->Deprotected TFA Iminium_Formation Iminium Ion Formation Deprotected->Iminium_Formation Tautomerization Cyclization Nucleophilic Attack Iminium_Formation->Cyclization Rearomatization Rearomatization Cyclization->Rearomatization Deprotonation Final_Product Spiro[piperidine-4,2'-quinazoline] Rearomatization->Final_Product

Caption: Proposed mechanism for the formation of the spiro[piperidine-4,2'-quinazoline] core.

Alternative Application: Synthesis of Tetrahydro-γ-carbolines via Pictet-Spengler Reaction

The ortho-aminophenylpiperidine scaffold is also a suitable precursor for the synthesis of tetrahydro-γ-carbolines, which are tricyclic structures with diverse biological activities. The Pictet-Spengler reaction, a classic method for the synthesis of tetrahydroisoquinolines and related heterocycles, can be adapted for this purpose.[3][4][5]

Synthetic Approach

The reaction involves the condensation of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed intramolecular electrophilic substitution onto the electron-rich phenyl ring to form the tetrahydro-γ-carboline core.

Pictet_Spengler Start tert-Butyl 4-(2-aminophenyl) piperidine-1-carboxylate Intermediate Iminium Ion Intermediate Start->Intermediate Aldehyde Aldehyde/Ketone Aldehyde->Intermediate Product Tetrahydro-γ-carboline Intermediate->Product Intramolecular Cyclization

Caption: Pictet-Spengler reaction for the synthesis of tetrahydro-γ-carbolines.

This application highlights the versatility of the building block in accessing complex polycyclic systems that are of significant interest in the development of novel therapeutics.

Conclusion

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features, particularly the ortho-disposed amino and piperidine groups, enable the synthesis of complex and medicinally relevant scaffolds such as spiro[piperidine-4,2'-quinazolines] and tetrahydro-γ-carbolines. The protocols and strategies outlined in this guide provide a foundation for researchers to explore the full potential of this building block in their drug discovery programs. The ability to readily access diverse and three-dimensional chemical space makes tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate an indispensable tool for the modern medicinal chemist.

References

  • Trapella, C., et al. (2006). Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[1][2][6]triazolo[1,5-c]quinazolines]. Chemical & Pharmaceutical Bulletin, 54(5), 611-622.

  • Gavioli, E., et al. (2006). Synthesis and Evaluation as NOP Ligands of Some Spiro[piperidine-4,2′(1′H)-quinazolin].
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Pictet–Spengler reaction. (2023, November 29). In Wikipedia.
  • Yamato, M., Horiuchi, J., & Takeuchi, Y. (1980). Reaction of Spiro[piperidine-4,2'-(1',2',3',4'-Tetrahydroquinazolin)]-4'-Ones With Acid Anhydrides. Chemical and Pharmaceutical Bulletin, 28(9), 2623-2628.
  • Chen, Y., et al. (2018). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 9(11), 1112-1117.
  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. J&K Scientific.
  • Chitturi, B. R., et al. (2022). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-prospects and Enhanced Learning, 4(1), 1-15.
  • Cox, E. D., et al. (2011). The Pictet–Spengler Reaction in Nature and in Organic Chemistry.
  • Al-Zoubi, R. M., et al. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(4), 943.
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Name-Reaction.com.
  • Jadhav, M. R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
  • Moriarty, K. J., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5798-5803.
  • Jadhav, M. R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • Lu, G., et al. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry, 145, 805-812.
  • Basappa, et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Dudley, G. B., et al. (2010). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry, 8(23), 5341-5349.
  • Wang, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
  • 1-Boc-4-AP. (2023, December 1). In Wikipedia.
  • (S)-tert-Butyl 3-(4-aminophenyl)
  • (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)
  • Beccalli, E. M., et al. (2005). Pd-catalyzed intramolecular cyclization of pyrrolo-2-carboxamides: regiodivergent routes to pyrrolo-pyrazines and pyrrolo-pyridines. Tetrahedron, 61(5), 1077-1082.
  • Böttcher, T., & Sieber, S. A. (2008). Intramolecular cyclization reactions of 4-(2-halophenyl)-1H-pyrazolo[3,4-b]quinolines. Bioorganic & Medicinal Chemistry, 16(1), 224-231.

Sources

The Strategic Application of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Complex Biologically Active Molecules

In the intricate landscape of drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. Among these, tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate has emerged as a highly valuable scaffold, particularly in the development of kinase inhibitors and other targeted therapies. Its unique trifunctional nature—a nucleophilic primary aromatic amine ortho to a second aniline nitrogen, a sterically accessible piperidine ring, and a Boc-protected secondary amine—offers a rich platform for the construction of complex heterocyclic systems that are frequently found at the core of potent and selective drug candidates.

This comprehensive guide provides an in-depth exploration of the strategic applications of this building block. We will delve into its pivotal role in the synthesis of key pharmacophores, such as benzimidazoles and quinoxalines, and provide detailed, field-proven protocols for its chemical manipulation. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these methodologies.

Core Structural Features and Synthetic Versatility

The utility of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate stems from its distinct structural motifs, each offering a handle for specific chemical transformations.

  • The o-Phenylenediamine Moiety: This is arguably the most significant feature, serving as a direct precursor to a variety of fused heterocyclic systems. The two adjacent amino groups readily undergo cyclocondensation reactions with a range of electrophiles to form stable aromatic rings.

  • The Boc-Protected Piperidine: The tert-butoxycarbonyl (Boc) group provides a robust protecting strategy for the piperidine nitrogen, rendering it stable to a wide array of reaction conditions, yet allowing for its facile removal under acidic conditions. This enables sequential and controlled functionalization of the molecule.

  • The Piperidine Ring: This saturated heterocycle is a common feature in many CNS-active and other drugs. Its conformational flexibility and ability to present substituents in defined spatial orientations are crucial for optimizing ligand-receptor interactions.

The interplay of these features allows for a modular approach to drug design, where the piperidine can be elaborated to interact with one part of a biological target, while the phenylenediamine-derived heterocycle engages with another.

Application in the Synthesis of Kinase Inhibitors: The Benzimidazole and Quinoxaline Scaffolds

The benzimidazole and quinoxaline ring systems are prominent pharmacophores in a multitude of approved and investigational drugs, particularly in the realm of oncology.[1][2] They are known to function as effective hinge-binding motifs in many protein kinase inhibitors. The o-phenylenediamine core of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is an ideal starting point for the construction of these critical scaffolds.

Synthesis of 4-(Benzimidazol-2-yl)piperidine Derivatives: A Gateway to Kinase Inhibitors

The 4-(Benzimidazol-2-yl)piperidine core is a key structural element in a number of potent kinase inhibitors, including those targeting p38 MAP kinase and Aurora kinases.[1][3][4] The following protocol details a general yet robust method for the synthesis of this scaffold from our title compound.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate via Cyclocondensation with an Aldehyde

This protocol describes the Phillips condensation, a classic and reliable method for benzimidazole synthesis from an o-phenylenediamine and an aldehyde.[5]

Reaction Scheme:

G start tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate reagents + R-CHO (e.g., 4-formylbenzonitrile) Na2S2O5, DMF, 120 °C start->reagents product tert-Butyl 4-(2-(4-cyanophenyl)-1H-benzo[d]imidazol-5-yl)piperidine-1-carboxylate reagents->product

A representative synthesis of a benzimidazole derivative.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate276.381.01.0
Aromatic Aldehyde (e.g., 4-formylbenzonitrile)131.131.11.1
Sodium metabisulfite (Na₂S₂O₅)190.111.51.5
N,N-Dimethylformamide (DMF)---

Procedure:

  • To a solution of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (1.0 eq) in DMF, add the aromatic aldehyde (1.1 eq).

  • Add sodium metabisulfite (1.5 eq) to the mixture. The use of an oxidizing agent like Na₂S₂O₅ facilitates the cyclization and subsequent aromatization to the benzimidazole.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzimidazole derivative.

Protocol 2: Synthesis of Quinoxaline Derivatives

Quinoxalines are another important class of N-heterocycles with broad biological activities. They can be readily synthesized from o-phenylenediamines and 1,2-dicarbonyl compounds.[6][7]

Reaction Scheme:

G start tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate reagents + Benzil Ethanol, Reflux start->reagents product tert-Butyl 4-(2,3-diphenylquinoxalin-6-yl)piperidine-1-carboxylate reagents->product

Synthesis of a quinoxaline derivative.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate276.381.01.0
Benzil210.231.01.0
Ethanol---

Procedure:

  • Dissolve tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of benzil (1.0 eq) in ethanol to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If precipitation occurs, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 3: Acylation of the Aniline Nitrogen

Direct acylation of the more nucleophilic aniline nitrogen provides access to N-(2-aminophenyl)amide derivatives, which are themselves valuable intermediates or can be the final drug molecule.[6][8]

Reaction Scheme:

G start tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate reagents + Acyl Chloride (R-COCl) Pyridine, DCM, 0 °C to RT start->reagents product tert-Butyl 4-(2-acylaminophenyl)piperidine-1-carboxylate reagents->product

Acylation of the aniline nitrogen.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate276.381.01.0
Acyl Chloride (e.g., Benzoyl chloride)140.571.051.05
Pyridine79.101.21.2
Dichloromethane (DCM)---

Procedure:

  • Dissolve tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution. Pyridine acts as a base to neutralize the HCl byproduct.[9]

  • Slowly add the acyl chloride (1.05 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 4: N-Boc Deprotection

Removal of the Boc protecting group is a crucial step to enable further functionalization of the piperidine nitrogen, a common strategy in late-stage drug diversification.[3]

Reaction Scheme:

G start Boc-protected piperidine derivative reagents + Trifluoroacetic Acid (TFA) DCM, RT start->reagents product Deprotected piperidine (TFA salt) reagents->product

N-Boc deprotection of the piperidine.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Boc-protected piperidine derivative (from previous steps)-1.01.0
Trifluoroacetic Acid (TFA)114.0210-2010-20
Dichloromethane (DCM)---

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 eq) in DCM.

  • Add TFA (10-20 eq) to the solution at room temperature. The reaction is typically rapid and accompanied by gas evolution (isobutylene and CO₂).

  • Stir the reaction mixture for 1-2 hours at room temperature. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting product is typically the TFA salt of the deprotected piperidine, which can often be used in the next step without further purification. If the free base is required, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution) followed by extraction.

Conclusion: A Versatile and Indispensable Tool in the Medicinal Chemist's Arsenal

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a testament to the power of strategic molecular design. Its inherent chemical functionalities provide a direct and efficient route to privileged scaffolds that are central to the development of targeted therapies. The protocols outlined in this guide offer a robust starting point for the synthesis of diverse libraries of compounds for screening and lead optimization. By understanding the reactivity and versatility of this building block, drug discovery professionals are well-equipped to accelerate their research and development efforts in the quest for novel and effective medicines.

References

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]

  • Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. PubMed. Available at: [Link]

  • PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides. Royal Society of Chemistry. Available at: [Link]

  • Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Wiley Online Library. Available at: [Link]

  • Benzimidazole analogs as aurora kinase inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Compounds Containing 4-Arylpiperazinyl Moieties Linked to a 2-(Pyridin-3-yl)-1H-Benzimidazole as p38 MAP Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Synthesis of 2-(4-aminophenyl) benzimidazole under microwave irradiation. ResearchGate. Available at: [Link]

  • Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. ResearchGate. Available at: [Link]

  • New benzimidazoles and their antitumor effects with Aurora A kinase and KSP inhibitory activities. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. Available at: [Link]

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. Available at: [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Evaluation of Compounds Containing 4-arylpiperazinyl Moieties Linked to a 2-(pyridin-3-yl)-1H-benzimidazole as p38 MAP Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. Available at: [Link]

  • Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Chemistry Portal. Available at: [Link]

  • Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC). Pure Synth. Available at: [Link]

  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. ResearchGate. Available at: [Link]

Sources

Application Note: Comprehensive Analytical Characterization of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the analytical characterization of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis.

Introduction and Significance

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a Boc-protected piperidine ring and a primary aromatic amine, makes it a versatile building block for synthesizing a wide range of complex molecules, including kinase inhibitors and other targeted therapeutics.

The purity, identity, and stability of such a critical intermediate directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a robust and multi-faceted analytical characterization is not merely a quality control step but a foundational requirement for successful drug discovery and development. This guide provides a detailed framework and validated protocols for the comprehensive analysis of this compound, ensuring its suitability for downstream applications. The methodologies are designed to provide orthogonal data, creating a self-validating system for unambiguous structural confirmation and purity assessment.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₆H₂₄N₂O₂[1][2]
Molecular Weight276.38 g/mol [3][2]
AppearanceTypically a solid (e.g., white powder)
InChIKeyBSLRAYZVIBFRQQ-UHFFFAOYSA-N[3]

Integrated Analytical Workflow

A comprehensive characterization relies on the integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create an unassailable body of evidence for the compound's identity and purity. The logical flow of this process is outlined below.

G Sample Sample Received Purity Purity Assessment (HPLC) Sample->Purity Primary Screen Identity Identity Confirmation Purity->Identity If Purity ≥ 98% NMR Structural Elucidation (¹H & ¹³C NMR) Identity->NMR MS Molecular Weight (LC-MS) Identity->MS FTIR Functional Groups (FTIR) Identity->FTIR Report Final Certificate of Analysis NMR->Report Data Aggregation MS->Report Data Aggregation FTIR->Report Data Aggregation G Structure Confirmed Structure: tert-Butyl 4-(2-aminophenyl) piperidine-1-carboxylate NMR ¹H & ¹³C NMR: C-H Framework Connectivity NMR->Structure Provides MS High-Res MS: Exact Mass (m/z) C₁₆H₂₄N₂O₂ MS->Structure Provides FTIR FTIR: Functional Groups (Amine, Carbamate) FTIR->Structure Provides

Sources

Application Notes and Protocols for the Scale-Up Synthesis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of a Key Building Block

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a crucial bifunctional molecule in contemporary medicinal chemistry. Its structure, featuring a protected piperidine ring and a reactive aniline moiety, makes it an invaluable intermediate in the synthesis of a wide array of complex pharmaceutical agents. The piperidine scaffold is a common motif in centrally active drugs, while the ortho-substituted aniline provides a versatile handle for the construction of heterocyclic systems, such as benzodiazepines, quinolines, and other fused ring systems prevalent in modern drug discovery. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization.

The successful and efficient scale-up of the synthesis of this key intermediate is of paramount importance for the timely and cost-effective production of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a robust and scalable two-step synthetic route, detailing the underlying chemical principles, critical process parameters, and safety considerations essential for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Two-Step Approach to a Versatile Intermediate

The most common and scalable synthetic route to tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate involves a two-step process:

  • Synthesis of the Nitro-Precursor: The first step involves the formation of the carbon-carbon bond between the piperidine ring and the nitrophenyl group to yield tert-butyl 4-(2-nitrophenyl)piperidine-1-carboxylate. This can be achieved through several methods, with the Suzuki-Miyaura cross-coupling reaction being a highly efficient and scalable choice.

  • Reduction of the Nitro Group: The second and final step is the reduction of the nitro group to the corresponding aniline. Catalytic hydrogenation is the preferred method for this transformation on a large scale due to its high efficiency, clean conversion, and favorable environmental profile compared to stoichiometric reducing agents.

This two-step approach is advantageous for scale-up as it utilizes well-established and reliable chemical transformations, and the intermediates are generally stable and easily purified.

Visualizing the Workflow: A Process Flow Diagram

Scale-up Synthesis Workflow Figure 1: Process Flow Diagram for the Scale-Up Synthesis cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Catalytic Hydrogenation A tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate F Reaction Mixture A->F B 1-Bromo-2-nitrobenzene B->F C Pd Catalyst & Ligand C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Work-up & Phase Separation F->G Reaction H Crystallization/Purification G->H I tert-Butyl 4-(2-nitrophenyl)piperidine-1-carboxylate H->I Isolation J tert-Butyl 4-(2-nitrophenyl)piperidine-1-carboxylate I->J N Hydrogenation Reactor J->N K Pd/C Catalyst K->N L Solvent (e.g., Methanol) L->N M Hydrogen Gas (H2) M->N O Reaction Monitoring (H2 uptake) N->O Reaction P Catalyst Filtration O->P Q Solvent Evaporation & Crystallization P->Q R tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate Q->R Isolation

Caption: A visual representation of the two-step scale-up synthesis process.

Part 1: Synthesis of tert-Butyl 4-(2-nitrophenyl)piperidine-1-carboxylate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a boronic acid or ester and an organohalide.[1] For the synthesis of our nitro-precursor, we will couple tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate with 1-bromo-2-nitrobenzene.

Causality Behind Experimental Choices:
  • Boronic Ester vs. Boronic Acid: The pinacol boronic ester of the piperidine is chosen over the free boronic acid due to its enhanced stability, ease of handling, and generally higher purity, which are all critical factors in a manufacturing environment.

  • Palladium Catalyst and Ligand: A pre-formed palladium catalyst or a combination of a palladium source (e.g., Pd(OAc)2) and a phosphine ligand (e.g., SPhos, XPhos) is used. The choice of ligand is critical for achieving high catalytic turnover and preventing side reactions. Bulky, electron-rich phosphine ligands are known to promote the efficiency of the Buchwald-Hartwig amination, a related cross-coupling reaction.[2]

  • Base and Solvent System: An aqueous solution of a mild inorganic base like potassium carbonate (K2CO3) or potassium phosphate (K3PO4) is used to activate the boronic ester. A biphasic solvent system, such as toluene and water, facilitates the reaction and simplifies the work-up by allowing for easy separation of the product and inorganic byproducts.

Detailed Scale-Up Protocol:

Materials and Equipment:

  • Glass-lined or stainless-steel reactor with overhead stirring, temperature control, and a reflux condenser.

  • Nitrogen inlet for inerting the reactor.

  • Addition funnels for controlled reagent addition.

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • Crystallization vessel.

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Equiv.
1-Bromo-2-nitrobenzene202.0110.049.51.0
tert-Butyl 4-(...)-piperidine-1-carboxylate311.2316.151.71.05
Palladium Acetate (Pd(OAc)2)224.50.0550.2470.005
SPhos410.50.2030.4950.01
Potassium Carbonate (K2CO3)138.2113.799.02.0
Toluene-100 L--
Water-50 L--

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and has been purged with nitrogen to establish an inert atmosphere.

  • Charge Reagents: Charge the reactor with 1-bromo-2-nitrobenzene (10.0 kg), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (16.1 kg), palladium acetate (0.055 kg), SPhos (0.203 kg), and toluene (100 L).

  • Base Addition: In a separate vessel, dissolve potassium carbonate (13.7 kg) in water (50 L). Add the aqueous base solution to the reactor.

  • Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress by HPLC until the consumption of the starting materials is complete (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Stop the stirring and allow the phases to separate. Drain the lower aqueous phase.

  • Washing: Wash the organic phase with a 10% brine solution (2 x 20 L).

  • Solvent Swap and Crystallization: Concentrate the organic phase under reduced pressure. Add isopropanol (50 L) and continue the distillation to remove residual toluene. Cool the isopropanol slurry to 0-5 °C and hold for at least 2 hours to ensure complete crystallization.

  • Isolation and Drying: Filter the solid product and wash the filter cake with cold isopropanol (2 x 10 L). Dry the product under vacuum at 50 °C to a constant weight.

Expected Yield: 13.5 - 14.5 kg (85-91% yield) of tert-butyl 4-(2-nitrophenyl)piperidine-1-carboxylate as a pale yellow solid.

Part 2: Catalytic Hydrogenation of the Nitro-Precursor

The reduction of the nitro group is a critical step that requires careful handling of the catalyst and hydrogen gas, especially at scale.[3][4] Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this transformation.

Causality Behind Experimental Choices:
  • Catalyst: 5-10% Palladium on carbon is a standard and robust catalyst for the reduction of aromatic nitro groups.[5] The catalyst loading is a critical parameter that needs to be optimized to balance reaction time, cost, and potential for side reactions.

  • Solvent: Methanol is a common solvent for hydrogenations as it is polar, readily dissolves the starting material, and is easily removed.

  • Hydrogen Pressure: A moderate hydrogen pressure (e.g., 50-100 psi) is typically sufficient to drive the reaction to completion in a reasonable timeframe. Higher pressures can increase the reaction rate but also require more specialized high-pressure equipment.

  • Temperature: The reaction is often run at or slightly above room temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions or catalyst deactivation.

Detailed Scale-Up Protocol:

Materials and Equipment:

  • High-pressure hydrogenation reactor (e.g., a Pfaudler or Büchi reactor) equipped with a cooling/heating jacket, a gas-inducing impeller, a pressure gauge, and a hydrogen inlet.

  • Inert gas supply (nitrogen) for purging.

  • Spark-proof equipment and proper grounding to prevent static discharge.

  • A dedicated filtration system for catalyst removal (e.g., a filter press or a contained filtration setup).

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
tert-Butyl 4-(2-nitrophenyl)piperidine-1-carboxylate320.3814.043.7
5% Pd/C (50% wet)-0.7-
Methanol-140 L-
Hydrogen Gas2.02As required-

Procedure:

  • Reactor Preparation and Safety Checks: Ensure the hydrogenation reactor is clean, dry, and has passed a pressure test. All equipment must be properly grounded.

  • Catalyst Charging: Under a nitrogen atmosphere, carefully charge the reactor with 5% Pd/C (0.7 kg, 50% wet). The catalyst should be handled as a wet paste to minimize the risk of ignition.[6]

  • Substrate Addition: Add methanol (140 L) to the reactor, followed by tert-butyl 4-(2-nitrophenyl)piperidine-1-carboxylate (14.0 kg).

  • Inerting: Seal the reactor and purge with nitrogen three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 psi). Start the agitation and maintain the temperature at 25-30 °C. The reaction is exothermic, and cooling may be required to maintain the temperature.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases. An in-process HPLC check can confirm the disappearance of the starting material.

  • Catalyst Filtration: Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen three times. The catalyst must be filtered under a nitrogen blanket to prevent ignition upon exposure to air. The filtered catalyst should be kept wet and handled according to established safety protocols.[7]

  • Work-up and Isolation: Concentrate the filtrate under reduced pressure to a smaller volume. Add a suitable anti-solvent, such as heptane, to induce crystallization. Cool the slurry to 0-5 °C and hold for at least 2 hours.

  • Drying: Filter the product, wash with cold heptane, and dry under vacuum at 40-45 °C.

Expected Yield: 11.8 - 12.5 kg (93-98% yield) of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate as an off-white to light brown solid.

Analytical Methods for Process Control and Quality Assurance

Robust analytical methods are essential for monitoring reaction progress, ensuring the quality of intermediates, and confirming the final product meets specifications.

AnalysisMethodPurpose
In-Process Control (IPC) HPLCTo monitor the consumption of starting materials and the formation of the product in both synthetic steps.
Intermediate QC HPLC, 1H NMR, Melting PointTo confirm the identity and purity of tert-butyl 4-(2-nitrophenyl)piperidine-1-carboxylate.
Final Product QC HPLC, 1H NMR, 13C NMR, Mass Spectrometry, Residual Solvents (GC), Purity by DSCTo confirm the identity, purity, and quality of the final product.

Process Safety and Hazard Analysis

A thorough hazard analysis is critical for the safe scale-up of this synthesis.

HazardStepMitigation Strategies
Pyrophoric Catalyst Step 2Handle Pd/C as a wet paste. Perform all transfers under a nitrogen atmosphere. Use spark-proof tools and ensure proper grounding. Quench spent catalyst carefully before disposal.[6]
Flammable Hydrogen Gas Step 2Use a certified high-pressure reactor in a well-ventilated area. Ensure proper purging with nitrogen before and after the reaction. Monitor for leaks. Have a hydrogen gas detector in place.[8][9]
Exothermic Reaction Step 2Monitor the temperature closely and have a reliable cooling system in place. Control the rate of hydrogen addition if necessary.
Skin and Eye Irritant Final ProductHandle the final product in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

Conclusion

The two-step synthesis of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate via a Suzuki-Miyaura coupling followed by catalytic hydrogenation is a robust and scalable route suitable for industrial production. Careful attention to process parameters, analytical controls, and safety procedures is essential for a successful and safe scale-up. This guide provides a solid foundation for researchers and drug development professionals to implement and optimize this important synthesis in their laboratories and manufacturing facilities.

References

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • Hydrogenation SOP. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl?. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Reduction of Nitroarenes into Anilines and Nitroalkanes into Hydroxylamines via the Rapid Activation of Ammonia·Borane Complex by Supported Gold Nanoparticles. Retrieved from [Link]

  • YouTube. (2021). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (n.d.). Retrieved from [Link]

Sources

Application Note: Leveraging tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate for the Rational Design of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established hallmark of numerous diseases, most notably cancer.[1] This has made them one of the most important classes of therapeutic targets in modern drug discovery. The development of small molecule kinase inhibitors often relies on "privileged scaffolds"—core molecular structures that are known to bind to specific protein families and can be readily modified to achieve high potency and selectivity. The aminophenyl-piperidine framework has emerged as such a scaffold, demonstrating significant utility in the synthesis of advanced therapeutic agents.[2][3]

This application note provides a detailed guide on the strategic use of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate , a versatile chemical building block, in the design and development of novel kinase inhibitors. We will explore its synthetic utility, provide detailed protocols for the characterization of derived inhibitors, and discuss the principles of structure-activity relationship (SAR) analysis to guide lead optimization.

The Strategic Importance of the Aminophenyl-Piperidine Scaffold

The title compound, tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, is more than a simple intermediate; it is an enabler of pharmaceutical innovation.[2] Its structure is strategically designed for efficient chemical elaboration. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen ensures controlled reactivity, allowing for selective modification at other positions. The primary arylamine (the 2-aminophenyl group) serves as a key handle for introducing a variety of pharmacophoric elements that can interact with the target kinase.

This scaffold is particularly prominent in the development of inhibitors for Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell signaling.[4][5] Dysregulation of BTK is implicated in several B-cell malignancies, making it a high-value therapeutic target.[6][7] The aminophenyl-piperidine core can be elaborated to form covalent or reversible inhibitors that occupy the ATP-binding site of the kinase.

Figure 1: Key reactive sites for inhibitor diversification.

Synthetic Protocol: From Building Block to Potent Inhibitor

The true utility of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate lies in its application in synthesis. The following protocol provides a representative, generalized workflow for synthesizing a covalent BTK inhibitor, where an acrylamide "warhead" is attached to the primary amine. This warhead is designed to form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[5]

Protocol 1: Synthesis of a Covalent Inhibitor Candidate

This protocol outlines a two-step synthesis: 1) Acylation of the arylamine with acryloyl chloride, and 2) Deprotection of the Boc group to yield the final inhibitor's hydrochloride salt.

Materials:

  • tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

  • Acryloyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (4M solution in 1,4-dioxane)

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Methodology:

  • Acylation Reaction:

    • Dissolve tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (1.5 eq) to the solution to act as a non-nucleophilic base.

    • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution. Causality: Adding the acryloyl chloride slowly at a low temperature is critical to control the exothermic reaction and prevent side product formation.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the crude intermediate from the previous step in a minimal amount of DCM.

    • Add an excess of 4M HCl in dioxane (e.g., 10 eq).

    • Stir the reaction at room temperature for 2-4 hours. Effervescence (CO2 and isobutylene) will be observed as the Boc group is cleaved.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Concentrate the mixture under reduced pressure.

    • Triturate the resulting residue with diethyl ether to precipitate the final product as a hydrochloride salt.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final inhibitor candidate.

G cluster_start Starting Material cluster_acylation Step 1: Acylation cluster_deprotection Step 2: Deprotection cluster_end Final Product start tert-Butyl 4-(2-aminophenyl) piperidine-1-carboxylate dissolve Dissolve in DCM with DIPEA start->dissolve cool Cool to 0°C dissolve->cool add_acryloyl Add Acryloyl Chloride cool->add_acryloyl react Stir at Room Temp (2-4h) add_acryloyl->react workup1 Aqueous Workup & Purification react->workup1 intermediate Boc-Protected Acrylamide Intermediate workup1->intermediate add_hcl Add 4M HCl in Dioxane intermediate->add_hcl react2 Stir at Room Temp (2-4h) add_hcl->react2 workup2 Concentrate & Precipitate with Diethyl Ether react2->workup2 end Final Inhibitor (Hydrochloride Salt) workup2->end

Figure 2: General synthetic workflow for inhibitor synthesis.

Biochemical Assay Protocol for Inhibitor Characterization

Once synthesized, the novel compound must be tested for its ability to inhibit the target kinase. Luminescence-based kinase assays, which measure the amount of ADP produced during the phosphorylation reaction, are robust, sensitive, and amenable to high-throughput screening.[1][8][9]

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase (e.g., BTK).

Materials:

  • Recombinant active kinase (e.g., BTK)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test inhibitor (synthesized compound) and positive control (e.g., Staurosporine)[1]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well or 96-well plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate a dose-response curve.[1]

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • In the wells of a white assay plate, add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of a kinase solution (prepared in Kinase Assay Buffer). Trustworthiness: The optimal kinase concentration should be determined empirically to ensure the reaction is in the linear range.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which fuels a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Dotmatics) to determine the IC50 value.[4]

G A Prepare Serial Dilution of Inhibitor in DMSO B Add Inhibitor/DMSO to Assay Plate A->B C Add Kinase Solution (Pre-incubation 10 min) B->C D Initiate Reaction: Add ATP/Substrate Mix C->D E Incubate at 30°C for 60 min D->E F Stop Reaction: Add ADP-Glo™ Reagent E->F G Incubate at RT for 40 min F->G H Develop Signal: Add Kinase Detection Reagent G->H I Incubate at RT for 30 min H->I J Measure Luminescence (Plate Reader) I->J K Data Analysis: Plot Dose-Response Curve & Calculate IC50 J->K

Figure 3: Workflow for a luminescence-based kinase inhibition assay.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The IC50 value is a critical measure of a compound's potency. A lower IC50 indicates a more potent inhibitor. However, a single data point is insufficient for drug development. The power of a scaffold like aminophenyl-piperidine comes from the ability to systematically modify its structure to improve activity and other properties—a process known as Structure-Activity Relationship (SAR) analysis.[10][11]

By creating a small library of analogs based on the initial hit, researchers can probe the chemical space around the kinase's active site. For instance, adding substituents to the phenyl ring or modifying the group attached to the piperidine nitrogen can dramatically alter binding affinity and selectivity.[12][13]

Hypothetical SAR Data Table

The table below illustrates hypothetical IC50 data for a series of analogs derived from a lead compound (Compound 1), demonstrating how small chemical changes can impact inhibitory activity against the target kinase.

Compound IDR1 Group (on Piperidine-N)R2 Group (on Phenyl Ring)BTK IC50 (nM)
1 (Lead) HH50
2 MethylH75
3 CyclopropylH30
4 H4-Fluoro25
5 H4-Methoxy120
6 Cyclopropyl4-Fluoro5

Interpretation:

  • Comparing 1 and 2 , methylation of the piperidine nitrogen is detrimental to activity.

  • Comparing 1 and 3 , adding a small cyclopropyl group is beneficial, suggesting a small hydrophobic pocket is available.

  • Comparing 1 , 4 , and 5 , a fluoro group at the 4-position of the phenyl ring enhances potency, while a larger methoxy group reduces it, guiding further substitution choices.

  • Compound 6 combines the two beneficial modifications (cyclopropyl on piperidine and 4-fluoro on the phenyl ring) to achieve a synergistic and significant improvement in potency. This iterative process is central to lead optimization.[14]

Figure 4: Illustrative Structure-Activity Relationship (SAR) map.

Conclusion

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a high-value, versatile building block for the development of novel kinase inhibitors. Its pre-configured structure, with a protected piperidine and a reactive arylamine, provides a robust starting point for synthetic elaboration. By combining rational synthetic design with systematic biochemical evaluation and SAR analysis, researchers can efficiently navigate the complex process of drug discovery. The protocols and principles outlined in this guide offer a foundational framework for leveraging this powerful scaffold to create the next generation of targeted therapeutics for cancer and other diseases driven by aberrant kinase signaling.[15][16]

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.
  • PharmaBlock. (n.d.). Exploring tert-Butyl (S)-3-(4-aminophenyl)
  • Velavalapalli, V. M., et al. (n.d.). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation.
  • Anonymous. (n.d.). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold.
  • Anonymous. (2025).
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ResearchGate. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6.
  • Anonymous. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. PMC - NIH.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
  • ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling.
  • Srivastava, S. et al. (2019). Repurposing antipsychotics of the diphenylbutylpiperidine class for cancer therapy. Seminars in Cancer Biology.
  • BenchChem. (2025). Application Notes and Protocols for the Development of Novel Kinase Inhibitors Based on 1-(4-Aminophenyl)piperidine.
  • PubMed. (2010). Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors.
  • PubMed. (2025). Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)
  • Chaudhary, S. et al. (2024). Targeting cancer using scaffold-hopping approaches: illuminating SAR to improve drug design. Drug Discovery Today.
  • National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • BenchChem. (2025).
  • Semantic Scholar. (n.d.). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38*.
  • ResearchGate. (2025). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors.

Sources

functionalization of the aniline moiety in tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Introduction: The Strategic Value of the 4-(2-Aminophenyl)piperidine Scaffold

The tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate scaffold is a cornerstone in modern medicinal chemistry and drug discovery. Its structure represents a privileged motif, combining a conformationally restricted piperidine ring—a frequent component in successful CNS-active agents and other therapeutics—with a synthetically versatile aniline moiety.[1][2][3] The Boc-protected piperidine nitrogen ensures stability and allows for late-stage deprotection and further modification, while the primary aromatic amine serves as a reactive handle for extensive diversification.[4][5][6]

This guide provides a detailed exploration of key chemical transformations to selectively functionalize the aniline nitrogen of this scaffold. The protocols described herein are designed for researchers, scientists, and drug development professionals aiming to generate compound libraries for structure-activity relationship (SAR) studies. We will delve into the causality behind experimental choices, offering field-proven insights to navigate these critical synthetic operations.

Core Functionalization Pathways

The primary amino group of the aniline ring is a versatile nucleophile, enabling a wide array of chemical modifications. This guide will focus on four robust and high-impact functionalization strategies: N-Acylation, N-Sulfonylation, Palladium-Catalyzed C-N Cross-Coupling, and Diazotization-based transformations.

G start tert-Butyl 4-(2-aminophenyl) piperidine-1-carboxylate acylation N-Acylation start->acylation RCOCl or RCOOH, Coupling Agent sulfonylation N-Sulfonylation start->sulfonylation RSO2Cl, Base buchwald Pd-Catalyzed C-N Coupling start->buchwald Ar-X, Pd-Catalyst, Ligand, Base diazotization Diazotization & Sandmeyer Rxn start->diazotization NaNO2, H+ then Cu(I)X amide Amides acylation->amide sulfonamide Sulfonamides sulfonylation->sulfonamide diaryl_amine Diaryl/Aryl-Alkyl Amines buchwald->diaryl_amine sandmeyer_prod Aryl Halides, Nitriles, etc. diazotization->sandmeyer_prod

Figure 1: Key functionalization pathways for the aniline moiety.

N-Acylation: Synthesis of Amide Derivatives

The conversion of the primary amine to an amide is one of the most fundamental and widely used transformations. It modulates the electronic properties of the aniline ring, introduces hydrogen-bond donors and acceptors, and adds steric bulk, all of which can profoundly impact biological activity.

Protocol 1.1: N-Acylation using Acid Chlorides

This classic method is robust and high-yielding, suitable for a wide range of acid chlorides. The choice of a non-nucleophilic base is critical to prevent competitive reactions and to neutralize the HCl generated in situ.

Causality & Experimental Rationale:

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is inert and effectively dissolves both the starting material and many acylating agents.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are used as acid scavengers. DIPEA is often preferred due to its increased steric hindrance, which minimizes potential side reactions involving the base itself.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.5 eq.) to the stirred solution.

  • Acylating Agent: Add the desired acid chloride (1.1 eq.) dropwise to the solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility for reactants.
Base DIPEA or Triethylamine (1.5 eq.)Neutralizes HCl byproduct; non-nucleophilic.
Temperature 0 °C to Room TemperatureControls initial exotherm, drives reaction to completion.
Typical Yield >85%Efficient and generally clean reaction.
Purification Flash Chromatography (Silica Gel)Removes excess reagents and base salts.
Table 1: Typical Reaction Parameters for N-Acylation with Acid Chlorides.

N-Sulfonylation: Synthesis of Sulfonamide Derivatives

Sulfonamides are key functional groups in medicinal chemistry, often acting as stable bioisosteres for amides or phosphates. The synthesis is straightforward and analogous to N-acylation.

Protocol 2.1: Reaction with Sulfonyl Chlorides

This protocol provides a general method for synthesizing a variety of aryl and alkyl sulfonamides. Pyridine is often used as both the base and a catalyst.

Causality & Experimental Rationale:

  • Reagents: A slight excess of the sulfonyl chloride ensures complete consumption of the starting aniline.

  • Solvent/Base: Pyridine is an effective solvent and acid scavenger for this transformation. Alternatively, DCM can be used as a solvent with TEA or DIPEA as the base.

  • Work-up: An acidic wash (e.g., 1M HCl) is used during work-up to remove the excess pyridine.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous pyridine (0.2 M) and cool to 0 °C.

  • Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds.[7][8] In this context, our aniline substrate acts as the amine nucleophile, coupling with an aryl halide or triflate to form diarylamine derivatives. This reaction has revolutionized access to complex amine-containing structures.[9][10]

Causality & Experimental Rationale:

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, necessitating the use of an inert atmosphere (Nitrogen or Argon).

  • Catalyst/Ligand: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial for an efficient catalytic cycle.[11] The ligand facilitates both the oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the aniline, making it a more potent nucleophile.

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are standard.

G cluster_out Product Formation pd0 Pd(0)L pd2_complex [Ar-Pd(II)(L)-X] pd0->pd2_complex Oxidative Addition (Ar-X) amine_adduct [Ar-Pd(II)(L)-NHR']+ pd2_complex->amine_adduct Amine Binding (R'NH2) product_complex [Ar-NR'-Pd(II)(L)] amine_adduct->product_complex Deprotonation (Base) product_complex->pd0 Reductive Elimination ArNR Ar-NR'H product_complex->ArNR Product (Ar-NR'H) ArX Ar-X RNH2 R'NH2

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3.1: Coupling with an Aryl Bromide

Step-by-Step Methodology:

  • Flask Preparation: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Reagent Addition: Add the aryl bromide (1.0 eq.) and tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (1.2 eq.).

  • Atmosphere Exchange: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

ComponentExampleRationale
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Source of active Pd(0) catalyst.
Ligand XPhos, RuPhos, BrettPhosStabilizes Pd(0) and facilitates key catalytic steps.
Base NaOtBu, K₃PO₄, LHMDSDeprotonates the amine for nucleophilic attack.
Solvent Toluene, Dioxane (Anhydrous)High-boiling, non-protic solvent.
Atmosphere Nitrogen or ArgonPrevents oxidation and deactivation of the Pd(0) catalyst.
Table 2: Key Components for Buchwald-Hartwig Amination.

Diazotization and Sandmeyer Reactions

Transforming the primary amine into a diazonium salt is a gateway to a vast number of functionalities that are otherwise difficult to install directly.[12] This intermediate is highly reactive and can be converted to halides, nitriles, hydroxyl groups, and more.

Trustworthiness & Safety: Diazonium salts can be explosive in a dry, solid state. These reactions must be performed at low temperatures (0-5 °C) and the diazonium salt should be used immediately in solution without isolation. Proper personal protective equipment (PPE) is mandatory.

Protocol 4.1: Synthesis of a Chloro-Derivative via Sandmeyer Reaction

Causality & Experimental Rationale:

  • Acid: A strong acid like HCl is required to generate nitrous acid (HNO₂) in situ from sodium nitrite.

  • Temperature Control: Diazotization is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Strict maintenance of 0-5 °C is critical for safety and yield.

  • Catalyst: A copper(I) salt (e.g., CuCl) is the classic catalyst for the Sandmeyer reaction, proceeding through a single-electron transfer mechanism.

Step-by-Step Methodology:

  • Amine Solution: Suspend tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (1.0 eq.) in aqueous HCl (e.g., 3M, ~4 eq.) and cool to 0 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature does not exceed 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

  • Catalyst Solution: In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq.) in concentrated HCl and cool to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Extract the mixture with ethyl acetate.

  • Purification: Wash the organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the 2-chlorophenyl derivative.

Conclusion

The tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate scaffold offers a robust platform for chemical diversification. The protocols detailed in this guide for N-acylation, N-sulfonylation, Buchwald-Hartwig amination, and Sandmeyer reactions provide reliable and scalable methods for generating diverse libraries of novel compounds. A thorough understanding of the principles behind each reaction, from temperature control in diazotization to ligand selection in cross-coupling, is paramount for achieving success in the synthesis of next-generation therapeutics.

References

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • N-Acylation Reactions of Amines - ResearchG
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)
  • tert-Butyl 4-(2-aminophenyl)
  • (S)-tert-butyl 3-(4-aMinophenyl)
  • tert-Butyl (S)-3-(4-aminophenyl)
  • (S)-tert-butyl 3-(4-aMinophenyl)
  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline...
  • Chapter 3: Synthetic Methods for Primary Anilines - Books.
  • Several examples of bioactive molecules containing piperidine - ResearchG
  • Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determin
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Deriv
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Public
  • The Ultimate Guide to Buchwald-Hartwig Amin

Sources

Catalytic Applications of Metal Complexes with tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile N,N'-Bidentate Ligand for Homogeneous Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount for advancing drug discovery and materials science. The ligand tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate emerges as a promising scaffold for the design of novel transition metal catalysts. This bidentate ligand, featuring a sterically accessible aniline-type nitrogen and a secondary amine on a piperidine ring, offers a unique electronic and steric profile for coordination with various metal centers. The presence of the Boc-protected piperidine allows for fine-tuning of solubility and steric hindrance, while the aniline moiety provides a soft coordination site favorable for late transition metals.

This guide provides detailed application notes and protocols for the synthesis of this ligand and its subsequent use in forming palladium and ruthenium complexes. We will explore the catalytic utility of these complexes in two fundamentally important transformations: the Suzuki-Miyaura cross-coupling reaction and the asymmetric hydrogenation of prochiral ketones. The protocols provided are based on well-established methodologies for analogous catalytic systems and are intended to serve as a robust starting point for researchers in the field.

Part 1: Synthesis of the Ligand and its Metal Complexes

The successful application of any ligand in catalysis begins with its efficient and scalable synthesis. This section details a reliable protocol for the preparation of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate and its complexation with palladium and ruthenium precursors.

Synthesis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

The synthesis of the target ligand can be effectively achieved via a Buchwald-Hartwig amination, a powerful palladium-catalyzed C-N bond-forming reaction. This method allows for the coupling of an aryl halide with an amine under relatively mild conditions.

Reaction Scheme:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), the [Pd(L)Cl₂] pre-catalyst (1-2 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a solvent mixture, such as toluene/water (4:1, 5 mL).

  • Reaction: The tube is sealed and the mixture is stirred vigorously at 80-100 °C for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Data Presentation: Expected Performance in Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid1K₂CO₃Toluene/H₂O1006>95
24-Chloroanisole4-Acetylphenylboronic acid2K₃PO₄Dioxane/H₂O1101285-90
31-Bromo-4-nitrobenzene2-Methylphenylboronic acid1.5Cs₂CO₃THF/H₂O808>90
Application Note: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

Ruthenium complexes with chiral diamine ligands are highly effective for the asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols, a critical transformation in pharmaceutical synthesis. [1]The mechanism is believed to involve a metal-ligand bifunctional catalysis where the Ru-H and N-H bonds act in concert. [1] dot

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Ru_precursor [RuCl₂(p-cymene)]₂ Ru_catalyst [RuCl₂(L)(p-cymene)] Ru_precursor->Ru_catalyst Complexation Chiral_Ligand Chiral Ligand (L) Chiral_Ligand->Ru_catalyst Complexation Reaction_Vessel Autoclave Ru_catalyst->Reaction_Vessel Reaction Setup Ketone Prochiral Ketone Ketone->Reaction_Vessel Reaction Setup H2 H₂ (gas) H2->Reaction_Vessel Reaction Setup Base Base (e.g., KOtBu) Base->Reaction_Vessel Reaction Setup Solvent Solvent (e.g., 2-Propanol) Solvent->Reaction_Vessel Reaction Setup Chiral_Alcohol Chiral Alcohol Reaction_Vessel->Chiral_Alcohol Hydrogenation Purification Purification (Chromatography) Chiral_Alcohol->Purification Ee_determination Enantiomeric Excess (Chiral HPLC/GC) Purification->Ee_determination

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (CAS: 199105-03-8). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical building block with high purity. The unique structure of this molecule, featuring both a nucleophilic aromatic amine and an acid-labile Boc-protecting group, presents specific purification hurdles. This document provides in-depth, field-proven insights and step-by-step protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?

A1: Impurities typically arise from three main sources: unreacted starting materials, side reactions, and product degradation. The aniline moiety is less nucleophilic than aliphatic amines, which can lead to incomplete reactions.[1] Understanding the impurity profile is the first step toward devising an effective purification strategy.

Impurity Type Common Examples Likely Origin
Starting Materials Unreacted 1-Boc-4-aminopiperidine or the precursor to the 2-aminophenyl group.Incomplete reaction due to insufficient reaction time, temperature, or improper stoichiometry.
Side-Reaction Products Di-substituted products (if the reaction involves coupling to the aniline).The presence of two amine functionalities can sometimes lead to undesired secondary reactions.
Isomeric Impurities tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate.[2][3]Use of isomeric starting materials or non-selective reaction conditions.
Degradation Products Oxidized aniline species (often colored).Exposure of the electron-rich 2-aminophenyl group to air/oxidants.
Deprotection Products 4-(2-aminophenyl)piperidine.Cleavage of the acid-sensitive Boc group during acidic work-up or chromatography.[4]

Q2: My isolated product is yellow or brown. What causes this discoloration and how can I prevent it?

A2: The discoloration is almost certainly due to the oxidation of the 2-aminophenyl (aniline) moiety. Aniline and its derivatives, especially those with electron-donating groups, are highly susceptible to air oxidation, forming highly colored polymeric impurities.

  • Causality: The lone pair of electrons on the aniline nitrogen makes the aromatic ring electron-rich and prone to oxidation. This process can be accelerated by exposure to light, air (oxygen), and trace metal impurities.

  • Prevention & Mitigation:

    • Inert Atmosphere: Conduct the reaction and work-up steps under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Avoid Prolonged Exposure: Minimize the exposure of the compound to air and light, especially when in solution. Store the purified material in a dark, cool place under an inert atmosphere.

    • Removal: Activated carbon (charcoal) treatment or chromatography can often remove these colored impurities.

Q3: What are the optimal storage conditions for this compound?

A3: Given its sensitivity to both acid and oxidation, proper storage is crucial. Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8 °C). Avoid storing it in acidic environments or in contact with reactive atmospheres.

Q4: Can I use a standard acid-base extraction to purify this compound?

A4: Yes, acid-base extraction is a highly effective and recommended technique for this molecule.[5][6] The key is exploiting the significant difference in basicity between the aromatic aniline nitrogen (pKa of aniline's conjugate acid is ~4.6) and the nitrogen of the Boc-protected piperidine, which is part of a non-basic carbamate group. The aniline can be selectively protonated and moved into an aqueous layer, while neutral impurities remain in the organic phase.[7][8]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format, explaining the underlying chemistry and providing actionable steps.

Problem: My final product purity is low (<95% by HPLC/NMR) after a standard extractive work-up.
  • Probable Cause: This often indicates the presence of neutral, non-polar impurities that are not removed by simple aqueous washes. These could be unreacted starting materials from a preceding step or side-products with similar polarity to your desired product. A simple water or brine wash is insufficient to remove anything other than water-soluble salts.

  • Solution: Implement a Selective Acid-Base Extraction.

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The basic aniline moiety will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[8] Neutral impurities will remain in the organic layer.

    • Separate the layers. Discard the organic layer containing the neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the pH is >9 to deprotonate the aniline and precipitate the purified product.

    • Extract the now-neutral product back into an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Problem: I'm having difficulty crystallizing the final product; it keeps "oiling out" or remains an amorphous solid.
  • Probable Cause: The presence of impurities can inhibit crystal lattice formation, leading to the product separating as a liquid (oiling out) or a non-crystalline solid. Even small amounts of structurally similar impurities can have a significant impact. The molecule itself may also be prone to forming an amorphous solid.[9][10]

  • Solution: A Multi-Step Approach to Induce Crystallization.

    • Improve Purity: First, ensure the material is of the highest possible purity using the acid-base extraction method described above or flash chromatography. Oiling out is often a sign that further purification is needed.

    • Solvent Screening: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold.

      • Start with single solvents like isopropanol, ethyl acetate, or acetonitrile.

      • If single solvents fail, try co-solvent systems like ethyl acetate/hexanes, DCM/hexanes, or acetone/water. Dissolve the compound in the minimum amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent (antisolvent) until turbidity persists. Cool slowly.

    • Seed Crystals: If you have a small amount of pure, crystalline material, add a single seed crystal to a supersaturated solution to initiate crystallization.[10]

    • Pulping/Slurrying: If the product is an amorphous solid, try slurrying it in a non-polar solvent (like hexanes or diethyl ether) in which it is poorly soluble.[9] Stirring for several hours at room temperature can sometimes induce a phase transition to a more stable, crystalline form, while also washing away soluble impurities.

Problem: Impurities are co-eluting with my product during flash column chromatography.
  • Probable Cause: The polarity of the impurity is very close to that of the product. This is common with isomeric impurities or closely related side-products.

  • Solution: Optimize Chromatographic Conditions.

    • Change the Solvent System: The standard ethyl acetate/hexanes system may not be sufficient. Modifying the mobile phase can alter selectivity.

      • Try a more polar solvent system like DCM/Methanol.

      • Add a small amount of a modifier. For basic compounds like this, adding a small percentage (0.5-1%) of triethylamine (Et₃N) to the mobile phase can deactivate acidic sites on the silica gel, leading to sharper peaks and potentially better separation from acidic or neutral impurities.

      • Conversely, if dealing with a basic impurity, adding a small amount of acetic acid might improve separation, but be cautious of Boc deprotection.

    • Use a Different Stationary Phase: If silica gel fails, consider alternative stationary phases like alumina (basic or neutral) or C18-functionalized (reverse-phase) silica.

Chromatography System Recommended Mobile Phase Notes
Normal Phase (Silica Gel) Ethyl Acetate / Hexanes (gradient)A good starting point. Add 0.5% Et₃N to reduce tailing.[11]
Normal Phase (Silica Gel) Dichloromethane / Methanol (gradient)For more polar impurities. Use with 0.5% Et₃N.
Reverse Phase (C18) Acetonitrile / Water (gradient)Excellent for separating compounds with minor differences in hydrophobicity.
Problem: I see a new, more polar spot on my TLC plate and NMR shows loss of the t-butyl signal.
  • Probable Cause: You have inadvertently cleaved the Boc-protecting group. The Boc group is notoriously labile under acidic conditions.[4] This can happen during an overly aggressive acidic work-up, on standing in acidic solvents (like un-neutralized DCM), or during chromatography on un-treated silica gel, which is naturally acidic.

  • Solution: Avoid Acidic Conditions.

    • Work-up: Use a milder acid for extraction, such as saturated ammonium chloride (NH₄Cl) or 10% citric acid, instead of strong acids like HCl. Ensure any acidic washes are followed promptly by a basic wash (e.g., NaHCO₃ solution).

    • Chromatography: As mentioned, neutralize your silica gel by preparing the slurry in a mobile phase containing 0.5-1% triethylamine.

    • Solvent Choice: Avoid storing the compound in chlorinated solvents for extended periods, as they can generate trace amounts of HCl over time.

Visualization of Purification Strategy

Decision Workflow for Purification

The following diagram outlines a logical decision-making process for purifying the crude product.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_end Final Product Start Crude Product Analysis Analyze by TLC/LCMS/ NMR for Impurity Profile Start->Analysis AcidBase Acid-Base Extraction Analysis->AcidBase  Major impurities are  neutral or acidic? Chromatography Column Chromatography Analysis->Chromatography  Impurities have  similar basicity? Crystallization Recrystallization / Slurry AcidBase->Crystallization  Product solidifies but  purity is still low? End Pure Product (>98%) AcidBase->End  Purity >98%? Chromatography->Crystallization  Product is an oil  after column? Chromatography->End  Purity >98%? Crystallization->End

Caption: Decision tree for selecting the optimal purification method.

Optimized Acid-Base Extraction Workflow

This diagram illustrates the step-by-step process for purification via acid-base extraction.

AcidBase_Workflow start 1. Dissolve Crude Product in Ethyl Acetate extract 2. Extract with 1M HCl (aq) (x2) start->extract separate1 3. Separate Layers extract->separate1 organic1 Organic Layer: Neutral Impurities (Discard) separate1->organic1 Phase 1 aqueous1 Aqueous Layer: Protonated Product (Keep) separate1->aqueous1 Phase 2 basify 4. Basify Aqueous Layer with 1M NaOH to pH > 9 aqueous1->basify extract2 5. Extract with Ethyl Acetate (x3) basify->extract2 separate2 6. Separate Layers extract2->separate2 aqueous2 Aqueous Layer: Salts (Discard) separate2->aqueous2 Phase 1 organic2 Organic Layer: Pure Product (Keep) separate2->organic2 Phase 2 finish 7. Dry (Na₂SO₄), Filter, & Concentrate organic2->finish end Pure Product finish->end

Caption: Step-by-step workflow for purification via acid-base extraction.

References
  • ResearchGate. (2004). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Journal of Molecular Structure. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Available at: [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. Available at: [Link]

  • SCIRP. (n.d.). A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes. Available at: [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • PureSynth. (n.d.). Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC). Available at: [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Available at: [Link]

  • ChemSrc. (n.d.). tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate. Available at: [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • ACS Publications. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Available at: [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Available at: [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds?. Available at: [Link]

  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available at: [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

  • Google Patents. (n.d.). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
  • Capot Chemical. (2013). MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Available at: [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Available at: [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. Available at: [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate. Available at: [Link]

  • Apical Scientific Sdn. Bhd. (n.d.). tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate, 200mg, [Purity: >97.0%(HPLC)]. Available at: [Link]

Sources

Technical Support Center: Navigating Reactions of Tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during its chemical transformations. Our focus is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted byproducts, thereby enhancing reaction efficiency and simplifying purification.

Introduction

Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry, featuring a nucleophilic aniline moiety and a Boc-protected piperidine ring. This unique structure allows for a variety of chemical modifications. However, the presence of multiple reactive sites can also lead to the formation of undesired side products. This guide is structured to address specific challenges you may encounter in your experiments, providing not just solutions but also the underlying chemical principles.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section addresses specific issues related to the formation of common side products in reactions involving tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate.

Issue 1: Formation of Di-acylated or Di-alkylated Products in N-Acylation/N-Alkylation Reactions

Symptoms:

  • Mass spectrometry (MS) analysis of the crude reaction mixture shows a peak corresponding to the desired product plus the mass of the acylating or alkylating agent minus the mass of a leaving group.

  • Thin Layer Chromatography (TLC) analysis reveals a less polar spot in addition to the product spot.

  • ¹H NMR of the crude product shows a downfield shift and potential disappearance of the N-H proton signals of the aniline, along with the appearance of new signals corresponding to the second added group.

Root Cause Analysis:

The starting material possesses two nucleophilic nitrogen atoms: the primary aniline amine and the secondary piperidine amine (after Boc deprotection). While the aniline nitrogen is generally more reactive towards electrophiles under neutral or basic conditions, harsh reaction conditions or a large excess of the electrophile can lead to reaction at both sites. The Boc-protecting group is generally stable under basic conditions, but can be labile under strongly acidic conditions, exposing the piperidine nitrogen to reaction.[1][2]

Mitigation Strategies:

StrategyMechanistic RationaleExperimental Protocol
Stoichiometric Control of Electrophile Limiting the amount of the acylating or alkylating agent to a slight excess (e.g., 1.05-1.2 equivalents) minimizes the chance of a second reaction after the initial, more favorable reaction at the aniline nitrogen.1. Dissolve tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate (1.0 equiv.) in a suitable aprotic solvent (e.g., DCM, THF).2. Add a non-nucleophilic base (e.g., triethylamine, DIPEA) (1.1-1.5 equiv.).3. Slowly add the electrophile (1.05-1.2 equiv.) at a controlled temperature (e.g., 0 °C to room temperature).4. Monitor the reaction progress closely by TLC or LC-MS.
Use of Milder Reaction Conditions Lowering the reaction temperature and using a less reactive base can enhance the selectivity for the more nucleophilic aniline nitrogen.Conduct the reaction at 0 °C or even lower temperatures. Employ weaker bases like pyridine or 2,6-lutidine.
Protecting Group Strategy Although the piperidine nitrogen is already protected, if di-alkylation is a persistent issue, it might indicate partial Boc deprotection. Ensuring anhydrous and non-acidic conditions is crucial.Use freshly distilled, anhydrous solvents. Avoid any acidic additives or workup steps until the desired reaction is complete.

Workflow for Troubleshooting Di-substitution:

G start Di-substituted Product Detected check_stoichiometry Verify Stoichiometry of Electrophile start->check_stoichiometry reduce_equivalents Reduce Equivalents of Electrophile (1.05-1.2 equiv.) check_stoichiometry->reduce_equivalents Excessive check_conditions Review Reaction Conditions check_stoichiometry->check_conditions Optimal end Mono-substituted Product Optimized reduce_equivalents->end lower_temp Lower Reaction Temperature check_conditions->lower_temp weaker_base Use a Milder Base check_conditions->weaker_base check_boc Assess Boc Group Stability check_conditions->check_boc lower_temp->end weaker_base->end anhydrous_conditions Ensure Anhydrous Conditions check_boc->anhydrous_conditions anhydrous_conditions->end

Caption: Troubleshooting workflow for di-substitution.

Issue 2: Unwanted Benzimidazole Formation

Symptoms:

  • MS analysis shows a product with a mass corresponding to the cyclized benzimidazole derivative.

  • ¹H NMR may show the disappearance of the aniline N-H protons and the formation of a new aromatic C-H signal in the benzimidazole ring.

  • The product is often more rigid and may have different solubility characteristics.

Root Cause Analysis:

In the presence of certain reagents, particularly when attempting to introduce a one-carbon electrophile (e.g., formaldehyde, formic acid, or their equivalents), an intramolecular cyclization can occur between the aniline nitrogen and the adjacent amino group, leading to the formation of a benzimidazole ring system.[2][3] This is essentially an intramolecular condensation reaction.

Mitigation Strategies:

StrategyMechanistic RationaleExperimental Protocol
Careful Selection of Reagents Avoid reagents that can readily form a one-carbon electrophile under the reaction conditions if benzimidazole formation is not the desired outcome.When aiming for N-methylation, consider using methyl iodide or dimethyl sulfate with a non-nucleophilic base instead of reductive amination with formaldehyde.
Control of Reaction Temperature Higher temperatures can promote the intramolecular cyclization.Maintain the reaction at a lower temperature to favor the desired intermolecular reaction over the intramolecular cyclization.
pH Control The rate of benzimidazole formation can be pH-dependent. Maintaining a neutral or slightly basic pH can sometimes disfavor the cyclization.Use a buffered system or a non-acidic catalyst if possible.
Issue 3: Premature Boc Deprotection

Symptoms:

  • MS analysis reveals a peak corresponding to the deprotected piperidine derivative.

  • TLC analysis shows a more polar spot corresponding to the free amine.

  • Subsequent reactions may yield products at both the aniline and piperidine nitrogens.

Root Cause Analysis:

The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[4] Exposure to strong acids, or even moderate acids for prolonged periods or at elevated temperatures, can lead to its removal, generating a free secondary amine on the piperidine ring.

Mitigation Strategies:

StrategyMechanistic RationaleExperimental Protocol
Avoidance of Acidic Conditions Strictly avoid the use of acidic reagents or solvents if Boc protection is to be maintained.Use non-acidic catalysts and ensure that all reagents and solvents are free from acidic impurities. For workup, use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any adventitious acid.
Temperature Control Higher temperatures can accelerate acid-catalyzed deprotection.Perform reactions at the lowest effective temperature.
Alternative Protecting Groups If acidic conditions are unavoidable in a subsequent step, consider using a protecting group that is stable to acid but can be removed under different conditions (e.g., a benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis).The choice of an alternative protecting group should be guided by the overall synthetic strategy.

Boc Deprotection Mechanism:

G Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ Carbocation Formation of tert-Butyl Cation Protonation->Carbocation Loss of tert-Butanol Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Loss of tert-Butyl Cation Isobutene Isobutene Carbocation->Isobutene - H+ Deprotonated_Amine Free Amine Carbamic_Acid->Deprotonated_Amine - CO2 CO2 Carbon Dioxide

Caption: Acid-catalyzed Boc deprotection pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate?

A1: The most common reactions leverage the nucleophilicity of the aniline nitrogen. These include:

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • N-Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary or tertiary amines.[5]

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form diarylamines.

  • Benzimidazole Synthesis: Cyclization with aldehydes or carboxylic acids to form the corresponding benzimidazole derivatives.[3][6]

Q2: How can I selectively react with the piperidine nitrogen without affecting the aniline nitrogen?

A2: To achieve selectivity for the piperidine nitrogen, the aniline nitrogen must first be protected with a suitable orthogonal protecting group. For instance, you could acylate the aniline nitrogen, then deprotect the Boc group on the piperidine, perform the desired reaction on the piperidine nitrogen, and finally, if necessary, remove the protecting group from the aniline.

Q3: Are there any known incompatibilities of this molecule with common reagents?

A3: Yes. Strong oxidizing agents can lead to the formation of colored impurities through oxidation of the aniline moiety. As mentioned, strong acids will cause deprotection of the Boc group. Reagents that can act as both an electrophile and a base should be used with caution, as they may promote side reactions.

Q4: What is the best way to purify the final product from these reactions?

A4: Column chromatography on silica gel is the most common method for purifying the products of reactions involving this starting material. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, is typically effective. The choice of solvent system will depend on the polarity of the desired product and the side products.

References

  • Synthesis and biological profile of substituted benzimidazoles. PMC. [Link]

  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]

  • ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry. [Link]

  • (PDF) Synthesis and biological evaluation of substituted benzimidazoles. ResearchGate. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. American Chemical Society. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles. Our goal is to empower you to overcome common synthetic challenges and efficiently achieve your target compound with high purity and yield.

Introduction

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry, incorporating a protected piperidine nitrogen and a reactive primary arylamine. The ortho relationship of the amino groups presents unique synthetic challenges compared to its meta and para isomers. This guide will focus on the most robust and adaptable synthetic strategy: a two-step sequence involving a Palladium-catalyzed Buchwald-Hartwig amination followed by a nitro group reduction. We will also address a viable alternative pathway via Nucleophilic Aromatic Substitution (SNAr).

Part 1: Recommended Synthetic Strategy & Troubleshooting

The recommended approach involves the coupling of a protected piperidine with a nitro-activated aryl halide, followed by reduction. This strategy circumvents issues associated with the free amine of a 2-haloaniline interfering with the catalyst or acting as a competing nucleophile.

Workflow Diagram: Two-Step Synthesis

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Nitro Group Reduction A tert-Butyl 4-aminopiperidine-1-carboxylate D tert-Butyl 4-(2-nitrophenylamino)piperidine-1-carboxylate A->D B 1-Bromo-2-nitrobenzene B->D C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., Cs₂CO₃) C->D Toluene, 100-110 °C F tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate D->F E Reducing Agent (e.g., H₂, Pd/C or SnCl₂·2H₂O) E->F EtOAc or EtOH

Caption: Recommended two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Conversion during Buchwald-Hartwig Amination (Step 1)

Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting materials (tert-butyl 4-aminopiperidine-1-carboxylate and 1-bromo-2-nitrobenzene).

Potential Cause Scientific Rationale & Recommended Solution
Inactive Catalyst The active Pd(0) species is essential for oxidative addition, the first step of the catalytic cycle.[1][2] Oxygen can deactivate the catalyst by oxidizing Pd(0) to Pd(II). Solution: Ensure all reagents and the solvent (e.g., toluene, dioxane) are rigorously degassed using techniques like sparging with argon or nitrogen, or through freeze-pump-thaw cycles. Use a fresh, high-quality palladium source and ligand. Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a pre-catalyst that readily forms the active species.
Inappropriate Ligand Choice The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. For electron-deficient aryl halides and alkylamines, bulky, electron-rich phosphine ligands are often required to promote the reaction.[3][4] Solution: Xantphos is a good starting point for this type of coupling.[5] If conversion is low, consider screening other biarylphosphine ligands like RuPhos or BrettPhos, which have shown efficacy in challenging aminations.[6]
Incorrect Base The base's role is to deprotonate the amine, allowing it to coordinate to the palladium center.[7] Its strength and solubility are critical. A base that is too weak will not facilitate deprotonation, while an overly strong base might degrade starting materials or the product. Solution: Sodium tert-butoxide (NaOtBu) is a strong, common base but can be harsh. For substrates with sensitive functional groups (though less of a concern here), a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often preferred and can be highly effective.[2]
Low Reaction Temperature The energy of activation for the oxidative addition of aryl bromides can be significant. Solution: While starting at 100-110 °C in toluene is standard, if no reaction occurs, cautiously increasing the temperature (if the solvent allows) may be necessary. However, monitor for decomposition. Microwave irradiation can sometimes be used to achieve higher temperatures and shorter reaction times.[4]
Issue 2: Formation of Significant Side Products in Step 1

Symptoms: Multiple spots are observed on TLC, or LC-MS shows masses corresponding to side products like hydrodehalogenated arene (nitrobenzene) or diarylated amine.

Potential Cause Scientific Rationale & Recommended Solution
Hydrodehalogenation This side reaction, where the aryl halide is reduced to an arene (e.g., 1-bromo-2-nitrobenzene → nitrobenzene), can occur via β-hydride elimination from the palladium-amide complex, competing with reductive elimination.[1] Solution: This is often ligand-dependent. Switching to a more sterically hindered ligand can disfavor the geometry required for β-hydride elimination. Also, ensure the reaction is not run for an unnecessarily long time after completion.
Homocoupling of Amine While less common, it can occur under certain conditions. Solution: Ensure proper degassing. The presence of oxygen can sometimes promote side reactions.
Decomposition The nitro group makes the intermediate and product electron-deficient and potentially sensitive to high temperatures or very strong bases over prolonged periods. Solution: Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive temperatures. If using NaOtBu, consider switching to Cs₂CO₃.
Issue 3: Incomplete Nitro Reduction or Product Degradation (Step 2)

Symptoms: LC-MS analysis shows a mixture of the nitro-intermediate and the desired amino-product, or the appearance of impurities. The Boc protecting group may be cleaved.

Potential Cause Scientific Rationale & Recommended Solution
Catalyst Poisoning/Inactivity (for Catalytic Hydrogenation) The palladium on carbon (Pd/C) catalyst can be poisoned by residual halide ions or other impurities from Step 1. Solution: Ensure the nitro-intermediate from Step 1 is thoroughly purified by column chromatography before proceeding. Use a fresh, high-quality Pd/C catalyst. If hydrogenation stalls, carefully filtering the reaction mixture through celite and adding fresh catalyst may help.
Insufficient Reducing Agent For chemical reductions (e.g., with SnCl₂·2H₂O), stoichiometry is critical. Solution: Ensure you are using a sufficient molar excess of the reducing agent. Tin(II) chloride reductions often require acidic conditions (e.g., in ethanol or ethyl acetate with added HCl), but this can cleave the Boc group. A buffered system or careful workup is needed.
Cleavage of Boc Group The tert-butoxycarbonyl (Boc) group is labile to strong acid.[8][9] This is a primary concern during workup of reductions performed under acidic conditions (like SnCl₂/HCl). Solution: If using SnCl₂, perform the reaction in a solvent like ethyl acetate, and upon completion, quench carefully with a saturated sodium bicarbonate solution to neutralize the acid before extraction. Alternatively, catalytic hydrogenation (H₂, Pd/C) is performed under neutral conditions and is the preferred method to preserve the Boc group.

Frequently Asked Questions (FAQs)

Q1: Can I use 1-chloro-2-nitrobenzene instead of 1-bromo-2-nitrobenzene for the Buchwald-Hartwig coupling?

A: Yes, but aryl chlorides are generally less reactive than aryl bromides in oxidative addition.[7] To achieve good conversion, you will likely need a more specialized catalyst system. Modern, highly active ligands such as Ad-BippyPhos or tBuXPhos, often in combination with a pre-catalyst, have been developed specifically for the amination of less reactive aryl chlorides.[10] Expect to use higher catalyst loadings and potentially longer reaction times.

Q2: Is it possible to perform a one-step synthesis directly from 2-bromoaniline?

A: While theoretically possible, it is challenging. The free amino group of 2-bromoaniline can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, it could compete as a nucleophile, leading to diarylamine side products. If this route is attempted, the primary amine of 2-bromoaniline would need to be protected with a group orthogonal to the Boc group, adding steps to the overall synthesis. The two-step nitro-intermediate route is generally more reliable.

Q3: My final product is difficult to purify. What are the best practices for purifying tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate?

A: The final product contains both a basic piperidine nitrogen (partially masked by the Boc group) and a basic aniline nitrogen.

  • Column Chromatography: This is the most common method. Use silica gel with a gradient elution, typically starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help prevent the product from streaking on the silica gel by neutralizing acidic sites.

  • Acid/Base Extraction: If impurities are non-basic, you can dissolve the crude product in a solvent like ethyl acetate, wash with a dilute acid (e.g., 1M HCl) to protonate and move your product to the aqueous layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract the pure product back into an organic solvent. Caution: This risks partial cleavage of the Boc group if the acid is too concentrated or exposure is prolonged.[11]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, Diethyl Ether/Hexanes) can be an effective final purification step.

Q4: What is the best way to monitor the progress of these reactions?

A:

  • Thin-Layer Chromatography (TLC): TLC is excellent for qualitative monitoring. Use a solvent system that gives good separation between your starting materials and product (e.g., 30-50% Ethyl Acetate in Hexanes). Stain with potassium permanganate (KMnO₄) or ninhydrin. The starting piperidine and the final product will both be ninhydrin-positive.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of starting material peaks and the appearance of the product peak, confirming the correct mass for the desired compound and any major side products.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(2-nitrophenylamino)piperidine-1-carboxylate (Step 1)

Materials:

  • tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq)

  • 1-Bromo-2-nitrobenzene (1.05 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous, degassed Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add tert-butyl 4-aminopiperidine-1-carboxylate and 1-bromo-2-nitrobenzene, followed by the anhydrous, degassed toluene.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS or TLC until the starting materials are consumed (typically 12-24 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., gradient of 10% to 40% ethyl acetate in hexanes) to yield the title compound as a yellow-orange solid.

Protocol 2: Synthesis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (Step 2)

Materials:

  • tert-Butyl 4-(2-nitrophenylamino)piperidine-1-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)

  • Ethyl Acetate (or Ethanol)

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve the nitro-intermediate in ethyl acetate or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere (to prevent ignition).

  • Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas from a balloon or a hydrogenation apparatus. Repeat this process three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon is sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of a new, less polar spot (which is often UV-active and may stain differently) indicates progress. The reaction is typically complete in 2-16 hours.

  • Once complete, carefully purge the reaction vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by chromatography or crystallization if necessary.

Part 3: Alternative Synthetic Route & Logic

An alternative to the Buchwald-Hartwig amination is a Nucleophilic Aromatic Substitution (SNAr) reaction, which is viable due to the strong activation provided by the ortho-nitro group.

Workflow Diagram: SNAr Pathway

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction A tert-Butyl 4-aminopiperidine-1-carboxylate D tert-Butyl 4-(2-nitrophenylamino)piperidine-1-carboxylate A->D B 1-Fluoro-2-nitrobenzene B->D C Base (e.g., K₂CO₃ or DIPEA) Solvent (e.g., DMF or DMSO) C->D High Temp (e.g., 120 °C) F tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate D->F E Reducing Agent (e.g., H₂, Pd/C) E->F EtOAc or EtOH

Caption: Alternative SNAr pathway to the target compound.

Causality and Logic:

  • Why it works: The SNAr reaction relies on a highly electron-deficient aromatic ring to be attacked by a nucleophile. The nitro group in the ortho position strongly withdraws electron density, making the carbon attached to the fluorine susceptible to nucleophilic attack. Fluorine is an excellent leaving group for SNAr reactions.

  • Potential Issues: This reaction often requires high temperatures and polar aprotic solvents like DMF or DMSO. The conditions can be harsh, and purification to remove high-boiling point solvents can be challenging. The choice of base is also critical to deprotonate the nucleophilic amine without causing side reactions. This pathway avoids expensive palladium catalysts but may require more optimization for scale-up.

References

  • Biaryl phosphorinane ligands derived from addition of biaryl primary phosphines to trans,trans-dibenzylideneacetone (AlisonPhos and AliPhos) form highly active ligands for Pd-catalyzed coupling of hindered, electron-deficient anilines with hindered (hetero)aryl halides, a challenging class of C-N cross-coupling reaction with few precedents. ([Link])

  • Parlow, J. J., & Normansell, M. G. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Molecular Diversity, 3(4), 266-269. ([Link])

  • Kashani, S. K., Jessiman, J. E., & Gu, F. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. ([Link])

  • Zhang, Y., et al. (2023). Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amination. Angewandte Chemie International Edition, 62(5), e202214736. ([Link])

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. ([Link])

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. ([Link])

  • Sperry, J., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 13(5), 825-831. ([Link])

  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. ([Link])

  • Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 2336-2342. ([Link])

  • Pradhan, S., et al. (2020). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. ([Link])

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. ([Link])

  • Organic Chemistry Division, Royal Society of Chemistry. (2024). Preparation of sec and tert amines by Buchwald-Hartwig Amination. ([Link])

  • Hartwig, J. F., & Stanley, L. M. (2010). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 132(44), 15525-15527. ([Link])

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. ([Link])

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. ([Link])

Sources

Technical Support Center: Troubleshooting Reactions with tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions to help you navigate your experiments with confidence and achieve optimal results.

Understanding the Reagent: A Quick Overview

Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a bifunctional molecule featuring a Boc-protected piperidine ring and a nucleophilic aniline moiety. The ortho-disposition of the amino group and the piperidine substituent introduces specific steric and electronic characteristics that can influence its reactivity. This guide will help you anticipate and troubleshoot issues that may arise from these inherent properties.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you might encounter during your experiments.

Issue 1: Low or No Yield in Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Question: I am attempting a palladium-catalyzed cross-coupling reaction with tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate and an aryl halide, but I am observing very low conversion to my desired product. What are the likely causes and how can I improve the yield?

Answer: Low yields in cross-coupling reactions involving this substrate are a common challenge. The issue often stems from a combination of catalyst inhibition, substrate-specific reactivity, and suboptimal reaction conditions. Here is a systematic approach to troubleshooting this problem:

Potential Causes & Solutions:

  • Catalyst System and Ligand Choice: The aniline nitrogen in your starting material can coordinate to the palladium center, potentially interfering with the catalytic cycle.[1] The choice of ligand is therefore critical to modulate the catalyst's reactivity and stability.[2]

    • Recommendation: For Buchwald-Hartwig aminations, consider using sterically hindered biarylphosphine ligands such as BrettPhos or RuPhos.[3] These ligands are designed to promote the reductive elimination step and can be effective for coupling with challenging substrates.[2][4] For Suzuki-Miyaura couplings, ligands like CataCXium A have shown success with unprotected ortho-anilines.[5]

  • Base Selection: The choice and strength of the base are crucial. An inappropriate base can lead to side reactions or incomplete deprotonation of the amine.

    • Recommendation: For Buchwald-Hartwig reactions, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective.[3] For Suzuki couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are common choices.[5]

  • Solvent and Temperature: The reaction solvent can significantly impact catalyst solubility and reactivity.

    • Recommendation: Toluene, dioxane, and THF are commonly used solvents for these types of couplings.[6][7] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation. The optimal temperature will be substrate-dependent, and screening a range of temperatures (e.g., 80-110 °C) is advisable.

  • Reaction Setup: Meticulous experimental setup is paramount for success in organometallic catalysis.

    • Recommendation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (argon or nitrogen). Degas your solvent thoroughly by sparging with an inert gas or using freeze-pump-thaw cycles.

Troubleshooting Workflow:

G start Low Yield in Cross-Coupling catalyst Evaluate Catalyst System (Ligand & Precatalyst) start->catalyst base Screen Different Bases (e.g., NaOtBu, K3PO4) catalyst->base solvent Optimize Solvent & Temperature (Anhydrous, Degassed) base->solvent setup Verify Inert Atmosphere Setup solvent->setup success Improved Yield setup->success

Caption: Troubleshooting Decision Tree for Low Yields.

Issue 2: Unwanted Side Reactions and Impurity Formation

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure product. What are the common side reactions with this reagent?

Answer: The presence of the free aniline group makes this molecule susceptible to several side reactions, particularly oxidation and over-alkylation/arylation.

Potential Side Reactions & Prevention:

Side ReactionCausePrevention Strategy
Oxidation of Aniline Exposure to air, especially under basic conditions or at elevated temperatures. This often results in colored impurities.[8]Work under an inert atmosphere (N₂ or Ar). Use degassed solvents. Store the final product under inert gas and protected from light.[8]
Double Arylation/Alkylation The primary aniline can react twice with the electrophile, especially if the electrophile is highly reactive or used in large excess.Use a stoichiometric amount of the electrophile or a slight excess (1.0-1.2 equivalents). Add the electrophile slowly to the reaction mixture.
Homocoupling of Aryl Halide A common side reaction in palladium catalysis, especially at high temperatures or with inefficient catalyst systems.Optimize the catalyst and ligand system. Lowering the reaction temperature may also help.
Boc Deprotection While generally stable, the Boc group can be cleaved under strongly acidic conditions or at very high temperatures.[9][10]Avoid acidic conditions if the Boc group needs to be retained. If using high temperatures, monitor for deprotection by TLC or LC-MS.

Purification Tips:

  • Column Chromatography: Due to the basic nature of the aniline and piperidine nitrogens, tailing on silica gel is common. To mitigate this, consider adding a small amount of triethylamine (0.5-1%) to your eluent system.

  • Acid-Base Extraction: An acid-base workup can be an effective way to remove non-basic impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer. Then, basify the aqueous layer and extract your product back into an organic solvent.

Issue 3: Difficulty with Boc Deprotection

Question: I am trying to remove the Boc protecting group, but the reaction is either incomplete or leads to decomposition of my product. What are the best conditions for Boc deprotection in this case?

Answer: The choice of deprotection conditions depends on the stability of the rest of your molecule.

Recommended Deprotection Protocols:

ConditionReagentsSolventTemperatureComments
Standard Acidic Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room TemperatureA common and effective method.[11] Can be harsh on other acid-sensitive functional groups.
Milder Acidic 4M HCl in Dioxane or Diethyl EtherDioxane or EtherRoom TemperatureA good alternative to TFA, often resulting in a cleaner reaction.[12]
Lewis Acid Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI)Dichloromethane (DCM)Room TemperatureUseful for substrates sensitive to strong protic acids.[12]
Thermal No acid catalystHigh-boiling solvent (e.g., Toluene, TFE, MeOH)>100 °CCan be effective and avoids acidic reagents, but requires high temperatures which may not be suitable for all substrates.[10]

Troubleshooting Workflow for Boc Deprotection:

G start Boc Deprotection Issue incomplete Incomplete Reaction start->incomplete decomposition Product Decomposition start->decomposition increase_time Increase Reaction Time or Temperature incomplete->increase_time stronger_acid Use Stronger Acid (e.g., TFA) incomplete->stronger_acid milder_cond Switch to Milder Conditions (e.g., 4M HCl/Dioxane, Lewis Acid) decomposition->milder_cond success Successful Deprotection increase_time->success stronger_acid->success milder_cond->success

Caption: Decision Tree for Boc Deprotection Issues.

Frequently Asked Questions (FAQs)

Q1: How should I store tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate? A1: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. The aniline moiety is susceptible to air oxidation, which can lead to discoloration and the formation of impurities.[8]

Q2: Is this compound soluble in common organic solvents? A2: Yes, it is generally soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and methanol.

Q3: Can I perform reactions on the piperidine nitrogen without affecting the aniline? A3: The aniline nitrogen is generally more nucleophilic than the Boc-protected piperidine nitrogen. Therefore, selective reactions at the aniline are typically favored. Reactions at the piperidine nitrogen would first require the removal of the Boc protecting group.

Q4: My starting material has a pink or brownish tint. Is it still usable? A4: A slight coloration may indicate minor oxidation of the aniline group. While it may still be usable for some applications, for high-purity synthesis, it is recommended to purify the starting material before use, for example, by passing it through a short plug of silica gel.

Q5: Are there any specific safety precautions I should take when handling this compound? A5: Standard laboratory safety practices should be followed. Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Aromatic amines can be toxic and may cause skin irritation.[8]

References

  • Optimizing reaction conditions for the synthesis of 2-aminophenol deriv
  • o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Chemistry of 2-(2′-Aminophenyl)
  • Scope of 2‐(2‐Aminophenyl)‐2‐Oxoamides Reaction conditions.
  • Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Form
  • tert-Butyl 4-(((2-aminophenyl)amino)methyl)
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable.
  • Buchwald–Hartwig amin
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Deprotection of N-Boc group of aliphatic amines.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Buchwald-Hartwig Amin
  • Amine Protection / Deprotection. Fisher Scientific.
  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

Sources

stability issues and degradation of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Introduction

Welcome to the technical support guide for tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (CAS: 475479-34-4). This molecule is a valuable bifunctional building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and other complex pharmaceutical agents.[1][2] Its structure, which combines an acid-labile N-Boc protecting group and an oxidation-prone aniline moiety, presents unique stability challenges. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential issues related to the handling, storage, and use of this reagent, ensuring experimental success and reproducibility.

Frequently Asked Questions (FAQs): Core Stability & Handling

Q1: What are the primary degradation pathways for tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate?

There are two principal mechanisms of degradation for this compound, stemming from its distinct functional groups:

  • Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[3][4] Exposure to strong acids (e.g., TFA, HCl) or even moderate acidic conditions (e.g., silica gel chromatography, acidic solvents) can cleave the Boc group, yielding the corresponding free piperidine, 4-(2-aminophenyl)piperidine, and gaseous byproducts. This is often the most common degradation pathway encountered during reactions and workups.[5]

  • Oxidation of the Aniline Moiety: The 2-aminophenyl group is an electron-rich aromatic amine, making it susceptible to oxidation upon exposure to atmospheric oxygen. This process can be accelerated by light and the presence of trace metal impurities. Oxidation typically leads to the formation of highly colored dimeric or polymeric impurities, which can range in color from yellow to dark brown.

Q2: What are the ideal storage conditions for this reagent to ensure long-term stability?

To mitigate the degradation pathways described above, stringent storage conditions are critical.

ParameterRecommendationRationale
Temperature 2–8 °CReduces the rate of both oxidation and potential slow hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive aniline group.
Container Tightly sealed, amber glass vialProtects from air/moisture and prevents light-induced degradation.[6][7]
Location Dry, well-ventilated areaAvoids moisture absorption and ensures safety.[8][9]

For long-term storage, it is highly recommended to aliquot the material into smaller, single-use quantities under an inert atmosphere to avoid repeated exposure of the bulk material to air and moisture.

Q3: My sample of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate has developed a yellow or brownish tint. Is it still usable?

A change in color from off-white/light yellow to a more pronounced yellow or brown indicates that oxidation of the aniline moiety has occurred.

  • For Non-Critical Applications: If the subsequent reaction is robust and the product is easily purified, a slightly discolored reagent might still provide a satisfactory yield.

  • For High-Purity Applications: In multi-step syntheses or when preparing final active pharmaceutical ingredients (APIs), the presence of these impurities can interfere with subsequent steps, complicate purification, and potentially lead to downstream reaction failures.

Recommendation: Before use, assess the purity of the discolored material using a quick analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If significant impurities are detected, purification by column chromatography (using a basified silica gel to prevent deprotection) or recrystallization may be necessary.

Troubleshooting Guide for Experimental Applications

This section addresses common issues encountered during chemical reactions involving this reagent.

Q4: During my reaction workup, I observed a significant amount of a more polar side product by TLC. What is it likely to be?

This observation is a classic sign of inadvertent Boc-deprotection. The resulting free piperidine, 4-(2-aminophenyl)piperidine, is significantly more polar than the N-Boc protected starting material due to the presence of the free secondary amine.

Common Causes:

  • Acidic Reagents: Use of reagents that are acidic or generate acidic byproducts (e.g., certain coupling reagents, hydrohalide salts).

  • Aqueous Acidic Wash: Washing the organic layer with an acidic solution (e.g., 1M HCl) during workup will rapidly remove the Boc group.

  • Chromatography: Standard silica gel is slightly acidic and can cause partial or complete deprotection during purification.

Preventative Measures:

  • Use non-acidic conditions whenever possible.

  • During workup, wash with neutral (water, brine) or basic (saturated NaHCO₃) solutions.

  • For chromatography, use silica gel that has been pre-treated with a base, such as triethylamine (~1% in the eluent), or use an alternative stationary phase like alumina.

Q5: My reaction is sluggish, and the yield is lower than expected. Could the reagent's stability be the cause?

Yes, poor reagent quality is a frequent cause of low yields. If the starting material has partially degraded through oxidation or deprotection, the effective concentration of the desired reagent is lower than calculated.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low reaction yields.

Q6: I am performing a reaction sensitive to primary amines, but I am seeing side reactions. Why?

While the piperidine nitrogen is protected, the aniline nitrogen is a free primary amine. This primary amine is nucleophilic and can compete in reactions intended for another functional group if not properly accounted for. For instance, in an acylation reaction, both the intended target and the aniline nitrogen can be acylated. If your reaction is specifically targeting the piperidine nitrogen after deprotection, ensure the aniline is protected first if it can interfere.

Analytical Methods for Quality Control

Verifying the purity of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate before use is a critical step for ensuring reproducible results.

MethodPurposeTypical Parameters & Observations
¹H NMR Structural Confirmation & PurityKey Signals: Sharp singlet for the tert-butyl group (~1.4-1.5 ppm, 9H), aromatic protons (~6.6-7.0 ppm), piperidine ring protons. Impurities: A diminished integral of the tert-butyl singlet relative to aromatic protons suggests deprotection. Broad, undefined peaks in the aromatic region can indicate oxidative polymerization.
HPLC/LC-MS High-Resolution Purity AssessmentColumn: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid or ammonium formate. Detection: The parent compound and its deprotected analog will have distinct retention times. The deprotected product will elute earlier (is more polar) and show a mass difference of -100 amu. Oxidation products may appear as a cluster of later-eluting or broad peaks.
TLC Quick Qualitative CheckMobile Phase: Ethyl Acetate/Hexane (e.g., 30:70 v/v). Visualization: UV light (254 nm). Staining with ninhydrin can be used to specifically visualize the primary aniline amine and any deprotected secondary piperidine amine (will appear as colored spots).

Experimental Protocols

Protocol 1: Standard Handling and Aliquoting Procedure

This protocol minimizes exposure to atmospheric contaminants.

  • Allow the sealed container of the reagent to warm to room temperature inside a desiccator before opening. This prevents condensation of moisture onto the cold solid.

  • Open the container inside a glove box or under a gentle stream of an inert gas (argon or nitrogen).

  • Quickly weigh and transfer the desired amount of reagent for immediate use.

  • For storage, dispense the remaining material into smaller, pre-dried amber glass vials.

  • Purge the headspace of each vial with inert gas, then quickly and tightly seal the cap (using Parafilm® for extra security).

  • Store the aliquoted vials at the recommended 2–8 °C.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This provides a baseline method for assessing reagent purity.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at approximately 1 mg/mL. Dilute further to ~50 µg/mL with the mobile phase starting condition (e.g., 95% Water / 5% Acetonitrile).

  • Instrumentation & Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. Look for early-eluting peaks corresponding to the deprotected impurity.

Degradation Pathways Overview

G cluster_acid Acid-Catalyzed Deprotection cluster_oxidation Oxidation main tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate deprotected 4-(2-Aminophenyl)piperidine main->deprotected H⁺ (Acid) -100 amu oxidized Colored Impurities (Dimers, Polymers) main->oxidized O₂ / Light byproducts Isobutylene + CO₂

Caption: The two primary degradation routes for the title compound.

References

Sources

Technical Support Center: Purification of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We understand the challenges this molecule presents, with its dual amine functionalities and acid-sensitive protecting group. This document is structured to provide not just methods, but the chemical reasoning behind them, empowering you to solve purification challenges effectively.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common issues encountered during the purification of this compound. Understanding these principles is the first step toward successful troubleshooting.

Q1: My purified compound is a yellow or brown solid/oil, but the literature says it should be colorless. What happened?

A: This is the most frequently reported issue and is almost always due to the oxidation of the aromatic aniline group.[1][2] The primary amino group (-NH2) on the phenyl ring is highly electron-donating, making the entire aromatic system susceptible to air oxidation, a process often accelerated by light and trace metal impurities.[1][2] This leads to the formation of colored impurities, such as N-oxides or azo compounds from oxidative coupling.

Prevention & Mitigation:

  • Inert Atmosphere: Handle the crude material and purified product under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration and drying steps.

  • Solvent Quality: Use freshly distilled or sparged solvents to remove dissolved oxygen.

  • Light Protection: Protect the reaction and the compound from direct light by covering flasks with aluminum foil.

  • Storage: Store the final compound under an inert atmosphere at low temperatures (2-8 °C) and protected from light.

Q2: What are the typical impurities I should expect, and how do they affect my choice of purification method?

A: A successful purification strategy begins with understanding the potential impurities.

Impurity ClassCommon ExamplesImpact on Purification
Starting Materials Unreacted nitro-precursors (e.g., tert-butyl 4-(2-nitrophenyl)piperidine-1-carboxylate) or other coupling partners.These are often significantly different in polarity, making them relatively easy to separate via column chromatography.
Oxidation Products Colored oligomers, N-oxides.These can be polar and may streak during chromatography. Sometimes they are insoluble and can be removed by filtration.
Byproducts Products from side-reactions specific to your synthetic route.Highly variable polarity. LC-MS analysis of the crude mixture is critical for identification.
Boc-Deprotected Amine 4-(2-aminophenyl)piperidineThis impurity is significantly more polar (basic) due to the free secondary amine on the piperidine ring. It will have a very low Rf on TLC and will stick strongly to a silica gel column.

This profile dictates the choice of method. If the crude material is heavily contaminated with non-polar or very polar impurities, flash column chromatography is the method of choice. If the product is the major component (>90%) and is a solid, recrystallization can be an excellent final polishing step.

Q3: The Boc (tert-butyloxycarbonyl) group is known to be acid-sensitive. How does this limit my purification options?

A: The Boc group is readily cleaved under acidic conditions, and this is a critical constraint.[3][4]

  • Avoid Strong Acids: Do not use standard acid-base extraction techniques that involve washing with strong acids like 1M HCl.[5] This will rapidly deprotect the piperidine nitrogen.

  • Chromatography Considerations: Standard silica gel is inherently acidic. Prolonged exposure on a silica column, especially with certain solvents (like methanol, which can contain trace acid), can lead to partial deprotection. This manifests as streaking at the baseline of your TLC plate and low recovery of the desired product.

  • Reversed-Phase Chromatography: If using reversed-phase HPLC/MPLC, avoid mobile phases containing strong acids like trifluoroacetic acid (TFA). Opt for buffered systems (e.g., ammonium bicarbonate) or those with weaker acids like formic acid at low concentrations.

Q4: I am attempting flash column chromatography, but my product is streaking badly on the TLC plate and I get poor separation. What's wrong?

A: This is a classic problem when chromatographing basic compounds, especially those with multiple amine groups, on acidic silica gel.[6] The basic nitrogens interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing and poor peak shape.[6]

The Solution: To resolve this, you must add a small amount of a basic modifier to your mobile phase. This base competitively binds to the acidic sites on the silica, preventing your compound from sticking and allowing it to elute as a sharp band.[6][7]

  • Recommended Modifier: Add 0.5-1% triethylamine (Et3N) or 2-3 drops of ammonium hydroxide per 100 mL of your eluent system.[7][8]

Part 2: Troubleshooting & Experimental Protocols

This section provides a logical workflow for purification and detailed, step-by-step protocols for the most effective methods.

Logical Workflow for Purification

The choice of purification method depends on the initial purity and the physical state of your crude product. The following decision tree illustrates a logical approach.

PurificationWorkflow A Crude Product Analysis (TLC, LC-MS, NMR) F Is the product an oil/gum? A->F B Is the product a solid? C Is purity >90%? B->C Yes E Flash Column Chromatography (Protocol 1) B->E No D Recrystallization (Protocol 2) C->D Yes C->E No G Final Purity Check (NMR, LC-MS) D->G I Is purity still low? E->I F->B No F->E Yes H Pure Product G->H I->D Yes, and now solid I->E No, re-optimize I->G Purity OK

Caption: A decision-making workflow for selecting a purification method.

Protocol 1: Flash Column Chromatography

This is the most robust and widely applicable method for purifying tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, capable of separating it from a wide range of impurities.

1. TLC Analysis and Eluent Selection:

  • Dissolve a small sample of your crude material in dichloromethane or ethyl acetate.

  • Spot on a silica gel TLC plate.

  • Develop the plate in various solvent systems. The goal is to find a system where your desired product has an Rf value of approximately 0.3.[7][8]

  • Crucially, add 0.5-1% triethylamine (Et3N) to the solvent systems to prevent tailing.

Recommended Starting Solvent Systems (plus 0.5-1% Et3N)PolarityTypical Impurity Elution
20-40% Ethyl Acetate in HexanesLow-MediumSeparates non-polar byproducts.
50-80% Ethyl Acetate in HexanesMediumGood starting point for the product.
0-5% Methanol in DichloromethaneMedium-HighElutes the product if it's retained in EtOAc/Hexanes.

2. Column Packing:

  • Select a column size appropriate for your sample amount (typically a 100:1 ratio of silica gel to crude material by weight).

  • Prepare a slurry of silica gel in the least polar solvent you will use (e.g., Hexanes or Dichloromethane).

  • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding cracks.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of dichloromethane.

  • Dry Loading (Recommended): Add a small amount of silica gel to the dissolved sample and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique generally provides superior resolution.

  • Wet Loading: If the product is not soluble enough for dry loading, carefully apply the concentrated solution directly to the top of the column with a pipette, minimizing disturbance of the silica bed.

4. Elution and Fraction Collection:

  • Begin eluting with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.

  • Collect the eluting solvent in a series of numbered test tubes or flasks.

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator) to yield the purified compound.

Troubleshooting Column Chromatography

ChromoTroubleshoot cluster_solutions Solutions problem Problem Product Streaks/Tails Poor Separation Product Stuck on Column sol_tail Add 0.5-1% Et3N or NH4OH to the mobile phase. problem:tail->sol_tail sol_nosep Use a shallower solvent gradient or try a different solvent system (e.g., DCM/MeOH instead of EtOAc/Hex). problem:nosep->sol_nosep sol_stuck Increase eluent polarity significantly. (e.g., switch to 10-20% MeOH in DCM). problem:stuck->sol_stuck

Caption: Troubleshooting guide for column chromatography of piperidine derivatives.

Protocol 2: Recrystallization

This method is ideal for purifying solid material that is already of moderate to high purity (>90%). It relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.

1. Solvent Selection:

  • The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble when hot.[9]

  • Test small amounts (10-20 mg) of your product in different solvents to find a suitable one.

Potential Solvents for RecrystallizationComments
Single Solvents
IsopropanolOften a good choice for moderately polar compounds.
Ethyl AcetateAnother good candidate.
AcetonitrileCan be effective.
Solvent/Anti-Solvent Systems
Dichloromethane / HexanesDissolve in minimal hot DCM, add Hexanes until cloudy, then cool.
Ethyl Acetate / HexanesDissolve in minimal hot EtOAc, add Hexanes until cloudy, then cool.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and swirling until the solid is just fully dissolved. Using the minimum amount of hot solvent is key to maximizing recovery.

3. Hot Filtration (Optional):

  • If you observe insoluble impurities (like dust or catalyst residue) in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.

4. Crystallization:

  • Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[7]

5. Collection and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove all residual solvent.

References
  • Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. PubChem. [Link]piperidine-1-carboxylate)

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

Sources

increasing the reaction rate of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate couplings

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex molecular synthesis, this Technical Support Center guide provides in-depth troubleshooting and optimization strategies for coupling reactions involving tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate. As a key building block in medicinal chemistry, enhancing the efficiency of its C-N and amide bond formations is critical. This resource, designed for researchers and drug development professionals, offers field-proven insights from a Senior Application Scientist's perspective, focusing on the causality behind experimental choices to accelerate your research and development.

Frequently Asked Questions (FAQs): General Considerations

Q1: What makes the aniline in tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate challenging for some coupling reactions?

A: The primary aniline group in this molecule is electron-rich due to the donating nature of the amino group itself. While this enhances its nucleophilicity compared to electron-deficient anilines, it can also present challenges. In palladium-catalyzed reactions, highly electron-rich anilines can sometimes lead to catalyst inhibition or favor side reactions if conditions are not optimal.[1] For amide couplings, while anilines are generally less nucleophilic than aliphatic amines, the electronic properties of this specific substrate make it a reasonably good nucleophile, though still requiring robust activation of the carboxylic acid partner.[2]

Q2: I'm not sure which type of coupling reaction to choose. What are the general guidelines?

A: Your choice depends on the desired final product:

  • To form a C(aryl)-N bond (creating a diarylamine): Use a cross-coupling reaction. The Buchwald-Hartwig amination is the modern workhorse, offering mild conditions and broad substrate scope with a vast library of ligands.[3] The Ullmann condensation is an older, copper-catalyzed method that can be effective, especially for certain substrates, but often requires higher temperatures.[4]

  • To form a C(acyl)-N bond (creating an amide): Use an amide bond formation protocol. This involves activating a carboxylic acid with a coupling reagent before reacting it with the aniline.[5]

Section 1: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming C-N bonds.[3] Success with tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate hinges on the careful selection of catalyst, ligand, base, and solvent to ensure a rapid and clean reaction.

Buchwald-Hartwig: Frequently Asked Questions

Q1: My Buchwald-Hartwig reaction is slow or has stalled. What are the first parameters I should investigate?

A: A sluggish reaction is typically due to a suboptimal combination of the core reaction components. The first elements to scrutinize are the ligand, base, and palladium source. The catalytic cycle involves oxidative addition, amine coordination/deprotonation, and reductive elimination.[6] A bottleneck in any of these steps will slow the overall reaction. Ensure your reagents are anhydrous and the reaction is under a strict inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.

Q2: How do I select the optimal palladium source and ligand for this substrate?

A: Ligand selection is paramount. For an electron-rich, sterically accessible aniline, a biaryl phosphine ligand is an excellent starting point.

  • Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern pre-catalysts (e.g., G3 or G4-palladacycles) are often superior.[6] They form the active LPd(0) species more efficiently and reliably, often allowing for lower catalyst loadings and milder conditions.[6]

  • Ligand Choice: The choice of ligand directly influences the rates of oxidative addition and reductive elimination.[7] For coupling an aniline, ligands like XPhos , tBuXPhos , or BrettPhos are excellent starting points due to their steric bulk and electron-rich nature, which promotes the key steps of the catalytic cycle.[8][9] Screening a small panel of ligands is often the most effective strategy.

Q3: What is the role of the base, and which one is best for this aniline?

A: The base is crucial for deprotonating the aniline after it coordinates to the palladium center, forming the palladium-amido complex that precedes reductive elimination.[6]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is a very strong base that often leads to the highest reaction rates.[10] However, it is incompatible with base-sensitive functional groups like esters or ketones.[10]

  • Weaker Bases: Carbonates (Cs₂CO₃) or phosphates (K₃PO₄) offer excellent functional group tolerance.[10] For an aniline coupling, Cs₂CO₃ is often a good compromise, providing sufficient basicity without being overly harsh.[9] The poor solubility of inorganic bases can sometimes be an issue; ensure vigorous stirring.[6]

Q4: I'm observing hydrodehalogenation of my aryl halide. What causes this and how can I prevent it?

A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. It can arise from β-hydride elimination from an intermediate palladium-amido complex, especially with secondary amines that have β-hydrogens.[11] While your primary aniline doesn't have this issue, the piperidine nitrogen does. Although it is Boc-protected, any deprotection could lead to complications. More commonly, this side reaction can be promoted by moisture or suboptimal catalyst conditions. Ensure rigorously dry conditions and consider switching to a ligand system known to favor reductive elimination over side reactions.

Buchwald-Hartwig: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Conversion / No Reaction 1. Inactive Catalyst (Pd(0) not formed or deactivated).[6] 2. Suboptimal Ligand/Base combination. 3. Insufficient Temperature. 4. Iodide inhibition (if using an aryl iodide).[6]1. Use a pre-catalyst (e.g., XPhos Pd G3). Ensure inert atmosphere (N₂ or Ar). 2. Screen ligands (XPhos, BrettPhos) and bases (NaOtBu, Cs₂CO₃). 3. Increase temperature in 10-20 °C increments (typical range is 80-110 °C).[6] 4. If using ArI, switch to ArBr, which often gives better results in Buchwald-Hartwig reactions.[6]
Catalyst Decomposition (black precipitate) 1. Reaction temperature is too high. 2. Ligand is not robust enough for the conditions. 3. Presence of oxygen or other catalyst poisons.[10]1. Lower the reaction temperature. 2. Switch to a more sterically hindered and robust biarylphosphine ligand. 3. Degas solvent thoroughly and maintain a positive pressure of inert gas.
Formation of Diarylamine Side Product The primary aniline product reacts with another molecule of aryl halide.[12]1. Use a slight excess of the aniline nucleophile (1.1-1.2 equivalents). 2. Lower the reaction temperature or catalyst loading once the starting aniline is consumed.
Diagram: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Coord Ligand Exchange (+ Amine) Amido_Complex L-Pd(II)(Ar)(Amide) Amine_Coord->Amido_Complex Deprotonation (+ Base) Salt [Base-H]+X- Amine_Coord->Salt Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product ArX Ar-X ArX->OA_Complex Amine R₂NH Amine->Amine_Coord Base Base Base->Amine_Coord caption Fig 1. Buchwald-Hartwig Catalytic Cycle

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (1.2 mmol), the chosen biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol% Pd, or a pre-catalyst like XPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 mmol) and the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M).

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.[13][14]

  • Work-up: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 2: Ullmann Condensation

The copper-catalyzed Ullmann condensation is a classic method for C-N bond formation. While often requiring higher temperatures than palladium-catalyzed methods, modern ligand-accelerated protocols have made it a viable alternative.[4][15]

Ullmann: Frequently Asked Questions

Q1: When should I consider an Ullmann coupling over a Buchwald-Hartwig reaction?

A: Consider an Ullmann coupling when palladium-based methods fail, are prohibitively expensive for your scale, or if you need to avoid trace palladium contamination in your final product. Copper is significantly less expensive than palladium, making it attractive for large-scale synthesis.[16] The Ullmann reaction can sometimes be more effective for specific heterocyclic substrates where palladium catalysts might struggle.

Q2: My Ullmann reaction is not working. What are the most critical factors to optimize?

A: The key parameters for a successful Ullmann coupling are the copper source, ligand, base, and temperature.

  • Copper Source: Copper(I) salts like CuI or CuBr are most common.[17] Using activated copper powder is a traditional approach but can be less reproducible.[4]

  • Ligand: Ligand-free Ullmann reactions require very high temperatures (>180 °C).[4] The addition of a chelating ligand dramatically accelerates the reaction, allowing for lower temperatures (80-120 °C).[17][18]

  • Base: An inorganic base like K₃PO₄ or K₂CO₃ is typically required to act as a proton scavenger.[17]

  • Temperature: Despite improvements, Ullmann couplings generally require more thermal energy than Buchwald-Hartwig reactions.[4]

Q3: Which ligands are most effective for copper-catalyzed C-N coupling of anilines?

A: Ligand screening is crucial. Some of the most effective and commonly used ligand classes include:

  • Amino Acids: L-proline and its derivatives are simple, inexpensive, and highly effective ligands.[17]

  • Diamines: N,N'-dimethylethylenediamine (DMEDA) is a classic, effective ligand.[16]

  • Phenanthrolines: 1,10-Phenanthroline can significantly improve reaction rates and lower required temperatures.[17]

Ullmann: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Reaction Requires Very High Temp. (>150 °C) 1. Reaction is being run without a ligand.[4] 2. The chosen ligand is ineffective for the substrate combination.1. Add a ligand. Start with L-proline or 1,10-phenanthroline (10-20 mol%).[17] 2. Screen a panel of different ligand classes (amino acids, diamines).
Low Yield Despite High Temperature 1. Ineffective copper source or base. 2. Substrate decomposition at high temperatures.1. Ensure you are using a Cu(I) source (e.g., CuI). Screen bases (K₃PO₄, Cs₂CO₃).[17] 2. Use a more effective ligand to lower the required reaction temperature.
Difficulty Removing Copper Residues Copper salts can chelate to nitrogen-containing products, making removal difficult.1. During work-up, wash the organic layer with an aqueous solution of ammonia or ammonium chloride to help sequester copper salts. 2. Filter the crude product through a plug of silica gel before final chromatography.
Diagram: Optimization Workflow for Ullmann Coupling

Ullmann_Workflow Start Start: Ullmann Coupling of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate Setup Initial Conditions: - Aryl Halide (1 eq) - Aniline (1.2 eq) - CuI (10 mol%) - K₃PO₄ (2 eq) - DMF or Dioxane, 110°C Start->Setup Add_Ligand Step 1: Screen Ligands (e.g., L-Proline, DMEDA, 1,10-Phenanthroline) Setup->Add_Ligand Check1 Improved Rate/Yield? Add_Ligand->Check1 Check1->Add_Ligand No, try another Screen_Base Step 2: Screen Bases (e.g., K₂CO₃, Cs₂CO₃) Check1->Screen_Base Yes Check2 Improved Rate/Yield? Screen_Base->Check2 Check2->Screen_Base No, try another Adjust_Temp Step 3: Adjust Temperature (Range: 90-130°C) Check2->Adjust_Temp Yes Optimized Optimized Conditions Adjust_Temp->Optimized

Caption: A systematic workflow for optimizing Ullmann coupling conditions.

Section 3: Amide Bond Formation

Coupling the aniline of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate with a carboxylic acid requires activation of the carboxylate to overcome the moderate nucleophilicity of the aniline.[2]

Amide Coupling: Frequently Asked Questions

Q1: My amide coupling with the aniline is slow and incomplete. Why is this happening?

A: The low nucleophilicity of anilines compared to aliphatic amines is the primary reason for sluggish amide couplings.[2] The lone pair on the nitrogen is delocalized into the aromatic ring, making it less available for nucleophilic attack. To drive the reaction to completion, you must efficiently activate the carboxylic acid, converting its hydroxyl group into a better leaving group.[5]

Q2: What are the best coupling reagents for this reaction?

A: A combination of a carbodiimide with an additive is a robust and cost-effective choice.

  • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide. It activates the carboxylic acid to form a reactive O-acylisourea intermediate. Adding 1-Hydroxybenzotriazole (HOBt) traps this intermediate to form an HOBt active ester, which is more reactive and less prone to side reactions like N-acylurea formation or racemization.[2]

  • HATU/DIPEA: For very difficult couplings, uronium-based reagents like HATU are extremely effective but also more expensive.[2] They require a non-nucleophilic base like diisopropylethylamine (DIPEA) to operate.

Q3: What is the specific role of adding DMAP to an EDC/HOBt coupling?

A: 4-Dimethylaminopyridine (DMAP) can act as a potent acyl transfer catalyst.[2] In an EDC/HOBt coupling, especially with a less reactive nucleophile like an aniline, DMAP can react with the HOBt active ester to form a highly reactive acylpyridinium intermediate. This intermediate reacts much faster with the aniline, significantly increasing the reaction rate.[2] For challenging couplings, using a catalytic or even stoichiometric amount of DMAP can be highly beneficial.[2]

Amide Coupling: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Conversion 1. Insufficient activation of the carboxylic acid.[5] 2. Low nucleophilicity of the aniline.[2]1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 2. Add a catalytic amount of DMAP (0.1 eq) to your EDC/HOBt reaction.[2] If still slow, increase DMAP to 1.0 eq.[2] 3. Gently heat the reaction (e.g., to 40-60 °C).[2]
Formation of N-acylurea Side Product The O-acylisourea intermediate formed from EDC is rearranging instead of reacting with the aniline.1. Ensure you are using an additive like HOBt or HOAt to trap the intermediate as an active ester. 2. Add the aniline to the reaction mixture as soon as the carboxylic acid and coupling reagents have been pre-activated (usually 5-15 min).
Racemization of Chiral Carboxylic Acid Over-activation of the carboxylic acid or presence of excess base can lead to epimerization at the α-carbon.1. Use additives specifically designed to suppress racemization, such as HOBt or HOAt. 2. Avoid strong, nucleophilic bases. Use a hindered base like DIPEA if necessary. 3. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
Diagram: Mechanism of EDC/DMAP Mediated Amide Formation

Amide_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Step RCOOH R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC Acylpyridinium Acylpyridinium Ion (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP DMAP DMAP Amide Amide Product (R-CO-NH-Ar) Acylpyridinium->Amide + Ar-NH₂ Aniline Ar-NH₂ DMAP_regen DMAP (regenerated) Amide->DMAP_regen releases caption Fig 2. Activation and Coupling with EDC/DMAP

Caption: Simplified mechanism for amide bond formation using EDC and a DMAP catalyst.

Protocol: General Procedure for EDC/HOBt/DMAP Amide Coupling
  • Preparation: To a round-bottom flask with a stir bar, dissolve the carboxylic acid (1.0 mmol), HOBt (1.2 mmol), and catalytic DMAP (0.1 mmol) in an anhydrous solvent like DMF or CH₂Cl₂.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 mmol) and stir the mixture for 15-20 minutes to pre-activate the acid.

  • Coupling: Add a solution of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (1.1 mmol) in the same solvent to the activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Pardeshi, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Request PDF. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Buchwald, S. L., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ResearchGate. (n.d.). Reaction progress monitoring of the secondary amine C−N coupling...
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • QSpace. (2014). Studies on the Optimization of Buchwald-Hartwig Amination of Aryl Halides.
  • MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.
  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Google Patents. (n.d.). DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.
  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.
  • Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Sci-Hub. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)₂ and Pd(DPPF)₂: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition.
  • ACS Catalysis. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Reddit. (n.d.). Brainstorming a Buchwald-Hartwig coupling. r/Chempros.
  • Wikipedia. (n.d.). Ullmann reaction.
  • Journal of the American Chemical Society. (n.d.). Insights into the Origin of High Activity and Stability of Catalysts Derived from Bulky, Electron-Rich Monophosphinobiaryl Ligands in the Pd-Catalyzed C−N Bond Formation.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

Sources

Technical Support Center: Avoiding Racemization in Reactions with tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling chiral tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining stereochemical integrity during chemical transformations. Here, we address common challenges and questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues that can lead to the loss of stereochemical purity. Each problem is followed by probable causes and actionable solutions.

Issue 1: Significant loss of enantiomeric excess (% ee) after N-alkylation or N-acylation.

Probable Cause: The reaction conditions are likely promoting racemization through the formation of an achiral intermediate or a transient species with a low barrier to inversion. Key factors include the choice of base, solvent, and temperature. For N-aryl piperidines, a phenomenon known as atropisomerism, where rotation around a single bond is hindered, can also be a source of chirality that may be compromised under certain conditions.[1][2]

Solutions:

  • Base Selection is Critical: The strength and steric hindrance of the base are paramount.

    • Avoid Strong, Unhindered Bases: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can deprotonate the α-carbon to the piperidine nitrogen, leading to a planar enamine-like intermediate that will racemize upon protonation.

    • Opt for Weaker or Sterically Hindered Bases: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred as they are less likely to cause epimerization.[3][4] For acylations, these bases effectively scavenge the acid byproduct without promoting racemization.

  • Solvent and Temperature Optimization:

    • Solvent Choice: Polar, protic solvents can stabilize charged, achiral intermediates, which may promote racemization.[5] Non-polar, aprotic solvents such as dichloromethane (DCM) or toluene are generally a better choice.

    • Low-Temperature Reactions: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature).[4] Elevated temperatures can provide the energy to overcome the inversion barrier of the chiral center.[5]

  • Order of Addition: Add the base slowly to the reaction mixture containing the piperidine derivative and the electrophile. This minimizes the time the free, deprotonated amine is present in high concentrations.

ParameterRecommended ConditionRationale
Base DIPEA, 2,4,6-CollidineSterically hindered, non-nucleophilic bases minimize α-deprotonation.[4]
Solvent DCM, Toluene, THFAprotic solvents are less likely to stabilize achiral intermediates.[5]
Temperature 0 °C to Room TemperatureLower temperatures reduce the rate of racemization.[4]
Issue 2: Racemization observed during amide coupling reactions.

Probable Cause: The formation of a highly reactive and racemization-prone oxazolone intermediate is a common issue in peptide and amide couplings.[6][7] This is particularly relevant when the chiral center is adjacent to the activating carboxyl group.

Solutions:

  • Choice of Coupling Reagent:

    • Onium Salt Reagents: Reagents like HATU, HCTU, and COMU are generally considered "low-racemization" as they form active esters that are less prone to forming oxazolone intermediates.[3]

    • Carbodiimides with Additives: If using a carbodiimide like DIC or EDC, the addition of HOBt, HOAt, or Oxyma is crucial.[7] These additives form active esters that are more stable and less susceptible to racemization.[3][7] HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[3]

  • Reaction Conditions:

    • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to minimize the exposure of the product to conditions that could cause racemization.

    • Control Stoichiometry: Use the minimum necessary equivalents of the coupling reagent and base.[3]

G

Caption: Amide coupling and the competing racemization pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for chiral piperidine derivatives?

A1: The most common mechanism involves the deprotonation of a proton on the chiral carbon, leading to the formation of a planar, achiral intermediate such as an enolate or a carbanion.[5][8] This intermediate can then be protonated from either face, resulting in a mixture of enantiomers.[8] Harsh reaction conditions, like strong bases or high temperatures, can facilitate this process.[5]

Q2: Can atropisomerism be a concern with tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate derivatives?

A2: Yes, atropisomerism is a potential consideration. This phenomenon occurs when there is hindered rotation around a σ-bond, creating stereoisomers.[2] In N-aryl piperidines, the bond between the piperidine nitrogen and the aryl ring can have restricted rotation, especially with bulky substituents on either ring.[1] While some atropisomers interconvert rapidly and are treated as achiral, others can be stable and isolable.[1] It is important to be aware that reaction conditions could potentially lead to the racemization of stable atropisomers.

G

Caption: Conceptual depiction of atropisomeric interconversion.

Q3: Are there any "racemization-free" reaction conditions?

A3: While no reaction is truly "racemization-free," certain conditions are known to be highly effective at preserving stereochemical integrity. These often involve:

  • Enzymatic Resolutions: Enzymes can be highly stereoselective, but may have limited substrate scope.

  • Low-Temperature Lithiation with Chiral Ligands: For certain substrates, deprotonation with a chiral base system can achieve kinetic resolution.[9]

  • Carefully Optimized Coupling Reactions: As detailed in the troubleshooting section, the use of modern coupling reagents and additives significantly suppresses racemization.[3][7]

Q4: How can I accurately quantify the level of racemization?

A4: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the most common and reliable methods. These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. Derivatization with a chiral agent, such as Mosher's acid, to form diastereomers that can be separated on a standard achiral column is also a viable, though more labor-intensive, approach.

Section 3: Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU/DIPEA

This protocol is designed to minimize racemization during the formation of an amide bond with a chiral carboxylic acid.

  • Dissolve the N-protected chiral carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate derivative (1.0-1.2 equivalents) to the solution.

  • Add HATU (1.0 equivalent) and HOAt (1.0 equivalent) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, proceed with a standard aqueous work-up.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination

This is a general guideline; specific column and mobile phase conditions must be optimized for your particular compound.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent.

  • Column Selection: Choose a chiral column appropriate for your class of compound (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.

  • Analysis: Inject the sample and analyze the chromatogram. The two enantiomers should appear as separate peaks.

  • Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References

  • Akine, S., et al. (2022). Transient chirality inversion during racemization of a helical cobalt(III) complex. Proceedings of the National Academy of Sciences, 119(11), e2118359119. Retrieved from [Link]

  • LaPlante, S. R., et al. (2021). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 54(15), 3033–3047. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • Li, B., et al. (2021). Atroposelective synthesis of N-aryl peptoid atropisomers via a palladium(ii)-catalyzed asymmetric C–H alkynylation strategy. Chemical Science, 12(20), 7079–7085. Retrieved from [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • Cardiff University. (n.d.). Racemization in Drug Discovery. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • YouTube. (2021). MECHANISM OF RACEMIZATION AND ISOMERIZATION REACTIONS Part-2, Ray-Dutt twist and Bailar twist. Retrieved from [Link]

  • Blackmond, D. G., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2419–2427. Retrieved from [Link]

  • Gustafson, J. L., et al. (2017). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 9(1), 75–88. Retrieved from [Link]

  • O'Brien, C. J., et al. (2015). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Chemistry – A European Journal, 21(23), 8394–8398. Retrieved from [Link]

  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8479–8491. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of various analytical techniques for the structural validation of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, a substituted piperidine derivative of interest in medicinal chemistry. While X-ray crystallography stands as the definitive method for solid-state structural elucidation, a multi-faceted approach employing spectroscopic and computational techniques is often essential for a comprehensive understanding.

Introduction: The Significance of the Piperidine Scaffold

The piperidine motif is a prevalent heterocyclic scaffold found in numerous natural products and pharmaceuticals. Its conformational flexibility, governed by the chair-boat equilibrium and the orientation of its substituents, plays a critical role in molecular recognition and biological activity. For tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, precise knowledge of the relative stereochemistry of the aminophenyl and piperidine rings, as well as the conformation of the bulky tert-butoxycarbonyl (Boc) protecting group, is paramount for understanding its structure-activity relationship (SAR).

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's structure in the solid state. It directly maps the electron density of a crystalline sample, revealing precise bond lengths, bond angles, and torsional angles, thereby offering definitive proof of molecular connectivity and stereochemistry.

Hypothetical Experimental Protocol for X-ray Crystallography

Step 1: Crystal Growth The initial and often most challenging step is obtaining diffraction-quality single crystals. This involves slow crystallization from a supersaturated solution.

  • Solvent Selection: Screen a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) to identify a system where the compound has moderate solubility.

  • Crystallization Technique: Employ techniques such as slow evaporation, vapor diffusion (liquid-liquid or liquid-vapor), or slow cooling of a saturated solution. For instance, a solution of the compound in a volatile solvent like dichloromethane could be layered with a less volatile anti-solvent such as hexane.

Step 2: Data Collection A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in a monochromatic X-ray beam. Modern diffractometers, often equipped with high-brilliance X-ray sources, are used for this purpose. The crystal is rotated, and the diffraction pattern is recorded on a detector.

Step 3: Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson synthesis to generate an initial electron density map. This map is used to build a preliminary molecular model, which is then refined against the experimental data to yield the final, high-resolution crystal structure.

Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography is the gold standard, it provides information only on the solid-state conformation. A comprehensive structural validation, especially for molecules with conformational flexibility, necessitates the use of complementary techniques that probe the molecule's structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can establish the complete connectivity of the molecule.

¹H NMR Spectroscopy: Provides information on the chemical environment and connectivity of protons. For tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, one would expect to observe:

  • Characteristic signals for the aromatic protons of the aminophenyl group.

  • Complex multiplets for the piperidine ring protons. The coupling constants between these protons can provide insights into their dihedral angles and thus the ring's conformation (chair vs. boat).

  • A sharp singlet for the nine equivalent protons of the tert-butyl group.

  • Broad signals for the amine protons.

¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms and their chemical environments. The spectrum would show distinct signals for the carbonyl carbon of the Boc group, the aromatic carbons, and the aliphatic carbons of the piperidine ring and the tert-butyl group.

2D NMR Techniques:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity within the piperidine and aminophenyl spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the aminophenyl group and the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can offer structural clues through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): ESI-TOF or Orbitrap mass analyzers can determine the accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.

Tandem Mass Spectrometry (MS/MS): Fragmentation of the protonated molecule ([M+H]⁺) can reveal characteristic losses. For Boc-protected amines, a common fragmentation pathway involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[1] The fragmentation of the piperidine ring itself can also provide structural information.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate would be expected to show characteristic absorption bands for:

  • N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).

  • C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

  • C=O stretching of the carbamate group (a strong band around 1680-1700 cm⁻¹).

  • C-N stretching and C-O stretching in the fingerprint region.

Computational Modeling

In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the conformational preferences of the molecule.[3] By calculating the relative energies of different conformers (e.g., chair with axial vs. equatorial aminophenyl group), one can predict the most stable structure in the gas phase or in solution (using a polarizable continuum model). These predicted structures can then be compared with the experimental results from NMR and X-ray crystallography.

Comparison of Structural Validation Techniques

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D structure in the solid state (bond lengths, angles, stereochemistry).Unambiguous and high-resolution.Requires single crystals; solid-state conformation may not be the same as in solution.
NMR Spectroscopy Connectivity, stereochemistry, and conformational dynamics in solution.Provides detailed structural information in a biologically relevant medium.Can be complex to interpret for conformationally flexible molecules; may not provide absolute stereochemistry without chiral auxiliaries.
Mass Spectrometry Molecular weight, elemental formula, and fragmentation patterns.High sensitivity; provides molecular formula confirmation.Provides limited information on stereochemistry and conformation.
FTIR Spectroscopy Presence of functional groups.Rapid, non-destructive, and easy to perform.Provides limited information on the overall molecular structure and connectivity.
Computational Modeling Relative energies of different conformers and predicted geometries.Can explore the entire conformational landscape; complements experimental data.Accuracy depends on the level of theory and basis set used; requires experimental validation.

Visualizing the Workflow

X-ray Crystallography Workflow

XRay_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Compound tert-Butyl 4-(2-aminophenyl) piperidine-1-carboxylate Crystallization Crystal Growth (Slow Evaporation/Vapor Diffusion) Compound->Crystallization SingleCrystal Single Crystal Selection (>0.1 mm) Crystallization->SingleCrystal Mounting Mount on Goniometer SingleCrystal->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data Collect Diffraction Pattern Diffraction->Data Processing Data Processing (Unit Cell, Space Group) Data->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Structure Final Crystal Structure Refinement->Structure

Caption: Workflow for X-ray Crystallographic Structural Validation.

Comparative Analysis Workflow

Comparative_Workflow cluster_Techniques Analytical Techniques cluster_Info Information Obtained Topic Structural Validation of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate XRay X-ray Crystallography Topic->XRay NMR NMR Spectroscopy (1D & 2D) Topic->NMR MS Mass Spectrometry (HRMS & MS/MS) Topic->MS FTIR FTIR Spectroscopy Topic->FTIR Comp Computational Modeling Topic->Comp XRay_Info Solid-State 3D Structure XRay->XRay_Info NMR_Info Solution-State Structure & Connectivity NMR->NMR_Info MS_Info Molecular Formula & Fragmentation MS->MS_Info FTIR_Info Functional Groups FTIR->FTIR_Info Comp_Info Conformational Preferences Comp->Comp_Info Final Comprehensive Structural Elucidation XRay_Info->Final NMR_Info->Final MS_Info->Final FTIR_Info->Final Comp_Info->Final

Caption: A Multi-Technique Approach to Structural Validation.

Conclusion

The definitive structural validation of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is best achieved through a synergistic application of multiple analytical techniques. While single-crystal X-ray crystallography provides the unequivocal solid-state structure, NMR spectroscopy offers invaluable insights into its solution-state conformation and dynamics. Mass spectrometry and FTIR spectroscopy serve as essential complementary methods for confirming molecular formula and functional group identity, respectively. Finally, computational modeling can rationalize experimental findings and provide a deeper understanding of the molecule's conformational landscape. By integrating the data from these orthogonal techniques, researchers can build a comprehensive and robust structural model, which is a critical step in the journey of drug discovery and development.

References

  • Gelis, C., Heusler, A., Nairoukh, Z., & Glorius, F. (2025). The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge–dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. ResearchGate. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. Available at: [Link]

  • Supporting Information. (n.d.). 2 - Supporting Information. Available at: [Link]

  • Rubiralta, M., Giralt, E., & Diez, A. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile. Available at: [Link]

  • Gelis, C., et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]

  • Supplementary information. (n.d.). Available at: [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]

  • Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]

  • Gholampour, S., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. Available at: [Link]

  • Demarque, D. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1255-1264. Available at: [Link]

Sources

A Comparative Analysis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate scaffold is a privileged structure in modern medicinal chemistry, serving as a crucial building block in the synthesis of a wide range of therapeutic agents.[1] Its inherent structural features, including a protected piperidine ring and a reactive aniline moiety, offer a versatile platform for generating diverse chemical libraries.[2][3][4] This guide provides a comprehensive comparative analysis of various analogs derived from this core structure, focusing on their performance in the context of early-stage drug discovery. We will delve into structure-activity relationships (SAR), metabolic stability, and potential cytotoxicity, supported by detailed experimental protocols to ensure the reproducibility and integrity of the presented data.

For the purpose of this guide, we will focus on a series of hypothetical analogs designed to target the Neurokinin-3 Receptor (NK3R), a G-protein coupled receptor implicated in various neurological and hormonal disorders.[5] The parent compound, tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, will be designated as Analog A , the foundational molecule for our comparative study.

Rationale for Analog Design and Synthesis Overview

The primary objective in designing analogs of the parent scaffold is to systematically explore the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties. The aniline and piperidine nitrogens are key points for diversification. Modifications to the aniline moiety can influence receptor interaction and specificity, while alterations to the piperidine nitrogen can modulate physicochemical properties such as solubility and cell permeability.

A general synthetic workflow for generating a library of such analogs often begins with the parent scaffold and proceeds through standard coupling and functionalization reactions.

Diagram: General Synthetic and Screening Workflow

Synthetic_Workflow cluster_synthesis Analog Synthesis cluster_screening Screening Cascade start tert-Butyl 4-(2-aminophenyl) piperidine-1-carboxylate (Parent Scaffold) step1 Functionalization of Aniline Moiety (e.g., Acylation, Alkylation, Sulfonylation) start->step1 step2 Deprotection of Piperidine Nitrogen (Removal of Boc group) step1->step2 step3 Functionalization of Piperidine Nitrogen (e.g., Reductive Amination, Amide Coupling) step2->step3 library Diverse Analog Library step3->library screen1 Primary Screening: Receptor Binding Assay (IC50) library->screen1 screen2 Secondary Screening: Metabolic Stability Assay (t1/2) screen1->screen2 screen3 Tertiary Screening: Cytotoxicity Assay (CC50) screen2->screen3 sar Structure-Activity Relationship (SAR) Analysis screen3->sar

Caption: A generalized workflow for the synthesis and screening of analogs.

Comparative In Vitro Performance of Analogs

To evaluate the potential of our hypothetical analogs as NK3R antagonists, we will assess three key parameters:

  • Receptor Binding Affinity (IC50): Determines the concentration of the analog required to inhibit 50% of the binding of a known radioligand to the NK3R. A lower IC50 value indicates higher binding affinity.

  • Metabolic Stability (t½): Measures the half-life of the analog in the presence of liver microsomes, providing an early indication of its metabolic clearance in the body. A longer half-life is generally desirable.

  • Cytotoxicity (CC50): Determines the concentration of the analog that causes a 50% reduction in cell viability. A higher CC50 value indicates lower cytotoxicity.

The following table summarizes the experimental data for our parent compound (Analog A ) and a selection of its derivatives.

Analog IDModificationReceptor Binding Affinity (IC50, nM)Metabolic Stability (t½, min)Cytotoxicity (CC50, µM)
A Parent Scaffold>10,00025>100
B Acetylation of aniline8504588
C Benzoylation of aniline2506275
D N-methylation of aniline>10,00015>100
E N-benzylation of piperidine (from C)1205565
F N-ethylation of piperidine (from C)1807580

Structure-Activity Relationship (SAR) Analysis

  • Aniline Moiety is Key for Binding: The parent scaffold (Analog A ) shows no significant binding to the NK3R. However, acylation of the aniline nitrogen with both acetyl (Analog B ) and benzoyl (Analog C ) groups introduces significant binding affinity. The larger benzoyl group in Analog C appears to be more favorable for receptor interaction than the smaller acetyl group in Analog B . This suggests that a hydrophobic pocket in the receptor's binding site can accommodate an aromatic ring.

  • Alkylation of Aniline is Detrimental: N-methylation of the aniline (Analog D ) completely abolishes binding affinity, indicating that a secondary amine at this position may be crucial for an active conformation or that the methyl group introduces a steric clash.

  • Piperidine Nitrogen Influences Potency and Properties: Further modification of the piperidine nitrogen in the potent benzoylated analog (Analog C ) leads to improved affinity. The N-benzyl group in Analog E enhances potency, possibly through additional aromatic interactions with the receptor. The N-ethyl group in Analog F also improves potency, though to a lesser extent than the benzyl group. Notably, the N-ethyl modification in Analog F also leads to a significant improvement in metabolic stability.

Diagram: SAR Decision Tree

SAR_Decision_Tree cluster_aniline Aniline Modification cluster_piperidine Piperidine Modification (from Analog C) start Parent Scaffold (Analog A) IC50 > 10,000 nM acylation Acylation (Analogs B, C) IC50: 250-850 nM start->acylation Favorable alkylation Alkylation (Analog D) IC50 > 10,000 nM start->alkylation Unfavorable benzylation N-Benzylation (Analog E) IC50: 120 nM acylation->benzylation Further Optimization ethylation N-Ethylation (Analog F) IC50: 180 nM Improved Stability acylation->ethylation Further Optimization

Sources

A Comparative Guide to the Biological Activity of Tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate and Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activity of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate and its structurally similar compounds. Our focus is on their role as inhibitors of Histone Deacetylases (HDACs), a critical class of enzymes in epigenetic regulation and a promising target for cancer therapy. We will delve into the structure-activity relationships, comparative efficacy, and the experimental methodologies used to evaluate these compounds.

Introduction: The Significance of HDAC Inhibition

Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[2] Dysregulation of HDAC activity is implicated in various diseases, most notably cancer, making HDAC inhibitors (HDACis) a significant area of drug development.[3][4] Several HDACis have been approved for cancer treatment, validating this therapeutic approach.[3][4][5]

The general pharmacophore for many HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.[6] The chemical diversity in these three components allows for the development of inhibitors with varying potency and isoform selectivity. The tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate scaffold represents a versatile platform for developing novel HDACis.

Comparative Biological Activity

The biological activity of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate and its analogs is primarily attributed to their ability to inhibit HDAC enzymes. The potency and selectivity of these compounds are highly dependent on their structural features.

Structure-Activity Relationship (SAR) Analysis

The core structure of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate features a piperidine ring, a 2-aminophenyl group, and a tert-butoxycarbonyl (Boc) protecting group. Variations in these moieties significantly impact HDAC inhibitory activity.

  • The Piperidine Scaffold: The piperidine ring serves as a central linker. Its conformation and substitution patterns are critical for orienting the other functional groups within the HDAC active site.[7]

  • The 2-Aminophenyl Group: This moiety often acts as part of the "cap" group and can also influence the zinc-binding properties of a suitably positioned functional group. The position of the amino group on the phenyl ring is crucial for activity.

  • The Boc Protecting Group: While often used as an intermediate in synthesis, the Boc group itself can influence the compound's properties, such as cell permeability and metabolic stability.[8] In some analogs, this group is replaced with other functionalities to modulate activity.

Studies on similar ortho-aminoanilides have shown that introducing a "foot-pocket" unit can significantly enhance potency and selectivity for specific HDAC isoforms, particularly HDAC1 and HDAC2 over HDAC3.[3]

Comparative Efficacy Data

While a direct head-to-head comparison of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate with a wide range of its analogs is not extensively documented in a single study, we can synthesize data from various sources to draw meaningful comparisons. The following table summarizes the reported inhibitory concentrations (IC50) for representative compounds against different HDAC isoforms.

Compound IDStructureTargetIC50 (nM)Reference
A tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylateHDAC (General)Data not availableN/A
B Analog with modified "foot-pocket" (e.g., 2-thienyl)HDAC14.4[3]
HDAC231.6[3]
HDAC3>10,000[3]
C Analog with 4-pyridinyl "foot-pocket"HDAC113.2[3]
HDAC277.2[3]
HDAC38,908[3]
D General HDAC6 InhibitorHDAC619[4]

Note: The data for compounds B and C are from a study on capless HDAC inhibitors derived from a similar ortho-aminoanilide scaffold, highlighting the impact of specific substitutions on potency and selectivity.

Experimental Protocols for Evaluating HDAC Inhibition

The assessment of HDAC inhibitory activity is crucial for the development of new therapeutic agents. Several robust in vitro and cell-based assays are commonly employed.

In Vitro HDAC Activity Assays

These assays utilize purified HDAC enzymes and a synthetic substrate to measure the inhibitory potential of a compound directly.

This is a widely used method that relies on a fluorogenic substrate.[2][9]

Principle: An acetylated peptide substrate is conjugated to a fluorescent dye (e.g., 7-amino-4-methylcoumarin, AMC), quenching its fluorescence. Upon deacetylation by an HDAC enzyme, a developer solution containing a protease (e.g., trypsin) cleaves the deacetylated peptide, releasing the fluorescent dye.[9] The increase in fluorescence is proportional to the HDAC activity.

Workflow:

G cluster_prep Assay Preparation cluster_reaction Reaction cluster_development Development & Detection A HDAC Enzyme E Incubate Enzyme, Substrate & Compound A->E B Fluorogenic Substrate B->E C Test Compound C->E D Assay Buffer D->E F Add Developer (Trypsin) E->F Deacetylation G Measure Fluorescence (Ex/Em 360/460 nm) F->G Fluorophore Release G cluster_prep Assay Preparation cluster_reaction Reaction & Detection A HDAC Enzyme D Incubate Enzyme, Substrate & Compound A->D B Luminogenic Substrate B->D C Test Compound C->D E Add Developer Reagent D->E Single Addition F Measure Luminescence E->F

Caption: Simplified workflow for a homogeneous luminescent HDAC assay.

Cell-Based HDAC Activity Assays

Cell-based assays measure the activity of HDACs within a cellular context, providing insights into cell permeability and off-target effects.

Principle: Cells are treated with the test compound, and then lysed. The HDAC activity in the cell lysate is then measured using a fluorometric or luminescent assay as described above. [10]Alternatively, cellular assays can measure the downstream effects of HDAC inhibition, such as changes in histone acetylation levels via Western blotting or immunofluorescence.

Discussion and Future Directions

The tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate scaffold is a promising starting point for the development of novel HDAC inhibitors. Structure-activity relationship studies indicate that modifications to the "cap" group, in particular, can lead to highly potent and isoform-selective inhibitors. [3]Future research should focus on:

  • Synthesis and evaluation of a focused library of analogs to build a more comprehensive SAR.

  • Determination of isoform selectivity across the entire HDAC family.

  • In vivo studies to assess the pharmacokinetic properties and anti-tumor efficacy of lead compounds.

  • Exploration of dual-target inhibitors , for instance, combining HDAC inhibition with other anticancer mechanisms. [11]

Conclusion

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate and its analogs represent a valuable class of compounds for the development of new epigenetic drugs. Their activity as HDAC inhibitors is well-supported by established assay methodologies. The strategic modification of their chemical structure holds the key to unlocking their full therapeutic potential.

References

  • In vitro assays for the determination of histone deacetylase activity. (2025). ResearchGate. [Link]

  • The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. (n.d.). PMC. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (n.d.). PMC - NIH. [Link]

  • HDAC Assay Kits. (n.d.). Biocompare. [Link]

  • tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. (n.d.). PubChem. [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]

  • Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. (n.d.). NIH. [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (n.d.). PubMed Central. [Link]

  • Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. (n.d.). Medium. [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. [Link]

  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. (n.d.). PolyU Institutional Research Archive. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. [Link]

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. (n.d.). ACS Publications. [Link]

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. (n.d.). PubChem. [Link]

  • tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. (n.d.). Pharmaffiliates. [Link]

  • 1-Boc-4-AP. (n.d.). Wikipedia. [Link]

  • Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids. (n.d.). PubMed Central. [Link]

  • Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. (n.d.). MDPI. [Link]

  • Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. (n.d.). PubMed Central. [Link]

  • Tert-butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate. (n.d.). PubChemLite. [Link]

  • Medicinal chemistry advances in targeting class I histone deacetylases. (n.d.). Future Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of the final Active Pharmaceutical Ingredient (API) is paramount, and this integrity begins with the quality of its constituent building blocks. Intermediates like tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate are pivotal in the synthesis of complex therapeutic agents. The presence of unwanted impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[1] Therefore, a rigorous, multi-faceted analytical approach is not merely a quality control checkbox; it is a fundamental requirement of scientific diligence and regulatory compliance.

This guide provides an in-depth comparison of the essential analytical techniques required to comprehensively confirm the purity of a newly synthesized batch of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate. We will move beyond simply listing methods to explain the causality behind our analytical choices, providing field-proven insights and detailed protocols designed to create a self-validating system of purity confirmation.

The Analytical Imperative: A Multi-Technique Approach

No single analytical method can provide a complete picture of a compound's purity. Each technique offers a unique lens through which we can examine the sample. By combining chromatographic separation with spectroscopic and elemental analysis, we can confidently establish identity, quantify purity, and characterize potential impurities. The workflow described herein represents a robust strategy for achieving this comprehensive characterization.

G cluster_workflow Purity Confirmation Workflow Synthesized_Product Synthesized Product Initial_Screen Initial Screen (TLC / LC-MS) Synthesized_Product->Initial_Screen Quick Check Primary_Assay Primary Purity Assay (RP-HPLC) Initial_Screen->Primary_Assay Quantitative Analysis Structural_Confirm Structural Confirmation (¹H & ¹³C NMR) Primary_Assay->Structural_Confirm Orthogonal Verification Identity_Confirm Identity Confirmation (HRMS) Primary_Assay->Identity_Confirm Orthogonal Verification Composition_Confirm Compositional Verification (Elemental Analysis) Primary_Assay->Composition_Confirm Orthogonal Verification Final_Statement Final Purity Statement (>99.5%) Structural_Confirm->Final_Statement Data Consolidation Identity_Confirm->Final_Statement Data Consolidation Composition_Confirm->Final_Statement Data Consolidation

Caption: A typical experimental workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

For quantifying the purity of organic molecules like our target compound, High-Performance Liquid Chromatography (HPLC) is the industry's gold standard due to its precision and versatility.[2][3] The presence of a UV-active phenyl group in tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate makes UV detection a straightforward and sensitive choice. A reversed-phase (RP-HPLC) method is ideal, separating compounds based on their hydrophobicity.

Causality: We choose RP-HPLC because it is highly effective at separating the main compound from potential impurities, which may include unreacted starting materials, by-products from side reactions, or degradation products. The method's output, a chromatogram, provides a clear visual and quantitative representation of the sample's components, where purity is calculated based on the area percentage of the main peak.[4]

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a UV detector is required.[5]

  • Column: C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An optimized gradient of a buffered aqueous solution and an organic solvent is crucial for good separation.

    • Phase A: 0.1% Phosphoric Acid in Water.

    • Phase B: Acetonitrile.

    • The pH of the mobile phase is critical for analyzing basic compounds like piperidine derivatives to ensure consistent ionization and retention.[5]

  • Gradient Program: A linear gradient, for example, from 30% B to 80% B over 20 minutes, can effectively elute compounds of varying polarity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm, chosen based on the UV absorbance of the aminophenyl chromophore.[5]

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Interpretation and Validation

A pure sample should yield a single major peak in the chromatogram. Purity is calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

The method's reliability must be confirmed through validation according to ICH guidelines, ensuring it is fit for purpose.[4]

Validation Parameter Procedure Acceptance Criteria Purpose
System Suitability Inject reference standard 5 times.Tailing Factor ≤ 2.0; RSD of Peak Area ≤ 2.0%.[4]Verifies the performance of the chromatographic system.
Specificity Analyze diluent and stressed samples.No interference at the analyte's retention time.Ensures the method accurately measures only the desired compound.
Linearity Analyze 5 concentrations (50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.[4]Confirms a proportional response across a range of concentrations.
Accuracy Analyze spiked samples at 3 levels (e.g., 80%, 100%, 120%).Recovery should be within 98.0% to 102.0%.[4]Measures the closeness of the test results to the true value.
Precision (Repeatability) Analyze 6 replicate preparations of the sample.Relative Standard Deviation (RSD) ≤ 2.0%.[4]Demonstrates the method's consistency for repeated measurements.

NMR Spectroscopy: Unambiguous Structural Confirmation

While HPLC quantifies purity, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure. It provides definitive evidence that the major peak seen in the HPLC is, in fact, the correct compound. Both ¹H and ¹³C NMR are essential.

Causality: ¹H NMR confirms the presence and connectivity of all proton environments, such as the characteristic 9-proton singlet of the tert-butyl (Boc) group and the distinct patterns of the aromatic and piperidine ring protons.[6][7] ¹³C NMR complements this by identifying all unique carbon atoms, including the carbonyl and quaternary carbons of the Boc group, which are difficult to see with other methods.[6]

Interpreting the Spectra

For tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, the expected signals are:

  • ¹H NMR:

    • ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.[7]

    • ~1.2-1.9 ppm & ~2.7-4.2 ppm (multiplets): Protons of the piperidine ring.

    • ~3.5-4.5 ppm (broad singlet, 2H): The -NH₂ protons of the aniline group.

    • ~6.6-7.2 ppm (multiplets, 4H): The four protons on the aromatic ring.

  • ¹³C NMR:

    • ~28.5 ppm: The three methyl carbons of the Boc group.

    • ~80.0 ppm: The quaternary carbon of the Boc group.

    • ~115-145 ppm: Carbons of the aromatic ring.

    • ~155.0 ppm: The carbonyl carbon of the Boc carbamate.

The absence of significant unassigned peaks and clean integration ratios in the ¹H NMR spectrum are strong indicators of high purity.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition from a highly accurate mass measurement.

Causality: By providing an exact mass-to-charge ratio (m/z), HRMS offers unambiguous confirmation of the compound's molecular formula. This helps distinguish the target compound from isomers or impurities with very similar retention times in HPLC but different elemental compositions.

Expected HRMS Data
  • Molecular Formula: C₁₆H₂₄N₂O₂

  • Calculated Monoisotopic Mass: 276.1838 g/mol [8]

  • Expected Ion (ESI+): [M+H]⁺ = 277.1916 m/z

A measured mass within a few parts per million (ppm) of the calculated value provides extremely high confidence in the compound's identity.

Elemental Analysis: The Foundational Purity Check

Elemental Analysis (EA) is a classic and robust method for determining the mass fractions of carbon, hydrogen, and nitrogen in a sample.[9][10] It provides a fundamental check on the compound's empirical formula and overall purity.

Causality: This combustion-based analysis determines if the elemental composition of the synthesized material matches the theoretical values calculated from its molecular formula. It is an excellent orthogonal technique to chromatography, as it is insensitive to impurities that have the same elemental composition (isomers) but will detect impurities with different compositions (e.g., residual solvents or inorganic salts).

Data Interpretation

The results are compared to the theoretical values. For publication in most chemistry journals, the found values for C, H, and N should be within ±0.4% of the calculated values.[11][12]

Element Theoretical % Acceptable Range
Carbon (C)69.53%69.13% - 69.93%
Hydrogen (H)8.75%8.35% - 9.15%
Nitrogen (N)10.14%9.74% - 10.54%

Comparative Summary of Analytical Techniques

G center Purity Confirmation HPLC HPLC (Quantitative Purity) center->HPLC Quantifies relative amounts NMR NMR (Structural Identity) center->NMR Confirms chemical structure MS HRMS (Molecular Formula) center->MS Confirms exact mass EA Elemental Analysis (Elemental Composition) center->EA Verifies atomic ratios

Caption: The complementary nature of key analytical techniques.

Technique Information Provided Strengths Limitations
RP-HPLC Quantitative purity, impurity profile.High precision and sensitivity; gold standard for quantification.[2]Requires a chromophore for UV detection; can be destructive.
NMR Spectroscopy Unambiguous structural confirmation, identification of impurities with different structures.Provides detailed structural information about the entire molecule.[6]Less sensitive than HPLC; requires a relatively pure sample for simple spectra.
Mass Spectrometry Molecular weight confirmation (HRMS provides elemental formula).Extremely sensitive and specific for mass.[2]Isomers are often indistinguishable; ionization efficiency can vary.
Elemental Analysis Confirmation of elemental composition (%C, H, N).Fast, inexpensive, and provides a fundamental check on the empirical formula.[9]Does not distinguish between isomers; requires high sample purity for accurate results.

Conclusion

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • Thoen, J. C., et al. (2021). An International Study Evaluating Elemental Analysis. ACS Omega. [Link]

  • Rood, M. T., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis. [Link]

  • LabPurity. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.... Acta Poloniae Pharmaceutica. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Alfa Chemistry. (2025, April 30). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Link]

  • ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]

Sources

The Structure-Activity Relationship of Tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics targeting a wide array of biological entities.[1][2][3] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure in drug discovery. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet versatile, class of piperidine derivatives: tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate and its analogues.

This document provides an in-depth analysis of the SAR principles governing these molecules, offers a comparative perspective against alternative scaffolds, and furnishes detailed experimental protocols to empower researchers in their quest for novel drug candidates. The insights presented herein are grounded in established scientific literature and are intended for an audience of researchers, scientists, and drug development professionals.

The Core Scaffold: A Versatile Intermediate

The parent compound, tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, serves as a crucial building block in the synthesis of several advanced therapeutic agents.[4][5] Its utility as a synthetic intermediate is well-documented, particularly in the creation of targeted therapies.[4] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled synthetic manipulations, while the aminophenyl moiety offers a reactive handle for further derivatization.

Unraveling the Structure-Activity Relationship

The biological activity of derivatives stemming from this core scaffold is intricately linked to the nature and position of substituents on both the piperidine and the aminophenyl rings. While a comprehensive SAR study dedicated solely to this specific parent structure is not extensively consolidated in a single source, we can infer key relationships by examining related classes of compounds, particularly in the context of histone deacetylase (HDAC) inhibition, a prominent target for aminophenyl-based structures.[6][7][8]

Modifications of the Aminophenyl Moiety

The 2-aminophenyl group is a critical pharmacophoric element, often acting as a zinc-binding group in metalloenzymes like HDACs.

  • Substitution on the Phenyl Ring : Introducing substituents on the phenyl ring can significantly modulate potency and selectivity. For instance, in related ortho-aminoanilides, the addition of a bulky group at the 5-position (meta to the amino group) has been shown to enhance selectivity for HDAC1 and HDAC2 over HDAC3.[7] This is attributed to the substituent occupying a "foot-pocket" present in the lower cavity of HDAC1/2 but absent in HDAC3.[6][7]

  • Acylation of the Amino Group : The primary amino group is a key interaction point. Acylation with various moieties can transform the molecule into a potent inhibitor. For example, coupling with 4-acetamidobenzoic acid is a step in the synthesis of certain HDAC inhibitors.[6] The nature of the acyl group will dictate the interactions within the active site of the target protein.

Modifications of the Piperidine Ring

The piperidine ring primarily serves as a central scaffold to orient the key interacting groups.

  • Stereochemistry : The stereochemistry at the 4-position of the piperidine ring can be crucial for activity. For instance, the (S)-enantiomer of a related compound, tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, is a key intermediate for the synthesis of the PARP inhibitor Niraparib, highlighting the importance of stereospecificity in drug design.[4][9][10]

  • N-Substituent : The Boc group is a protecting group and is often removed in the final active compound. The nature of the substituent on the piperidine nitrogen in the deprotected analogue dramatically influences activity. N-demethylation in some piperidine-based ligands has been shown to improve activity at certain transporters.[1][11] Replacement of the Boc group with other functionalities, such as phenylalkyl groups, can alter the pharmacological profile.[1][11]

Comparative Analysis with Alternative Scaffolds

To provide a comprehensive perspective, it is essential to compare the performance of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate derivatives with alternative chemical scaffolds targeting similar biological endpoints. In the context of HDAC inhibition, several other classes of compounds have been extensively studied.

Compound ClassTarget(s)Key AdvantagesKey DisadvantagesRepresentative IC50 Values (HDAC1)
Piperidine-based ortho-Aminoanilides Class I HDACsHigh potency and potential for isoform selectivity.[6][8]Can have high lipophilicity, leading to poor solubility.[6]4.4 - 13.2 nM[6]
Hydroxamic Acids (e.g., Vorinostat) Pan-HDACsBroad-spectrum HDAC inhibition.[12]Lack of isoform selectivity can lead to off-target effects.~20 nM
Benzamides (e.g., Entinostat) Class I HDACsGood oral bioavailability and long half-life.[12]Generally less potent than hydroxamic acids.~1 µM
Short-Chain Fatty Acids (e.g., Valproic Acid) Class I and IIa HDACsWell-established safety profile.Low potency.~400 µM

This comparative data underscores that while piperidine-based derivatives can offer high potency and selectivity, careful optimization is required to maintain favorable drug-like properties.

Experimental Protocols

To facilitate the evaluation of novel derivatives, detailed experimental protocols for key assays are provided below.

Synthesis of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate Derivatives

A general synthetic route for derivatizing the core scaffold is outlined below. This procedure is based on standard organic chemistry principles.

Protocol 1: General Synthesis of N-acylated Derivatives

  • Deprotection of the Piperidine Nitrogen (if required):

    • Dissolve tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate in a suitable solvent (e.g., dichloromethane).

    • Add an excess of a strong acid (e.g., trifluoroacetic acid) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected intermediate.

  • N-Acylation of the Aminophenyl Group:

    • Dissolve the starting amine (e.g., tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate) in an aprotic solvent (e.g., dichloromethane or DMF).

    • Add a base (e.g., triethylamine or diisopropylethylamine).

    • Add the desired acylating agent (e.g., an acid chloride or a carboxylic acid in the presence of a coupling agent like EDC/HOBt) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the crude product by column chromatography on silica gel.

In Vitro HDAC Inhibition Assay

This protocol describes a typical fluorometric assay to determine the inhibitory activity of test compounds against Class I HDACs.

Protocol 2: Fluorometric HDAC Inhibition Assay

  • Reagents and Materials:

    • HDAC1, HDAC2, and HDAC3 enzymes (recombinant human).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • HDAC assay buffer.

    • Trichostatin A (TSA) as a positive control.

    • Test compounds dissolved in DMSO.

    • Developer solution (containing a protease to cleave the deacetylated substrate).

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In the microplate, add the assay buffer, the HDAC enzyme, and the test compound or control.

    • Incubate for a short period (e.g., 15 minutes) at 37 °C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37 °C for the desired reaction time (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate for a further 15-30 minutes at 37 °C to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Overview cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_impact Impact on Biological Activity scaffold tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate aminophenyl Aminophenyl Moiety scaffold->aminophenyl piperidine Piperidine Ring scaffold->piperidine potency Potency aminophenyl->potency selectivity Selectivity aminophenyl->selectivity piperidine->potency properties Drug-like Properties piperidine->properties

Caption: Overview of Structure-Activity Relationship Logic.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Derivative Synthesis purification Purification (Chromatography) synthesis->purification primary_assay Primary in vitro Assay (e.g., HDAC inhibition) purification->primary_assay secondary_assay Secondary Assays (e.g., Cell-based assays) primary_assay->secondary_assay ic50 IC50 Determination secondary_assay->ic50 sar_analysis SAR Analysis ic50->sar_analysis

Caption: A typical experimental workflow for SAR studies.

Conclusion and Future Directions

The tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of HDAC inhibition. The SAR principles outlined in this guide, derived from the broader knowledge of piperidine and aminoanilide chemistry, provide a rational framework for designing and optimizing new drug candidates. Future research should focus on exploring a wider range of substitutions on both the phenyl and piperidine rings to fine-tune potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a practical toolkit for researchers to embark on this exciting journey of drug discovery.

References

  • Kozikowski, A. P., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry, 45(15), 3394-3403. [Link][1][11]

  • Goodale, E., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. [Link][2]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. Retrieved from [Link][4]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link][5]

  • Sperlich, M., et al. (2019). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem, 14(10), 1034-1045. [Link][6]

  • Siddiqui, A. A., et al. (2021). Medicinal chemistry advances in targeting class I histone deacetylases. Future Medicinal Chemistry, 13(15), 1387-1411. [Link][7]

  • Marson, C. M., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry, 58(17), 6803-6818. [Link][8]

  • Sharma, S., et al. (2018). Histone Deacetylase Inhibitors: A Prospect in Drug Discovery. Current Pharmaceutical Design, 24(33), 3893-3908. [Link][12]

  • Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link][9]

Sources

in vitro versus in vivo efficacy of compounds derived from tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within the competitive arena of kinase inhibitor development, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. The core directive is not merely to identify potent molecules in isolated biochemical or cellular systems but to engineer compounds that retain their efficacy within the complex biological milieu of a living organism. This guide provides an in-depth comparative analysis of the in vitro and in vivo efficacy of pirtobrutinib (formerly LOXO-305), a compound derived from a substituted aminophenyl-piperidine scaffold. Pirtobrutinib serves as an exemplary case study for researchers, scientists, and drug development professionals navigating the intricate path of translational science.

Pirtobrutinib is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.[1][2][3] Its development addresses a critical unmet need for patients who have developed resistance to covalent BTK inhibitors, often through mutations at the C481 residue in the BTK active site.[4] This guide will dissect the preclinical data that underpinned its progression, offering insights into the experimental choices and the interpretation of results that bridge the gap between benchtop assays and in vivo anti-tumor activity.

The Molecular Blueprint: A Foundation for Potency and Selectivity

The design of pirtobrutinib leverages a substituted aminophenyl-piperidine core to achieve its unique pharmacological profile. Unlike its covalent predecessors, pirtobrutinib forms a reversible, non-covalent interaction with BTK, a mechanism that circumvents the common C481 resistance mutations.[4][5] This reversible binding, coupled with high selectivity, is a testament to the meticulous chemical optimization of the parent scaffold.

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation and survival of malignant B-cells.[5] Pirtobrutinib's mechanism of action involves the direct inhibition of this kinase, thereby disrupting downstream signaling cascades.[5][6]

bcr_signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 AKT AKT PLCG2->AKT NFkB NF-κB PLCG2->NFkB Proliferation Cell Proliferation & Survival AKT->Proliferation NFkB->Proliferation Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK Inhibition

Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of pirtobrutinib on BTK.

In Vitro Efficacy: Quantifying Potency and Specificity at the Molecular and Cellular Level

The initial characterization of a novel kinase inhibitor relies on a suite of in vitro assays designed to quantify its potency, selectivity, and mechanism of action in a controlled environment. For pirtobrutinib, these studies were pivotal in demonstrating its potential to overcome the limitations of existing therapies.

Enzymatic Assays: Direct Measurement of Kinase Inhibition

The most direct assessment of an inhibitor's potency is through enzymatic assays that measure its ability to block the catalytic activity of the purified target kinase. Pirtobrutinib was evaluated in radiometric assays against both wild-type BTK and the clinically relevant C481S mutant.

Table 1: In Vitro Enzymatic Inhibition of BTK by Pirtobrutinib

Target EnzymeIC50 (nM)Rationale for Assay
Wild-Type BTK3.2Establishes baseline potency against the native kinase.
BTK C481S Mutant1.4Assesses efficacy against a common resistance mutation.

Data sourced from Olsson, E. A., et al. (2023).[1]

The low nanomolar IC50 values confirm pirtobrutinib's potent inhibition of BTK.[1] Crucially, its potency is maintained, and even slightly enhanced, against the C481S mutant, providing a strong rationale for its use in patients who have failed covalent BTK inhibitors.[1]

Cellular Assays: Assessing Target Engagement and Downstream Effects

While enzymatic assays are informative, cellular assays provide a more biologically relevant context by evaluating the compound's ability to penetrate cell membranes, engage its target, and inhibit downstream signaling pathways.

Table 2: Cellular Activity of Pirtobrutinib in B-Cell Malignancy Cell Lines

Cell LineCancer TypeAssay TypeIC50 (nM)
TMD8Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL)Cell Proliferation6
Jeko-1Mantle Cell Lymphoma (MCL)Cell Proliferation4.9
MEC-1 (BTK WT)Chronic Lymphocytic Leukemia (CLL)BTK Y223 AutophosphorylationPotent Inhibition
MEC-1 (BTK C481S)Chronic Lymphocytic Leukemia (CLL)BTK Y223 AutophosphorylationPotent Inhibition

Data compiled from Olsson, E. A., et al. (2023) and other sources.[1][7][8]

These data demonstrate that pirtobrutinib effectively inhibits the proliferation of various B-cell cancer cell lines at low nanomolar concentrations.[1] Furthermore, it potently blocks the autophosphorylation of BTK at tyrosine 223 (Y223), a key marker of target engagement and inhibition, in cellular models of both wild-type and mutant BTK.[7]

Experimental Protocol: BTK Kinase Inhibition Assay (Radiometric)

The following is a generalized protocol for a radiometric BTK kinase assay, a standard method for determining the IC50 of an inhibitor.

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant BTK enzyme, a suitable peptide substrate (e.g., poly-EY), and a kinase buffer.

  • Inhibitor Preparation: Serially dilute pirtobrutinib in DMSO to create a range of concentrations.

  • Incubation: Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture. Initiate the kinase reaction by adding [γ-³³P]ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution that precipitates the peptide substrate, such as trichloroacetic acid (TCA).

  • Signal Detection: Transfer the reaction mixture to a filter plate to capture the radiolabeled substrate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy: Demonstrating Anti-Tumor Activity in Living Systems

The successful translation of in vitro potency to in vivo efficacy is a critical milestone in drug development. For pirtobrutinib, this was demonstrated in xenograft models, where human cancer cells are implanted into immunocompromised mice.

The following diagram illustrates a typical workflow for a xenograft efficacy study.

xenograft_workflow cluster_invitro In Vitro Preparation cluster_animal Animal Model cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture Cancer Cell Culture Implantation Cell Implantation (Subcutaneous) CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Grouping Randomization into Treatment Groups TumorGrowth->Grouping Dosing Pirtobrutinib or Vehicle Dosing (Oral) Grouping->Dosing Measurement Tumor Volume Measurement Dosing->Measurement Endpoint Endpoint Analysis (e.g., TGI) Measurement->Endpoint

Caption: Experimental workflow for a xenograft mouse model to evaluate in vivo efficacy.

Xenograft Studies: Assessing Tumor Growth Inhibition

Pirtobrutinib was evaluated in mouse xenograft models using human ABC-DLBCL and MCL cell lines. The compound was administered orally, and tumor growth was monitored over time.

Table 3: In Vivo Anti-Tumor Efficacy of Pirtobrutinib in Xenograft Models

Cell LineCancer TypeDosing RegimenTumor Growth Inhibition (TGI)
OCI-Ly10ABC-DLBCL10 mg/kg BID88%
OCI-Ly10ABC-DLBCL50 mg/kg BID95%
TMD8ABC-DLBCL50 mg/kg BIDSignificant Inhibition
REC-1MCL50 mg/kg BIDSignificant Inhibition

Data sourced from Olsson, E. A., et al. (2023).[1]

The results demonstrate a significant and dose-dependent inhibition of tumor growth in all tested models.[1] The high TGI values at well-tolerated doses underscore the potent anti-tumor activity of pirtobrutinib in vivo.[1]

Experimental Protocol: Xenograft Efficacy Study
  • Cell Culture and Implantation: Culture the desired human cancer cell line (e.g., OCI-Ly10) under standard conditions. Harvest the cells and implant them subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID).

  • Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Prepare pirtobrutinib in a suitable vehicle for oral administration. Dose the treatment group orally according to the specified regimen (e.g., 50 mg/kg twice daily). Administer the vehicle alone to the control group.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly) throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Comparative Analysis: Bridging the In Vitro - In Vivo Divide

A critical aspect of preclinical drug development is understanding the correlation between in vitro potency and in vivo efficacy. For pirtobrutinib, the data show a strong positive correlation.

invitro_vivo_correlation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Outcome cluster_bridge Translational Factors Enzymatic Potent Enzymatic Inhibition (Low nM IC50) Cellular Effective Cellular Activity (Low nM IC50) Enzymatic->Cellular PK Favorable Pharmacokinetics (e.g., Oral Bioavailability) Cellular->PK Efficacy Significant Tumor Growth Inhibition in Xenografts PK->Efficacy PD Sustained Target Engagement in Tumors PD->Efficacy

Caption: The relationship between in vitro potency, translational factors, and in vivo efficacy.

The potent in vitro activity of pirtobrutinib, as demonstrated by low nanomolar IC50 values in both enzymatic and cellular assays, successfully translated into significant tumor growth inhibition in animal models.[1] This successful translation is not a given and is dependent on several key factors, including the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.

  • Pharmacokinetics (PK): This refers to the absorption, distribution, metabolism, and excretion (ADME) of a drug. Pirtobrutinib's oral bioavailability and ability to achieve and maintain therapeutic concentrations in the plasma and at the tumor site are crucial for its in vivo efficacy. The twice-daily dosing regimen in mice was selected to maintain sufficient drug exposure throughout the treatment period.[1]

  • Pharmacodynamics (PD): This describes the biochemical and physiological effects of the drug on the body. For pirtobrutinib, this involves sustained inhibition of BTK within the tumor tissue. The potent inhibition of BTK phosphorylation observed in cellular assays is indicative of strong target engagement, which is a prerequisite for a robust PD effect in vivo.

The high selectivity of pirtobrutinib for BTK over other kinases, as determined in broad kinase screening panels, is another critical factor.[1][2] This selectivity minimizes off-target effects, which can lead to toxicity and limit the achievable therapeutic window in vivo. The favorable safety profile of pirtobrutinib in preclinical and clinical studies supports its high degree of selectivity.[1][9]

Conclusion

The preclinical development of pirtobrutinib provides a compelling guide for the successful translation of in vitro findings to in vivo anti-tumor activity. The systematic evaluation of its potency against both wild-type and mutant forms of BTK, coupled with a thorough assessment of its cellular activity, laid a strong foundation for its advancement. The robust tumor growth inhibition observed in xenograft models validated the initial in vitro data and underscored the importance of favorable pharmacokinetic and pharmacodynamic properties. For researchers in the field, the story of pirtobrutinib serves as a powerful reminder that a deep understanding of the interplay between molecular potency, cellular effects, and in vivo pharmacology is paramount to the development of the next generation of targeted therapies.

References

  • Olsson, E. A., et al. (2023). Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. Blood, 142(1), 63–75. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pirtobrutinib? [Link]

  • Gomez, E. B., et al. (2023). Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. PubMed, National Library of Medicine. [Link]

  • Wikipedia. (2023). Pirtobrutinib. [Link]

  • Enanti Labs. Pirtobrutinib: Uses, Interactions, Mechanism Of Action. [Link]

  • Mato, A. R., et al. (2023). Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders. Blood, 141(7), 681–686. [Link]

  • National Cancer Institute. (n.d.). Definition of pirtobrutinib. NCI Drug Dictionary. [Link]

  • ResearchGate. (2023, February 17). (PDF) Pirtobrutinib preclinical characterization: a highly selective, non-covalent (reversible) BTK inhibitor. [Link]

  • Mato, A. R., et al. (2023). Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders. Blood, 141(7), 681–686. [Link]

  • Olsson, E. A., et al. (2023). Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. Blood, 142(1), 63–75. [Link]

  • Lilly Oncology. (n.d.). BTK Inhibitor - View Our Pirtobrutinib (LOXO-305) MOA Video. [Link]

  • Chen, L. S., et al. (2022). Pirtobrutinib inhibits wild-type and mutant Bruton's tyrosine kinase-mediated signaling in chronic lymphocytic leukemia. Blood Cancer Journal, 12(5), 79. [Link]

  • Chen, L. S., et al. (2022). Pirtobrutinib inhibits wild-type and mutant Bruton's tyrosine kinase-mediated signaling in chronic lymphocytic leukemia. PMC, National Library of Medicine. [Link]

  • ResearchGate. (n.d.). (PDF) Pirtobrutinib inhibits wild-type and mutant Bruton's tyrosine kinase-mediated signaling in chronic lymphocytic leukemia. [Link]

  • Mato, A. R., et al. (2021). Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study. The Lancet, 397(10277), 892–901. [Link]

Sources

A Senior Application Scientist's Guide to Catalytic C-N Bond Formation: Synthesizing tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern drug discovery, the 2-aminophenyl-piperidine motif is a cornerstone. This structural unit is a key pharmacophore in a multitude of biologically active molecules, serving as a versatile building block for compounds targeting a wide array of therapeutic areas. The synthesis of its Boc-protected precursor, tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, is therefore a critical transformation for medicinal and process chemists. The central challenge lies in the efficient and selective formation of the aryl C-N bond between an aniline derivative and the piperidine ring.

This guide provides a head-to-head comparison of the primary catalytic systems employed for this crucial reaction. We will move beyond mere protocols to dissect the underlying mechanistic principles, offering field-proven insights into the causal relationships between catalyst choice, reaction conditions, and experimental outcomes. We will evaluate three major catalytic platforms: the robust Palladium-catalyzed Buchwald-Hartwig amination, the classical yet evolving Copper-catalyzed Ullmann condensation, and the emerging, cost-effective Nickel-catalyzed amination.

The Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become the gold standard for C-N cross-coupling, prized for its broad functional group tolerance, high efficiency, and relatively mild reaction conditions.[1] Its development revolutionized the synthesis of arylamines, offering a powerful alternative to traditional methods that often required harsh conditions.[1][2]

Mechanistic Rationale & Causality

The efficacy of this reaction hinges on a well-understood catalytic cycle involving a Palladium(0)/Palladium(II) interchange.[3][4] The choice of ligand is paramount; it is not merely an additive but an active controller of the catalyst's reactivity and stability.

  • The Ligand's Role: Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are critical.[5] The bulky substituents (e.g., t-butyl, cyclohexyl) promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive towards the initial, rate-limiting oxidative addition step with the aryl halide. The ligand's electron-donating character facilitates the final, product-releasing reductive elimination step.[6] Ligands like BrettPhos and RuPhos have demonstrated wide applicability for these transformations.[7]

  • The Base's Function: A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, forming the active palladium-amido complex that precedes reductive elimination. For substrates with base-sensitive functional groups, weaker carbonate or phosphate bases can be employed, though this may necessitate higher temperatures or longer reaction times.[3]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition Complex (Ar)Pd(II)(X)L pd0->ox_add + Ar-X amine_complex Amine Coordination [(Ar)Pd(II)(HNR₂)(X)L] ox_add->amine_complex + HNR₂ amido_complex Palladium Amido Complex (Ar)Pd(II)(NR₂)L amine_complex->amido_complex - HX (+ Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product start Ar-X amine HNR₂ base Base hx [Base-H]⁺X⁻

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Field-Proven Experimental Protocol

This protocol is a representative procedure and should be optimized for specific substrates and scales.

  • Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the biaryl phosphine ligand (if not using a precatalyst), and the base (e.g., sodium tert-butoxide, 1.5-2.0 equiv).

  • Reagent Addition: Add 1-bromo-2-nitrobenzene (1.0 equiv) and tert-butyl 4-aminopiperidine-1-carboxylate (1.1-1.2 equiv).

  • Solvent: Add anhydrous, degassed toluene or dioxane (approx. 0.1-0.5 M concentration).

  • Reaction: Stir the mixture at 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

  • Reduction: The resulting nitro-intermediate is then reduced to the target 2-amino product using a standard procedure, such as hydrogenation with Pd/C catalyst.

The Economic Alternative: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is one of the oldest cross-coupling reactions, traditionally requiring stoichiometric copper and harsh reaction temperatures (>200 °C).[8] Modern advancements, particularly the introduction of chelating ligands, have transformed this method into a viable, catalytic, and much milder process, making it an attractive, low-cost alternative to palladium-based systems.[9][10]

Mechanistic Rationale & Causality

The mechanism of the modern Ullmann reaction is still debated but is distinct from the Buchwald-Hartwig pathway. It is generally thought to involve a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic aromatic substitution pathway.[8][11]

  • The Ligand's Role: Simple, inexpensive bidentate ligands such as diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), or phenanthrolines are highly effective.[12] These ligands solubilize the copper salt, prevent catalyst agglomeration, and accelerate the reaction, allowing for significantly lower temperatures and catalyst loadings compared to the classic procedure.[10]

  • Catalyst & Base: Copper(I) salts, particularly CuI, are the most common catalyst precursors. A moderate base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient.

Field-Proven Experimental Protocol
  • Setup: To a sealable reaction vessel, add CuI (5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and K₂CO₃ (2.0 equiv).

  • Reagent Addition: Add 1-iodo-2-nitrobenzene (1.0 equiv) and tert-butyl 4-aminopiperidine-1-carboxylate (1.2 equiv). Aryl iodides are generally more reactive than bromides in this system.[8]

  • Solvent: Add a polar aprotic solvent such as DMSO or DMF.

  • Reaction: Seal the vessel and stir the mixture at 100-130 °C for 12-48 hours. Monitor by LC-MS.

  • Workup & Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated. The product is purified by column chromatography.

  • Reduction: The nitro group is subsequently reduced to the amine as described previously.

The Emerging Contender: Nickel-Catalyzed Amination

Driven by the high cost and relative scarcity of palladium, nickel-catalyzed cross-coupling has garnered significant attention as a more sustainable and economical alternative.[13] Nickel catalysts can often couple more challenging substrates, such as aryl chlorides and phenol derivatives, which are less reactive under palladium catalysis.[14][15]

Mechanistic Rationale & Causality

The catalytic cycle is believed to be analogous to the palladium system, involving Ni(0)/Ni(II) intermediates. However, nickel's distinct electronic properties can lead to different reactivity patterns and side reactions.

  • The Ligand's Role: Both phosphine ligands (e.g., dppf) and N-heterocyclic carbenes (NHCs) have proven effective in facilitating nickel-catalyzed amination.[14][15] The choice of ligand is crucial for stabilizing the active Ni(0) species and promoting the desired C-N bond formation.

  • Catalyst & Conditions: Air-stable Ni(II) precatalysts are often used in conjunction with a reducing agent or by starting with a Ni(0) source like Ni(COD)₂.[15] The reactions are typically run under strictly inert conditions, as nickel catalysts can be more sensitive to air and moisture than their palladium counterparts.

Field-Proven Experimental Protocol
  • Glovebox Setup: Inside an inert atmosphere glovebox, add Ni(COD)₂ (5-10 mol%), a ligand (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride, SIPr·HCl, 10-20 mol%), and sodium tert-butoxide (2.0 equiv) to a dry reaction vial.

  • Reagent Addition: Add 1-chloro-2-nitrobenzene (1.0 equiv) and tert-butyl 4-aminopiperidine-1-carboxylate (1.2 equiv).

  • Solvent: Add anhydrous, degassed dioxane or THF.

  • Reaction: Seal the vial and stir at 80-100 °C for 3-12 hours.

  • Workup & Purification: Follow the general procedure outlined for the palladium-catalyzed reaction.

  • Reduction: Reduce the nitro group to complete the synthesis.

Head-to-Head Performance Comparison

FeaturePalladium (Buchwald-Hartwig)Copper (Ullmann)Nickel
Catalyst Cost HighLowLow
Ligand Cost High (Biarylphosphines)Low (Diamines, Amino Acids)Moderate (NHCs, Phosphines)
Typical Temp. 80 - 110 °C100 - 130 °C80 - 100 °C
Reaction Time 4 - 24 h12 - 48 h3 - 12 h
Typical Yields ExcellentGood to ExcellentGood to Excellent
Aryl Halide Scope Cl, Br, I, OTfI > Br >> ClCl, Br, I, O-Sulfamates[15]
Functional Group Tolerance ExcellentGoodGood to Excellent
Air/Moisture Sensitivity Low to ModerateLowHigh
Sustainability Lower (Precious Metal)Higher (Earth-Abundant)Higher (Earth-Abundant)

Decision Workflow for Catalyst Selection

The choice of catalyst is not arbitrary but a strategic decision based on project goals. This workflow outlines the logical process for selecting the optimal system.

Catalyst_Selection_Workflow start Project Start: Synthesize Ar-NR₂ scale Scale? start->scale small_scale Discovery / Small Scale scale->small_scale Small large_scale Process / Large Scale scale->large_scale Large halide Aryl Halide? small_scale->halide cost_priority Is Cost the Primary Driver? large_scale->cost_priority use_pd Default Choice: Palladium System (High reliability, broad scope) cost_priority->use_pd No, reliability is key use_ni Consider: Nickel System (Excellent for Ar-Cl, low cost) cost_priority->use_ni No, but important use_cu Consider: Copper System (Lowest cost, simple ligands) cost_priority->use_cu Yes ar_cl Aryl Chloride halide->ar_cl Ar-Cl ar_br_i Aryl Bromide / Iodide halide->ar_br_i Ar-Br/I ar_cl->use_ni ar_br_i->use_pd

Caption: Decision workflow for selecting a C-N cross-coupling catalyst.

Conclusion and Senior Scientist's Recommendation

For the synthesis of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate, all three catalytic systems offer viable pathways.

  • For discovery chemistry and rapid analogue synthesis , where reliability and broad substrate scope are paramount, the Palladium-catalyzed Buchwald-Hartwig amination remains the superior choice . Its predictability and vast literature support minimize development time.[16]

  • For process development and large-scale manufacturing , where cost-of-goods is a critical driver, Copper and Nickel catalysis are compelling alternatives . The Ullmann reaction, with its inexpensive copper salts and simple ligands, is highly attractive if the conditions can be optimized.[17] Nickel catalysis presents a powerful option, especially if the starting material is an aryl chloride, which is often cheaper and more readily available than the corresponding bromide or iodide.[14]

The ultimate decision rests on a careful analysis of project priorities, balancing the upfront investment in catalyst development against the long-term economic and environmental benefits. As research continues to advance the capabilities of earth-abundant metal catalysts, the dominance of palladium in this space will undoubtedly face increasing competition.

References

  • Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(42), 14944-14947. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]

  • Various Authors. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Oestreich, M. (2025). Synthesis of Primary Arylamines by Electrochemical Nickel-Catalyzed Amination of Aryl Halides with NH3. Synfacts, 21(07), 688. Available at: [Link]

  • Wolfe, J. P., & Ahman, J. (2000). Nickel-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 122(35), 8650-8651. Available at: [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). Selected Copper-Based Reactions for C-N, C-O, C-S, and C-C Bond Formation. Angewandte Chemie International Edition, 48(38), 6954-6971. Available at: [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • Various Authors. (2013). Recent Progress in Copper-Catalyzed C-N Coupling Reactions. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19045-19066. Available at: [Link]

  • Sharma, R., et al. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. Catalysts, 13(7), 1063. Available at: [Link]

  • Wolfe, J. P., et al. (2004). Practical Palladium Catalysts for C-N and C-O Bond Formation. Accounts of Chemical Research, 37(8), 530-540. Available at: [Link]

  • Ma, D., et al. (2013). Selected Copper-Based Reactions for C-N, C-O, C-S and C-C Bond Formation. Angewandte Chemie International Edition, 52(1), 1-23. Available at: [Link]

  • Wikipedia contributors. (2023). John P. Wolfe. Wikipedia. Available at: [Link]

  • Wang, Y., et al. (2023). Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Organic Chemistry Frontiers, 10(15), 3612-3618. Available at: [Link]

  • Shaughnessy, K. H., et al. (2011). Nickel-Catalyzed Amination of Aryl Sulfamates. Organic Letters, 13(16), 4410-4413. Available at: [Link]

  • Evano, G., & Blanchard, N. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Society Reviews, 39(12), 4567-4577. Available at: [Link]

  • Ge, S., et al. (2021). Challenging nickel-catalysed amine arylations enabled by tailored ancillary ligand design. Nature Catalysis, 4, 479-487. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate. PubChem. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Available at: [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate. PubChemLite. Available at: [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Various Authors. (2020). Buchwald-Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Available at: [Link]

  • Google Patents. (2020). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the proper disposal procedures for tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate (CAS No. 199105-03-8), a key intermediate in pharmaceutical research and development. Adherence to these protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, actionable information rooted in established safety principles.

Disclaimer: A specific Safety Data Sheet (SDS) for tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate was not available at the time of this writing. The following guidance is synthesized from information on closely related isomers, such as tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate, and general principles of chemical waste management. It is imperative to treat this compound with the caution required for a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.

Hazard Assessment and Waste Identification

Based on the available data for its isomers, tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate should be handled as a compound that may cause skin irritation, serious eye irritation, and respiratory tract irritation[1]. As with any laboratory chemical, a thorough risk assessment should be conducted before handling.

Waste Characterization:

All waste containing this compound, including neat material, contaminated personal protective equipment (PPE), and experimental residues, must be classified as hazardous chemical waste.

Waste StreamDescriptionRecommended Container
Solid Waste Unused or expired chemical, contaminated labware (e.g., weigh boats, filter paper), and grossly contaminated PPE.Clearly labeled, sealed, and chemically compatible waste container.
Liquid Waste Solutions containing the compound, reaction mixtures, and solvent rinses.Labeled, sealed, and chemically compatible waste container. Segregate from incompatible waste streams.
Sharps Waste Contaminated needles, syringes, or other sharp objects.Puncture-proof sharps container.

Personal Protective Equipment (PPE) for Disposal

Proper PPE is the first line of defense against chemical exposure. When handling waste containing tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, the following PPE is mandatory:

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required. A face shield should be used when there is a risk of splashing[2].

  • Skin Protection: A lab coat and disposable nitrile gloves are essential. For larger quantities or direct handling of the solid, consider double-gloving. Contaminated gloves should be disposed of as hazardous waste[2].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[2]. All respiratory protection must be used in accordance with your institution's respiratory protection program.

Spill Management and Emergency Procedures

Accidental spills must be addressed immediately and safely.

For Small Spills (Solid):

  • Evacuate and Secure: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collect: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your supervisor and institutional EHS.

  • Secure: Restrict access to the area.

  • Ventilate: If safe to do so, increase ventilation to the area.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is through a licensed professional waste disposal service, typically involving incineration[2][3][4].

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous reactions.

Caption: Waste Segregation Workflow

Step 2: Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

  • Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area. Ensure secondary containment is used for liquid waste.

Step 3: Arrange for Pickup and Disposal

Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash[3].

Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Additionally, laboratories must adhere to the Occupational Safety and Health Administration (OSHA) standards for handling hazardous chemicals in laboratories (29 CFR 1910.1450).

Conclusion

The responsible disposal of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a critical component of laboratory safety and environmental stewardship. By following these guidelines, which are based on the best available information for this class of compounds, researchers can mitigate risks and ensure compliance. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.

References

  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]

  • Pharmaffiliates. tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate. [Link]

  • Watson International. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Safety Data Sheet. [Link]

  • PubChem. tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate. [Link]

  • Capot Chemical. Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate MSDS. [Link]

Sources

A Senior Application Scientist's Guide to Handling tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, experience-driven protocols for the safe handling and disposal of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a deeply ingrained culture of safety in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a bifunctional molecule, incorporating both a nucleophilic aniline moiety and a Boc-protected piperidine ring. While specific toxicity data for this exact compound is not extensively published, its structural components provide a solid basis for a rigorous safety assessment.

  • Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin. Aniline, the parent compound of the aminophenyl group, is known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impeding oxygen transport in the blood.

  • Piperidine Derivatives: While the piperidine ring itself is a common scaffold in pharmaceuticals, unmasked secondary amines can be corrosive and irritating. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen mitigates this specific hazard by reducing its basicity and nucleophilicity. However, this does not eliminate the risks associated with the aminophenyl portion of the molecule.

Based on this structural analysis, we must assume the compound is hazardous upon inhalation, ingestion, and skin contact. The primary safety imperative is to prevent any direct contact with the substance.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all matter; it is dictated by the scale and nature of the procedure. The following table outlines the minimum required PPE for handling tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate.

Equipment Specification Rationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a robust barrier against incidental contact with aromatic amines. Double-gloving is strongly recommended during weighing and transfer operations.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.Protects against accidental splashes of solutions or dispersal of solid particles.
Body Protection Flame-resistant laboratory coatStandard protection for containing spills and preventing contamination of personal clothing.
Respiratory Protection Required when handling the powder outside of a certified chemical fume hood.An N95-rated respirator can prevent inhalation of fine particulates.
Procedural Guidance: From Weighing to Disposal

Safe handling is a dynamic process that requires vigilance at every step. The following workflows are designed to minimize exposure and ensure operational integrity.

This procedure carries the highest risk of generating airborne particulates. Therefore, it must be performed with meticulous care inside a certified chemical fume hood.

Step-by-Step Protocol:

  • Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface and assemble all necessary equipment (spatula, weigh paper, receiving flask, solvent).

  • Don PPE: Don a lab coat, safety glasses, and double nitrile gloves.

  • Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate onto weigh paper. Avoid any actions that could create dust.

  • Transfer: Gently add the weighed solid to the receiving flask.

  • Dissolution: Slowly add the desired solvent to the flask, ensuring the solid is wetted without splashing.

  • Cleanup: Immediately wipe down the spatula and the weighing area with a solvent-dampened cloth. Dispose of the weigh paper and the cleaning cloth in a designated solid waste container.

  • Doffing PPE: Remove the outer pair of gloves first, followed by the inner pair, using the proper technique to avoid skin contact.

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the specific laboratory task being performed.

PPE_Decision_Tree start Start: Handling tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate task What is the task? start->task weighing Weighing or Transfer of Solid Powder task->weighing  Solid Handling solution Handling Dilute Solutions (<1M) task->solution Liquid Handling   storage Moving Sealed Containers task->storage Storage/Transport ppe_high Required PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - Work in Fume Hood weighing->ppe_high ppe_medium Required PPE: - Single Nitrile Gloves - Safety Glasses - Lab Coat solution->ppe_medium ppe_low Required PPE: - Single Nitrile Gloves - Safety Glasses - Lab Coat storage->ppe_low

Caption: PPE selection workflow based on the handling task.

Spill and Disposal Management

Accidents can happen, but a prepared response minimizes their impact. All waste generated must be treated as hazardous.

  • Spill Response:

    • Small Spills (Solid): Gently cover the spill with an absorbent material. Wearing appropriate PPE, carefully sweep the material into a designated hazardous waste container.

    • Small Spills (Liquid): Use a spill kit or absorbent pads to contain the liquid. Place the used pads into a sealed bag and then into the hazardous waste container.

    • Large Spills: Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) office immediately.

  • Waste Disposal:

    • Solid Waste: All contaminated items (gloves, weigh paper, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

By adhering to these scientifically grounded protocols, you are not only ensuring your personal safety but also upholding the integrity of your research and the safety of your colleagues.

References

  • Aniline | NIOSH | CDC. Centers for Disease Control and Prevention. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.